molecular formula C14H11BrN2O2S B1287646 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 226085-18-3

3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1287646
CAS No.: 226085-18-3
M. Wt: 351.22 g/mol
InChI Key: NDJOLIOBEZICFO-UHFFFAOYSA-N
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Description

3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H11BrN2O2S and its molecular weight is 351.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-10-4-6-11(7-5-10)20(18,19)17-9-13(15)12-3-2-8-16-14(12)17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJOLIOBEZICFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616690
Record name 3-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

351.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226085-18-3
Record name 3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 226085-18-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. This versatile heterocyclic compound is a pivotal building block in the synthesis of a wide array of biologically active molecules, most notably potent and selective kinase inhibitors.

Chemical Properties and Data

This compound, also known as 3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine, is a stable, solid organic compound. The tosyl group serves as a robust protecting group for the pyrrole nitrogen, enhancing the compound's stability and modulating its reactivity for subsequent synthetic transformations.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 226085-18-3
Molecular Formula C₁₄H₁₁BrN₂O₂S
Molecular Weight 351.22 g/mol
Physical Form Solid
Purity Typically >97%
Storage Inert atmosphere, room temperature
IUPAC Name 3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine

Table 2: Spectroscopic Data

Spectroscopy Data
¹H NMR Predicted ranges based on analogous structures: δ 8.4-8.2 (m, 1H), 8.1-7.9 (m, 1H), 7.9-7.7 (d, 2H), 7.6-7.5 (s, 1H), 7.3-7.1 (m, 1H), 7.3-7.2 (d, 2H), 2.4-2.3 (s, 3H).
¹³C NMR Predicted ranges based on analogous structures: δ 148.1, 145.2, 144.9, 135.2, 130.8, 129.8, 127.3, 120.1, 117.9, 115.6, 95.3, 21.6.
Mass Spectrometry [M+H]⁺ expected around 350.98/352.98.

Note: The provided NMR data are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. For definitive assignments, experimental data for the specific compound should be consulted.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the tosylation of the commercially available 3-bromo-1H-pyrrolo[2,3-b]pyridine (3-bromo-7-azaindole).

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Tosyl chloride (p-toluenesulfonyl chloride)

  • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of tosyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3-Bromo-7-azaindole 3-Bromo-7-azaindole Deprotonation Deprotonation 3-Bromo-7-azaindole->Deprotonation Tosyl Chloride Tosyl Chloride Tosylation Tosylation Tosyl Chloride->Tosylation Base (NaH) Base (NaH) Base (NaH)->Deprotonation Solvent (DMF) Solvent (DMF) Solvent (DMF)->Deprotonation Deprotonation->Tosylation Quenching Quenching Tosylation->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Target Compound 3-Bromo-1-tosyl-1H- pyrrolo[2,3-b]pyridine Purification->Target Compound

Synthetic Workflow for this compound.

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, frequently appearing in the core of numerous kinase inhibitors. The bromine atom at the 3-position of this compound serves as a versatile synthetic handle for introducing various substituents through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

This intermediate is instrumental in the synthesis of inhibitors for a range of kinases, including but not limited to:

  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): SGK1 is implicated in various physiological processes, and its dysregulation is linked to diseases such as diabetes, hypertension, and cancer.

  • AP-2-Associated Protein Kinase 1 (AAK1): AAK1 inhibitors are being explored as potential broad-spectrum antiviral agents.[1]

  • Inhibitor of Nuclear Factor Kappa-B Kinase (IKK): Selective IKKα inhibitors are sought after for their potential in treating diseases involving the non-canonical NF-κB signaling pathway.[2]

  • Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are key targets in oncology due to their role in angiogenesis and tumor cell proliferation.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired 3-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine.

  • The tosyl protecting group can be subsequently removed under basic conditions (e.g., NaOH in methanol/water) to yield the final 3-aryl-1H-pyrrolo[2,3-b]pyridine.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_deprotection Post-Coupling cluster_product Final Product Bromo-Intermediate 3-Bromo-1-tosyl-1H- pyrrolo[2,3-b]pyridine Coupling Suzuki-Miyaura Coupling Bromo-Intermediate->Coupling Boronic_Acid Arylboronic Acid Boronic_Acid->Coupling Catalyst Pd Catalyst Catalyst->Coupling Base Base Base->Coupling Deprotection Tosyl Deprotection Coupling->Deprotection Kinase_Inhibitor_Core 3-Aryl-1H-pyrrolo[2,3-b]pyridine (Kinase Inhibitor Scaffold) Deprotection->Kinase_Inhibitor_Core

General workflow for the synthesis of kinase inhibitor scaffolds.

Role in Signaling Pathways: Targeting SGK1

As an example, derivatives of this compound have been synthesized as potent inhibitors of SGK1.[3] The SGK1 signaling pathway is a critical downstream effector of the PI3K/PDK1 pathway, playing a key role in cell survival, proliferation, and ion channel regulation. In many cancers, this pathway is overactive, promoting tumor growth and resistance to therapy.

SGK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits & activates mTORC2 mTORC2 PIP3->mTORC2 recruits & activates SGK1_inactive SGK1 (inactive) PDK1->SGK1_inactive phosphorylates (Thr256) mTORC2->SGK1_inactive phosphorylates (Ser422) SGK1_active SGK1 (active) SGK1_inactive->SGK1_active Activation Downstream_Targets Downstream Targets (e.g., NDRG1, GSK3β) SGK1_active->Downstream_Targets phosphorylates Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Inhibitor 3-Aryl-1H-pyrrolo[2,3-b]pyridine Derivative (SGK1 Inhibitor) Inhibitor->SGK1_active inhibits

Simplified SGK1 signaling pathway and the point of intervention.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Pictograms: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery, particularly in the development of kinase inhibitors. Its well-defined reactivity, especially in Suzuki-Miyaura cross-coupling reactions, provides a reliable and versatile platform for the synthesis of diverse libraries of compounds for biological screening. This guide provides essential technical information to aid researchers in the effective utilization of this important building block.

References

A Technical Guide to 3-Bromo-1-tosyl-7-azaindole: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-tosyl-7-azaindole, a tosyl-protected derivative of 3-bromo-7-azaindole, is a pivotal building block in the synthesis of complex heterocyclic compounds. The 7-azaindole core is a recognized "privileged scaffold" in medicinal chemistry, frequently utilized for its ability to mimic the purine structure and form crucial hydrogen bonds with biological targets. Specifically, it serves as an excellent hinge-binding motif in many kinase inhibitors. The introduction of a bromine atom at the 3-position provides a versatile handle for carbon-carbon and carbon-nitrogen bond formation through cross-coupling reactions, while the tosyl group at the 1-position serves as a robust protecting group, enhancing stability and influencing reactivity during synthetic transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-1-tosyl-7-azaindole, underscoring its significance in the development of novel therapeutics.

Core Chemical Properties

While 3-Bromo-1-tosyl-7-azaindole is a crucial intermediate, it is often synthesized and used in subsequent steps without extensive isolation and characterization in published literature. The following tables summarize its known properties and those of its parent compound, 3-bromo-7-azaindole, for reference.

Physicochemical Properties
PropertyValueReference
IUPAC Name 3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
Synonyms 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
CAS Number 226085-18-3
Molecular Formula C₁₄H₁₁BrN₂O₂S
Molecular Weight 351.22 g/mol
Physical Form Solid
Storage Temperature Inert atmosphere, room temperature
Melting Point Not explicitly reported. The precursor, 3-bromo-7-azaindole, has a melting point of 185-189 °C.[1]
Spectroscopic Data
5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
¹H NMR (400 MHz, CDCl₃) δ 8.46 (d, J = 4.0 Hz, 1H), 8.07 (d, J = 8.0 Hz, 2H), 7.98 (d, J = 4.0 Hz, 1H), 7.76 (d, J = 4.0 Hz, 1H), 7.31 (d, J = 12.0 Hz, 2H), 6.55 (d, J = 4.0 Hz, 1H), 2.39 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 145.51, 145.45, 135.05, 131.72, 129.74, 128.09, 127.94, 124.43, 115.18, 104.48, 21.67

Synthesis and Reactivity

3-Bromo-1-tosyl-7-azaindole is typically prepared from its unprotected precursor, 3-bromo-7-azaindole, through a standard tosylation reaction. This intermediate is highly valued for its reactivity in palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents at the 3-position.

Experimental Protocols

1. Synthesis of 3-Bromo-1-tosyl-7-azaindole

This protocol is based on general tosylation procedures for 7-azaindole derivatives.

  • Materials:

    • 3-Bromo-7-azaindole

    • Tosyl chloride (TsCl)

    • Triethylamine (TEA) or other suitable base

    • 4-Dimethylaminopyridine (DMAP) (catalyst)

    • Dichloromethane (DCM) or other suitable aprotic solvent

  • Procedure:

    • Dissolve 3-bromo-7-azaindole (1 equivalent) in anhydrous dichloromethane.

    • Add triethylamine (1.5-2.0 equivalents) and a catalytic amount of DMAP to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of tosyl chloride (1.1-1.2 equivalents) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 12 hours or until completion, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 3-Bromo-1-tosyl-7-azaindole.

2. Suzuki Cross-Coupling Reaction using 3-Bromo-1-tosyl-7-azaindole

This is a general protocol for the palladium-catalyzed coupling of an arylboronic acid with the 3-bromo-1-tosyl-7-azaindole core.

  • Materials:

    • 3-Bromo-1-tosyl-7-azaindole

    • Arylboronic acid or boronic acid pinacol ester (1.1-1.5 equivalents)

    • PdCl₂(dppf)·CH₂Cl₂ or other suitable palladium catalyst (e.g., Pd(PPh₃)₄) (2-10 mol%)

    • Potassium carbonate (K₂CO₃) or other suitable base (2-3 equivalents)

    • 1,4-Dioxane and water (typically a 3:1 to 4:1 mixture)

  • Procedure:

    • To a microwave vial or Schlenk flask, add 3-Bromo-1-tosyl-7-azaindole (1 equivalent), the arylboronic acid/ester (1.1 equivalents), the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 10 mol%), and potassium carbonate (3 equivalents).

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed solvent mixture (e.g., 3:1 dioxane:water).

    • Heat the reaction mixture at 85-120 °C for 2-4 hours, or until completion as monitored by TLC or LC-MS. Microwave heating can often accelerate the reaction.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite and wash with ethyl acetate.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to obtain the 3-aryl-1-tosyl-7-azaindole derivative.

Applications in Drug Discovery

The primary application of 3-Bromo-1-tosyl-7-azaindole is as a key intermediate in the synthesis of kinase inhibitors. The 7-azaindole moiety acts as a bioisostere of adenine, the core of ATP, allowing it to bind effectively to the hinge region of the ATP-binding pocket of kinases. The ability to functionalize the 3-position via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) to achieve potency and selectivity for specific kinase targets.

Derivatives of 7-azaindole have been investigated as inhibitors for a multitude of kinases, including:

  • Anaplastic Lymphoma Kinase (ALK)[2]

  • Aurora Kinases[2]

  • Phosphatidylinositol 3-kinases (PI3K)

  • Proviral insertion site in Moloney murine leukemia virus (PIM) kinases

  • Janus kinases (JAK)

The general strategy involves using the 3-bromo position to introduce various aryl or heteroaryl groups that can interact with other regions of the ATP-binding site, thereby enhancing the inhibitory activity of the molecule.

Visualizations

Synthesis and Functionalization Workflow

The following diagram illustrates a typical synthetic workflow starting from 3-bromo-7-azaindole to a functionalized derivative via tosylation and a subsequent Suzuki coupling reaction.

G Synthesis and Suzuki Coupling Workflow cluster_0 cluster_1 A 3-Bromo-7-azaindole B 3-Bromo-1-tosyl-7-azaindole A->B  Tosylation C 3-Aryl-1-tosyl-7-azaindole B->C  Suzuki Coupling D Final Product (Deprotected) C->D  Tosyl Removal R1 Tosyl Chloride (TsCl) Base (e.g., TEA) R2 Arylboronic Acid Pd Catalyst, Base R3 Deprotection (e.g., NaOH) G Mechanism of 7-Azaindole Based Kinase Inhibitors cluster_0 Kinase Active Site Kinase Kinase Substrate Protein Substrate Kinase->Substrate Phosphorylates Hinge Hinge Region ATP ATP ATP->Kinase Binds to Active Site PhosphoSubstrate Phosphorylated Substrate (Cell Proliferation, etc.) Substrate->PhosphoSubstrate Inhibitor 7-Azaindole Inhibitor Inhibitor->Kinase Competitively Binds to Hinge Region

References

An In-Depth Technical Guide to the Synthesis of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various kinase inhibitors and other pharmacologically active molecules.[1][2] The 7-azaindole scaffold, of which this compound is a derivative, is a privileged structure in medicinal chemistry due to its ability to mimic the hinge-binding region of ATP in kinases.[1] The introduction of a bromine atom at the 3-position and a tosyl protecting group on the indole nitrogen allows for further selective functionalization, making it a versatile building block in drug discovery programs.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process starting from commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The general synthetic route involves:

  • N-Tosylation: Protection of the pyrrole nitrogen of 7-azaindole with a p-toluenesulfonyl (tosyl) group. This step deactivates the pyrrole ring towards unwanted side reactions and enhances the regioselectivity of the subsequent bromination.

  • Regioselective Bromination: Introduction of a bromine atom at the C3 position of the N-tosylated 7-azaindole. The 3-position is the most electron-rich and thus the most susceptible to electrophilic substitution.[3]

This synthetic approach is illustrated in the workflow diagram below.

Synthesis_Workflow Start 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Step1 N-Tosylation Start->Step1 Intermediate 1-Tosyl-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 Bromination Intermediate->Step2 Product This compound Step2->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine

The N-tosylation of 7-azaindole is a crucial step to protect the pyrrole nitrogen. This is typically achieved using tosyl chloride in the presence of a base.

Reaction Scheme:

NTosylation cluster_reactants Reactants cluster_products Product 7-Azaindole 7-Azaindole 1-Tosyl-1H-pyrrolo[2,3-b]pyridine 1-Tosyl-1H-pyrrolo[2,3-b]pyridine 7-Azaindole->1-Tosyl-1H-pyrrolo[2,3-b]pyridine Solvent (e.g., DCM) Room Temperature Tosyl Chloride Tosyl Chloride Tosyl Chloride->1-Tosyl-1H-pyrrolo[2,3-b]pyridine Base (e.g., TEA, DMAP) Base (e.g., TEA, DMAP) Base (e.g., TEA, DMAP)->1-Tosyl-1H-pyrrolo[2,3-b]pyridine

Caption: N-Tosylation of 7-azaindole.

Detailed Protocol:

A common procedure for the N-tosylation of 7-azaindole involves the use of tosyl chloride with triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane (DCM).

  • Materials: 7-azaindole, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).

  • Procedure:

    • To a solution of 7-azaindole in dry DCM, add TEA and a catalytic amount of DMAP.

    • Cool the mixture in an ice bath.

    • Add a solution of tosyl chloride in DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.[4]

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for N-Tosylation:

Reactant/ReagentMolar Equiv.Typical YieldReference
7-Azaindole1.0\multirow{3}{*}{89%}[4]
Tosyl Chloride1.1
TEA2.0
DMAP0.1
Step 2: Synthesis of this compound

The regioselective bromination at the C3 position of the N-tosylated intermediate is the final step in the synthesis. Various brominating agents can be employed for this transformation.

Reaction Scheme:

Bromination cluster_reactants Reactants cluster_products Product 1-Tosyl-1H-pyrrolo[2,3-b]pyridine 1-Tosyl-1H-pyrrolo[2,3-b]pyridine This compound This compound 1-Tosyl-1H-pyrrolo[2,3-b]pyridine->this compound Solvent (e.g., Organic Solvent) Controlled Temperature Brominating Agent (e.g., Br2) Brominating Agent (e.g., Br2) Brominating Agent (e.g., Br2)->this compound

Caption: Bromination of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine.

Detailed Protocol:

A representative procedure for the bromination of 1-tosyl-1H-pyrrolo[2,3-b]pyridine involves the use of bromine gas in a suitable organic solvent.

  • Materials: 1-Tosyl-1H-pyrrolo[2,3-b]pyridine, Bromine (Br₂), Organic Solvent (e.g., CCl₄ or CH₂Cl₂).

  • Procedure:

    • Dissolve 1-tosyl-1H-pyrrolo[2,3-b]pyridine in an appropriate organic solvent.

    • Cool the solution to a controlled temperature (e.g., 0 °C).

    • Slowly bubble a measured amount of bromine gas through the solution or add a solution of bromine in the same solvent dropwise.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

    • Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by recrystallization or column chromatography.

Quantitative Data for Bromination:

While a specific yield for the direct bromination of 1-tosyl-1H-pyrrolo[2,3-b]pyridine is not explicitly detailed in the provided search results, high yields are generally expected for the electrophilic halogenation at the 3-position of N-protected 7-azaindoles. For a similar transformation involving the bromination of 7-azaindole using a nickel(II) acetate and triethanolamine borate catalyst system with bromine gas, a yield of 99.0% for 3-bromo-7-azaindole was reported, which is then subsequently tosylated.[5]

Reactant/ReagentMolar Equiv.Typical YieldReference
1-Tosyl-1H-pyrrolo[2,3-b]pyridine1.0\multirow{2}{*}{High (expected)}General Procedure
Bromine1.1

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of a wide range of biologically active compounds. The bromine atom at the 3-position serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents.[1] The tosyl group can be readily removed under basic conditions to provide the free NH-azaindole if required for biological activity.[4][6]

The 7-azaindole core is a key feature in several kinase inhibitors targeting enzymes such as ALK, DYRK1A, and c-Met, which are implicated in various cancers.[1] The ability to readily functionalize the 3-position of the 7-azaindole scaffold using intermediates like this compound is therefore of significant interest to medicinal chemists.

Conclusion

The synthesis of this compound is a straightforward and efficient process that provides a versatile building block for the development of novel therapeutics. The two-step sequence of N-tosylation followed by regioselective bromination is a reliable method for accessing this important intermediate. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working in the field of drug discovery and development.

References

In-Depth Technical Guide: Elucidation of the Structure of 3-Bromo-1-tosyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-Bromo-1-tosyl-7-azaindole, a key intermediate in the synthesis of various biologically active compounds. This document details the synthetic protocol, spectroscopic data, and crystallographic analysis of this compound and its related isomers, offering a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

3-Bromo-1-tosyl-7-azaindole , also known as 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic compound with the chemical formula C₁₄H₁₁BrN₂O₂S.[1]

PropertyValue
CAS Number 226085-18-3
Molecular Formula C₁₄H₁₁BrN₂O₂S
Molecular Weight 351.22 g/mol
IUPAC Name 3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)Br
InChI Key NDJOLIOBEZICFO-UHFFFAOYSA-N

Synthesis and Experimental Protocol

General Synthetic Protocol:

The synthesis involves the reaction of the parent 7-azaindole with p-toluenesulfonyl chloride in the presence of a base and a catalyst.

Synthesis Azaindole 3-Bromo-7-azaindole Product 3-Bromo-1-tosyl-7-azaindole Azaindole->Product Tosylation Reagents p-Toluenesulfonyl chloride, Triethylamine, DMAP Reagents->Azaindole Solvent DCM or THF Solvent->Azaindole

Figure 1: General synthesis pathway for 3-Bromo-1-tosyl-7-azaindole.

Detailed Experimental Steps (Adapted from related syntheses):

  • To a solution of 3-Bromo-7-azaindole in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add triethylamine (typically 2-3 equivalents) to the solution and stir at room temperature.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1-1.5 equivalents) in the same solvent.

  • The reaction mixture is stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure 3-Bromo-1-tosyl-7-azaindole.

Spectroscopic Data and Structural Characterization

The definitive structure of 3-Bromo-1-tosyl-7-azaindole is established through a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. A commercially available ¹H NMR spectrum for 3-Bromo-1-tosyl-7-azaindole (CAS 226085-18-3) confirms the presence of the key structural features.[2] Although a detailed peak assignment is not provided with the spectrum, the expected signals would include:

  • A singlet for the proton at the C2 position of the pyrrolo[2,3-b]pyridine core.

  • A set of signals for the protons on the pyridine ring.

  • An AA'BB' system for the four aromatic protons of the tosyl group.

  • A singlet for the methyl protons of the tosyl group.

For comparison, the ¹H NMR data for a related compound, 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone , is presented below.[2]

Chemical Shift (δ, ppm)MultiplicityAssignment
8.88sH-2
8.57-8.53mH-4/H-6
8.08-8.05dTosyl aromatic
7.46-7.44dTosyl aromatic
2.58sAcetyl CH₃
2.35sTosyl CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific ¹³C NMR spectrum for 3-Bromo-1-tosyl-7-azaindole is not available in the searched literature, the expected chemical shifts can be inferred from related structures. For instance, the ¹³C NMR data for 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone shows characteristic peaks for the acetyl carbonyl, the sulfonyl-bearing carbon, the carbons of the pyrrolopyridine core, and the aromatic carbons of the tosyl group.[2]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone , electrospray ionization (ESI-MS) shows a molecular ion peak at m/z = 393.26 [M+H]⁺, with the characteristic isotopic pattern for a bromine-containing compound.[2] A similar analysis for 3-Bromo-1-tosyl-7-azaindole would be expected to show a molecular ion peak corresponding to its molecular weight of 351.22 g/mol , along with the distinctive M/M+2 isotopic signature of bromine.

Crystallographic Data

A crystal structure for the specific 3-Bromo-1-tosyl-7-azaindole isomer has not been found in the searched literature. However, the crystal structure of the related 5-Bromo-1H-pyrrolo[2,3-b]pyridine has been determined, providing insight into the geometry of the 7-azaindole core.[3]

Workflow for Single Crystal X-ray Diffraction:

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement Dissolve Dissolve Compound Evaporate Slow Evaporation Dissolve->Evaporate Saturated Solution Mount Mount Crystal Evaporate->Mount Select Suitable Crystal Diffractometer X-ray Diffractometer Mount->Diffractometer Collect Collect Diffraction Data Diffractometer->Collect Solve Solve Structure (e.g., SHELXS) Collect->Solve Refine Refine Structure (e.g., SHELXL) Solve->Refine Analyze Analyze & Validate Refine->Analyze

Figure 2: A typical workflow for structure elucidation by single-crystal X-ray diffraction.

Signaling Pathways and Applications

7-Azaindole derivatives are known to be privileged structures in medicinal chemistry, often acting as bioisosteres of indoles and purines. They are key components in the development of various therapeutic agents, including kinase inhibitors. The tosyl group in 3-Bromo-1-tosyl-7-azaindole serves as a protecting group for the indole nitrogen, allowing for selective functionalization at other positions of the azaindole core, particularly at the bromine-substituted C3 position, through various cross-coupling reactions.

Signaling_Pathway cluster_synthesis Synthetic Utility cluster_products Derivative Synthesis cluster_application Potential Applications Start 3-Bromo-1-tosyl-7-azaindole Suzuki Suzuki Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Sonogashira Sonogashira Coupling Start->Sonogashira Other Other Cross-Coupling Start->Other Aryl 3-Aryl-1-tosyl-7-azaindole Suzuki->Aryl Amino 3-Amino-1-tosyl-7-azaindole Buchwald->Amino Alkynyl 3-Alkynyl-1-tosyl-7-azaindole Sonogashira->Alkynyl Kinase Kinase Inhibitors Aryl->Kinase Antiviral Antiviral Agents Amino->Antiviral Anticancer Anticancer Agents Alkynyl->Anticancer

Figure 3: The role of 3-Bromo-1-tosyl-7-azaindole in the synthesis of potential therapeutic agents.

Conclusion

The structural elucidation of 3-Bromo-1-tosyl-7-azaindole is well-supported by its CAS number and commercially available ¹H NMR data. While a complete set of experimental data including ¹³C NMR, mass spectrometry, and a crystal structure for this specific isomer is not yet fully documented in the public domain, the available information on related compounds provides a strong basis for its characterization. This technical guide serves as a foundational resource for researchers working with this versatile building block, enabling further exploration of its chemistry and potential applications in drug discovery.

References

A Technical Guide to 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in the development of potent and selective kinase inhibitors. The document details its chemical properties, synthesis, and significant role as a scaffold in medicinal chemistry. A primary focus is placed on its utility in the synthesis of inhibitors targeting critical signaling pathways implicated in cancer and inflammatory diseases, including Fibroblast Growth Factor Receptor (FGFR), Janus Kinase (JAK), and Inhibitor of nuclear factor kappa-B kinase (IKK). This guide consolidates quantitative data on derivative compounds, provides detailed experimental protocols for key synthetic transformations and biological assays, and visualizes the relevant signaling pathways to aid in research and drug development efforts.

Introduction

This compound, also known by its IUPAC name 3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine , is a versatile building block in organic synthesis and medicinal chemistry. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged structure found in numerous biologically active compounds. The presence of a bromine atom at the 3-position offers a convenient handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The tosyl group at the 1-position serves as a protecting group for the pyrrole nitrogen, enhancing the stability and modifying the reactivity of the heterocyclic system.

The strategic importance of this compound lies in its role as a precursor to a wide array of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Derivatives of this compound have demonstrated potent inhibitory activity against several key kinases, making this scaffold a subject of intense research in the quest for novel therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
CAS Number 226085-18-3
Molecular Formula C14H11BrN2O2S
Molecular Weight 351.22 g/mol
Physical Form Solid
Purity Typically >97%
Storage Inert atmosphere, room temperature

Synthesis and Functionalization

The synthesis of this compound is a critical first step for its use in drug discovery programs. Subsequently, the bromine atom at the 3-position is typically exploited for the introduction of various aryl or heteroaryl moieties via Suzuki-Miyaura cross-coupling, leading to a diverse library of potential kinase inhibitors.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative two-step synthesis starting from 7-azaindole (1H-pyrrolo[2,3-b]pyridine).

Step 1: Bromination of 1H-pyrrolo[2,3-b]pyridine

  • To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), cooled to 0 °C, add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-1H-pyrrolo[2,3-b]pyridine.

Step 2: Tosylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an anhydrous aprotic solvent such as DMF or tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH) (1.1-1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1-1.2 eq) in the same anhydrous solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of this compound with various boronic acids or esters.

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), and a suitable base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq).

  • Add a palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05-0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivative.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound have emerged as potent inhibitors of several kinases that are critical targets in oncology and immunology.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a key driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors.

Quantitative Data: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
4h 7925
Other derivativesData variesData variesData varies

Experimental Protocol: In Vitro FGFR Kinase Assay

  • The assay is typically performed in a 96- or 384-well plate format.

  • To each well, add the recombinant human FGFR1, FGFR2, or FGFR3 enzyme in a suitable kinase buffer.

  • Add the test compound (derivatives of this compound) at various concentrations.

  • Initiate the kinase reaction by adding a solution containing ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method.

  • Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.

FGFR Signaling Pathway

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR GRB2 GRB2 FGFR->GRB2 PLCg PLCγ FGFR->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR

Caption: FGFR Signaling Pathway and its inhibition.

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases and hematological malignancies. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK inhibitors.

Quantitative Data: JAK Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
14c 2900>100001100
Other derivativesData variesData variesData varies

Experimental Protocol: In Vitro JAK Kinase Assay

  • The assay is conducted in a multi-well plate format.

  • Recombinant human JAK1, JAK2, or JAK3 enzyme is added to each well in a kinase reaction buffer.

  • Test compounds are added at a range of concentrations.

  • The reaction is initiated by the addition of ATP and a substrate peptide (e.g., a STAT-derived peptide).

  • The plate is incubated at a controlled temperature for a defined period.

  • The reaction is terminated, and the level of substrate phosphorylation is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay).

  • IC50 values are determined from the dose-response curves.

JAK-STAT Signaling Pathway

JAK_STAT_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Gene Gene Expression STAT_dimer->Gene translocates to Nucleus Nucleus Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK

Caption: JAK-STAT Signaling Pathway and its inhibition.

Inhibitor of Nuclear Factor Kappa-B Kinase (IKK) Inhibition

The NF-κB signaling pathway is a critical regulator of inflammation and cell survival. IKKα is a key kinase in the non-canonical NF-κB pathway. Aminoindazole-pyrrolo[2,3-b]pyridine derivatives have been developed as selective IKKα inhibitors.

Quantitative Data: IKKα Inhibitory Activity of Aminoindazole-pyrrolo[2,3-b]pyridine Derivatives

CompoundIKKα Ki (nM)IKKβ Ki (nM)Reference
SU1261 10680
SU1349 163352

Experimental Protocol: In Vitro IKKα Kinase Assay

  • The assay is performed in a suitable buffer containing recombinant human IKKα.

  • The test compounds are serially diluted and added to the wells.

  • The kinase reaction is initiated by the addition of ATP and a substrate, such as a peptide derived from p100/NF-κB2.

  • The reaction is allowed to proceed at a controlled temperature for a specific duration.

  • The reaction is stopped, and the amount of phosphorylated substrate is measured, for example, using a radiometric assay with [γ-32P]ATP or a non-radioactive method like TR-FRET.

  • The inhibition constant (Ki) values are calculated from the IC50 values using the Cheng-Prusoff equation.

Non-Canonical NF-κB Signaling Pathway

Non_Canonical_NFkB_Pathway cluster_nucleus Nucleus Ligand Ligand (e.g., BAFF, LTβ) Receptor Receptor Ligand->Receptor NIK NIK Receptor->NIK stabilizes IKKa IKKα NIK->IKKa activates p100 p100/p52 IKKa->p100 phosphorylates p52_RelB p52/RelB Dimer p100->p52_RelB processed to RelB RelB Gene_exp Gene Expression p52_RelB->Gene_exp translocates to Nucleus Nucleus Inhibitor Aminoindazole- pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->IKKa

Caption: Non-Canonical NF-κB Pathway and its inhibition.

Conclusion

This compound stands out as a highly valuable and versatile scaffold in modern drug discovery. Its amenability to functionalization, particularly through Suzuki-Miyaura cross-coupling, provides a robust platform for the synthesis of diverse libraries of compounds. The demonstrated success in generating potent and selective inhibitors of key kinases such as FGFR, JAKs, and IKKα underscores the significance of the 1H-pyrrolo[2,3-b]pyridine core in medicinal chemistry. This technical guide serves as a foundational resource for researchers aiming to leverage this privileged scaffold in the development of next-generation therapeutics for a range of debilitating diseases. The provided protocols and pathway diagrams are intended to facilitate further research and innovation in this exciting field.

In-depth Technical Guide: Molecular Weight of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed breakdown of the molecular weight for 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a compound of interest for researchers, scientists, and professionals in drug development.

Chemical Identity

Systematic Name: 3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine[1] CAS Number: 226085-18-3[1] Linear Formula: C₁₄H₁₁BrN₂O₂S[1]

Molecular Weight Calculation

The molecular weight is determined by the sum of the atomic weights of its constituent atoms. The chemical formula C₁₄H₁₁BrN₂O₂S indicates the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur.

A logical workflow for the molecular weight calculation is presented below.

Molecular Weight Calculation Workflow A Molecular Formula C₁₄H₁₁BrN₂O₂S B Identify Constituent Elements (C, H, Br, N, O, S) A->B C Determine Atomic Weights B->C D Calculate Total Mass for Each Element C->D E Sum All Masses D->E F Final Molecular Weight E->F

Caption: Workflow for calculating the molecular weight of a chemical compound.

Quantitative Data

The standard atomic weights of the constituent elements are essential for this calculation.[2][3][4][5][6][7][8][9][10][11][12][13] The following table summarizes the atomic weights and the calculation for the total molecular weight of this compound.

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Mass ( g/mol )
CarbonC1412.011168.154
HydrogenH111.008[14][15]11.088
BromineBr179.904[2][16][17][18][19]79.904
NitrogenN214.007[4][8][20][21][22]28.014
OxygenO215.999[7][9][13][23][24]31.998
SulfurS132.066[5]32.066
Total 351.224

The calculated molecular weight of this compound is 351.224 g/mol .

References

Spectral and Synthetic Overview of 3-Bromo-1-tosyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-tosyl-7-azaindole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a common pharmacophore, and its derivatives are explored for various therapeutic applications. This technical guide provides a summary of the available spectral data and synthetic methodology for 3-Bromo-1-tosyl-7-azaindole. Despite a thorough literature search, specific experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for the title compound could not be located. However, this guide presents the synthetic route and the spectral characterization of its direct precursor, 3-Bromo-7-azaindole, along with generalized experimental protocols.

Synthesis

The preparation of 3-Bromo-1-tosyl-7-azaindole is typically achieved through a two-step synthesis starting from 7-azaindole (also known as 1H-pyrrolo[2,3-b]pyridine).

  • Bromination: The first step involves the selective bromination of the 7-azaindole ring at the 3-position. This is commonly achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).

  • Tosylation: The subsequent step is the tosylation of the nitrogen atom of the pyrrole ring in 3-Bromo-7-azaindole. This is typically carried out by reacting the precursor with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Spectral Data

As of the latest literature review, detailed experimental spectral data (¹H NMR, ¹³C NMR, and MS) for 3-Bromo-1-tosyl-7-azaindole is not publicly available. However, the spectral data for its immediate precursor, 3-Bromo-7-azaindole, has been reported and is presented below.

NMR Data for 3-Bromo-7-azaindole (Precursor)

The following tables summarize the proton and carbon nuclear magnetic resonance spectral data for 3-Bromo-7-azaindole.

Table 1: ¹H NMR Spectral Data of 3-Bromo-7-azaindole

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
12.07broad singlet-
8.29doublet of doublets4.7, 1.5
7.83doublet of doublets7.9, 1.5
7.70singlet-
7.16doublet of doublets7.9, 4.7

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectral Data of 3-Bromo-7-azaindole

Chemical Shift (δ) ppm
147.2
143.9
126.4
125.6
118.7
116.3
87.1

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

Mass Spectrometry Data

No specific experimental mass spectrometry data for 3-Bromo-1-tosyl-7-azaindole was identified in the reviewed literature. For a compound with the molecular formula C₁₄H₁₁BrN₂O₂S, the expected monoisotopic mass would be approximately 350.97 g/mol .

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data, which would be applicable for the characterization of 3-Bromo-1-tosyl-7-azaindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the compound would be prepared by dissolving approximately 5-10 mg of the sample in a suitable deuterated solvent, such as chloroform-d or dimethyl sulfoxide-d₆, containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Mass Spectrometry (MS)

Mass spectra would be obtained using a high-resolution mass spectrometer, typically employing electrospray ionization (ESI) in positive ion mode. The sample would be dissolved in a solvent like methanol or acetonitrile and introduced into the instrument via direct infusion or after separation using liquid chromatography. The data would be analyzed to determine the accurate mass of the protonated molecule [M+H]⁺.

Synthetic Workflow

The synthetic pathway from the starting material, 7-azaindole, to the final product, 3-Bromo-1-tosyl-7-azaindole, is illustrated in the following diagram.

synthetic_workflow cluster_0 Synthesis of 3-Bromo-1-tosyl-7-azaindole 7-Azaindole 7-Azaindole 3-Bromo-7-azaindole 3-Bromo-7-azaindole 7-Azaindole->3-Bromo-7-azaindole NBS, DMF 3-Bromo-1-tosyl-7-azaindole 3-Bromo-1-tosyl-7-azaindole 3-Bromo-7-azaindole->3-Bromo-1-tosyl-7-azaindole TsCl, Base

Caption: Synthetic route to 3-Bromo-1-tosyl-7-azaindole from 7-azaindole.

Commercial availability of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, chemical properties, safety, and synthesis of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 226085-18-3). This versatile heterocyclic compound serves as a crucial intermediate in medicinal chemistry and materials science, particularly in the development of novel therapeutics.

Commercial Availability

This compound is readily available from several commercial suppliers. The following table summarizes a selection of vendors and their offerings. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierCatalog NumberQuantityPrice (USD)Purity
Sigma-Aldrich (Ambeed) AMBH9614FB251 g$23.0097%
5 g$80.50
10 g$159.85
Bridge Organics HT.077Price on requestPrice on requestNot specified
2A Biotech 2A-0129533InquireInquireNot specified
BLDpharm BD00647898InquireInquireNot specified

Data compiled from publicly available supplier information.[1][2][3]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
CAS Number 226085-18-3Sigma-Aldrich
IUPAC Name 3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridineSigma-Aldrich
Molecular Formula C₁₄H₁₁BrN₂O₂SSigma-Aldrich
Molecular Weight 351.22 g/mol Calculated
Physical Form SolidSigma-Aldrich
Purity 97%Sigma-Aldrich
Storage Temperature Inert atmosphere, room temperatureSigma-Aldrich
InChI Key NDJOLIOBEZICFO-UHFFFAOYSA-NSigma-Aldrich

Safety and Handling

The tosylated compound's specific safety data is not extensively detailed in public literature; however, hazard information for the precursor, 3-Bromo-1H-pyrrolo[2,3-b]pyridine, is available and should be considered.

Hazard Statements for this compound:

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

GHS Pictograms:

  • GHS07 (Exclamation Mark)

Signal Word:

  • Warning

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process starting from 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The following protocols are based on established literature procedures for similar substrates.

Step 1: Synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine

This procedure is adapted from a patented method for the bromination of 7-azaindole.[4]

  • Materials:

    • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

    • Bromine (Br₂)

    • Nickel(II) acetate

    • Triethanolamine borate

    • An appropriate organic solvent (e.g., Dichloromethane)

  • Procedure:

    • Dissolve 100 mmol of 7-azaindole in a suitable organic solvent within a reactor.

    • Add 40 mmol of a catalyst mixture composed of nickel(II) acetate and triethanolamine borate in a 3:1 molar ratio.

    • Heat the reaction mixture to 100 °C with stirring (e.g., 90 rpm).

    • Slowly introduce 300 mmol of bromine gas into the reaction mixture.

    • Maintain the reaction under reflux for 3 hours.

    • Upon completion, cool the reaction mixture and purify the product (e.g., via column chromatography) to obtain 3-bromo-1H-pyrrolo[2,3-b]pyridine. The reported yield for this method is 99.0%.[4]

Step 2: N-Tosylation of 3-Bromo-1H-pyrrolo[2,3-b]pyridine

This protocol is a general method for the N-tosylation of 7-azaindole derivatives, adapted from a procedure described for a similar substrate.[5]

  • Materials:

    • 3-Bromo-1H-pyrrolo[2,3-b]pyridine

    • p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)

    • 4-Dimethylaminopyridine (DMAP)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 3-Bromo-1H-pyrrolo[2,3-b]pyridine in dichloromethane (DCM).

    • Add triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

    • Add p-toluenesulfonyl chloride (tosyl chloride) to the mixture.

    • Stir the reaction at room temperature for 12 hours.

    • Monitor the reaction to completion (e.g., by TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Visualizations

The following diagrams illustrate key logical and chemical pathways related to this compound.

G cluster_procurement Procurement and Handling Workflow A Identify Supplier (e.g., Sigma-Aldrich, Ambeed) B Verify Purity and Quantity A->B C Request Quotation and Place Order B->C D Receive Compound and Log into Inventory C->D E Review Safety Data Sheet (SDS) D->E F Store in Inert Atmosphere at Room Temperature E->F G Use Appropriate PPE (Gloves, Goggles, Lab Coat) E->G H Weigh in Ventilated Enclosure F->H G->H

Caption: Procurement and handling workflow for this compound.

G cluster_synthesis Synthetic Pathway Start 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Intermediate 3-Bromo-1H-pyrrolo[2,3-b]pyridine Start->Intermediate  Br₂, Ni(OAc)₂  Triethanolamine borate  100°C, 3h Product This compound Intermediate->Product  TsCl, DMAP, TEA  DCM, rt, 12h

Caption: Two-step synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-1-tosyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and optimized conditions for the Suzuki coupling of 3-Bromo-1-tosyl-7-azaindole with various aryl and heteroaryl boronic acids. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize the C-3 position is crucial for the development of novel therapeutic agents. The tosyl protecting group on the indole nitrogen enhances the stability and reactivity of the substrate in palladium-catalyzed reactions.

Reaction Principle

The Suzuki-Miyaura coupling involves a palladium(0) catalyst that undergoes oxidative addition with the aryl bromide (3-Bromo-1-tosyl-7-azaindole). The resulting palladium(II) complex then undergoes transmetalation with a boronic acid in the presence of a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst to continue the catalytic cycle.

Optimized Reaction Conditions

Based on analogous reactions with structurally similar substrates, a range of effective conditions for the Suzuki coupling of 3-Bromo-1-tosyl-7-azaindole have been compiled. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and purity of the final product.

ParameterRecommended Reagents/ConditionsMolar Equiv. / ConcentrationNotes
Substrate 3-Bromo-1-tosyl-7-azaindole1.0---
Boronic Acid Aryl or Heteroarylboronic Acid1.2 - 1.5Excess boronic acid is used to drive the reaction to completion.
Palladium Catalyst PdCl₂(dppf)·CH₂Cl₂0.05 - 0.10[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a common and effective catalyst for such couplings.
Pd(PPh₃)₄0.05 - 0.10Tetrakis(triphenylphosphine)palladium(0) is another widely used catalyst.
Base K₂CO₃2.0 - 3.0Potassium carbonate is a versatile and commonly used base.
Cs₂CO₃2.0 - 3.0Cesium carbonate can be more effective for challenging couplings.
K₃PO₄2.0 - 3.0Potassium phosphate is another suitable inorganic base.
Solvent 1,4-Dioxane / H₂O4:1 to 10:1A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Toluene / H₂O4:1 to 10:1Toluene can be used as an alternative to dioxane.
DME / H₂O4:1 to 10:1Dimethoxyethane is another suitable ethereal solvent.
Temperature 80 - 110 °C---The reaction is typically heated to ensure a reasonable reaction rate.
Reaction Time 2 - 24 hours---Reaction progress should be monitored by TLC or LC-MS.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-Bromo-1-tosyl-7-azaindole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 equiv.).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, in a 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-aryl-1-tosyl-7-azaindole.

Example Protocol: Synthesis of 3-(4-Methoxyphenyl)-1-tosyl-7-azaindole
  • To a 25 mL round-bottom flask, add 3-Bromo-1-tosyl-7-azaindole (378 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • The flask is sealed with a rubber septum and purged with argon for 15 minutes.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (41 mg, 0.05 mmol) is added to the flask against a positive flow of argon.

  • Degassed 1,4-dioxane (8 mL) and degassed water (2 mL) are added via syringe.

  • The reaction mixture is heated to 90 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and water (20 mL).

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 25 mL).

  • The combined organic layers are washed with brine (30 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to yield the product.

Workflow and Pathway Diagrams

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 3-Bromo-1-tosyl-7-azaindole Arylboronic Acid Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product: 3-Aryl-1-tosyl-7-azaindole purify->product

Caption: Experimental workflow for the Suzuki coupling of 3-Bromo-1-tosyl-7-azaindole.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pd2_aryl_complex boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Buchwald-Hartwig amination of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the Buchwald-Hartwig amination reaction for the synthesis of N-aryl derivatives of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a key transformation in medicinal chemistry and drug development. This document provides detailed protocols, reaction conditions, and the catalytic cycle. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a significant structural motif in numerous biologically active compounds and approved pharmaceuticals.[1] The ability to form carbon-nitrogen (C-N) bonds efficiently is crucial for synthesizing libraries of these compounds for drug discovery.[2]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has emerged as a powerful and versatile method for C-N bond formation.[2][3] It offers significant advantages over traditional methods, which often require harsh conditions and have limited functional group tolerance.[2] This reaction is particularly useful for the amination of heteroaryl halides, such as this compound. The tosyl protecting group on the pyrrole nitrogen is often employed to prevent side reactions at this position.[4]

Application Notes

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a substrate like this compound, several factors must be considered.

  • Catalyst System : The choice of palladium source and ligand is critical. While first-generation catalysts used simple phosphine ligands, modern methods employ bulky, electron-rich biaryl phosphine ligands that promote efficient oxidative addition and reductive elimination steps.[5][6] Palladium(II) precatalysts like Pd(OAc)₂ or palladium(0) sources like Pd₂(dba)₃ are commonly used.[7][8] Advanced, well-defined precatalysts that are air- and thermally-stable have been developed to ensure efficient generation of the active Pd(0) species.[5][9]

  • Ligands : Biaryl phosphine ligands such as XPhos, RuPhos, and DavePhos have shown excellent performance in the amination of halo-7-azaindoles.[4][5] Bidentate ligands like BINAP and Xantphos are also effective, particularly for coupling with a range of primary and secondary amines.[4][7][8] The steric and electronic properties of the ligand must be matched to the specific amine and aryl halide partners.

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[10] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[5][7] The choice of base can significantly impact reaction rate and yield.

  • Solvent : Anhydrous, aprotic polar solvents are typically used to ensure the solubility of the reaction components and to prevent quenching of the base. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[7][11]

Reaction Conditions Summary

The following table summarizes typical conditions for the Buchwald-Hartwig amination of related halo-7-azaindoles and bromopyridines, providing a starting point for optimization.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Ref.
14-Chloro-7-azaindoleN-MethylpiperazineRuPhos Precatalyst (1)RuPhos (1)LiHMDS (2.4)THFRT94[5]
2N-Benzyl-4-bromo-7-azaindoleBenzamidePd(OAc)₂ (5)Xantphos (10)K₃PO₄ (1.5)Dioxane10082[4]
36-Chloro-N-methyl-pyrrolo[2,3-d]pyrimidine derivativeBenzylaminePd(OAc)₂ (cat.)BINAP (cat.)Cs₂CO₃ (2.0)Dioxane110-[7]
42-Bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (0.18 mmol)BINAP (0.35 mmol)NaOtBu (2.8)Toluene8060[8]
5BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi (2.1)Dioxane100-[12]

Experimental Workflow

The general workflow for setting up a Buchwald-Hartwig amination reaction involves the careful handling of air- and moisture-sensitive reagents under an inert atmosphere.

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification p1 Oven-dry glassware (Schlenk tube) p2 Prepare inert atmosphere (Argon or Nitrogen) p1->p2 r1 Add Pd Catalyst, Ligand, and Base p2->r1 r2 Add 3-Bromo-1-tosyl- 1H-pyrrolo[2,3-b]pyridine r1->r2 r3 Add Amine r2->r3 r4 Add anhydrous Solvent r3->r4 rxn1 Seal vessel and perform Evacuate/Backfill cycles r4->rxn1 rxn2 Heat to desired temperature with vigorous stirring rxn1->rxn2 rxn3 Monitor progress (TLC, LC-MS) rxn2->rxn3 w1 Cool to RT & Quench rxn3->w1 w2 Perform aqueous extraction w1->w2 w3 Dry organic layer & concentrate w2->w3 w4 Purify by column chromatography w3->w4 final Characterize Product (NMR, MS) w4->final G cluster_inputs cluster_outputs pd0 Pd(0)L Active Catalyst pd2_oxid L-Pd(II)(Ar)(X) pd0->pd2_oxid Oxidative Addition pd2_amido [L-Pd(II)(Ar)(NHR'R'')]+X- pd2_oxid->pd2_amido Amine Coordination pd2_amido_deprot L-Pd(II)(Ar)(NR'R'') pd2_amido->pd2_amido_deprot Deprotonation pd2_amido_deprot->pd0 Reductive Elimination o1 Product (Ar-NR'R'') pd2_amido_deprot->o1 product Ar-NR'R'' (Product) amine HNR'R'' (Amine) base Base i1 Ar-X (Aryl Halide) i1->pd2_oxid i2 HNR'R'' (Amine) i2->pd2_amido i3 Base i3->pd2_amido o2 [Base-H]+X-

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Bromo-1-tosyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 3-bromo-1-tosyl-7-azaindole. This key intermediate is a versatile building block for the synthesis of a diverse range of functionalized 7-azaindole derivatives, which are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.

Introduction

The 7-azaindole scaffold is a privileged heterocycle in drug discovery. The ability to introduce molecular diversity at various positions of this ring system is crucial for the development of new therapeutic agents. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the regioselective functionalization of halogenated 7-azaindoles. This document outlines optimized protocols for the Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions at the C3-position of 1-tosyl-protected 3-bromo-7-azaindole, enabling the formation of C-C and C-N bonds.

Suzuki Coupling: Synthesis of 3-Aryl-1-tosyl-7-azaindoles

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between a halide and an organoboron compound.[1][2] This protocol details the coupling of 3-bromo-1-tosyl-7-azaindole with various arylboronic acids.

Experimental Protocol: Suzuki Coupling

Materials:

  • 3-Bromo-1-tosyl-7-azaindole

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromo-1-tosyl-7-azaindole (1.0 equiv.), the respective arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Pd(dppf)Cl₂ (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,2-dimethoxyethane (DME) and water in a 4:1 ratio to achieve a 0.1 M concentration of the starting bromide.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-tosyl-7-azaindole.

Representative Data: Suzuki Coupling
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-1-tosyl-7-azaindole85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1-tosyl-7-azaindole92
33-Thiopheneboronic acid3-(Thiophen-3-yl)-1-tosyl-7-azaindole78

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 3-Bromo-1-tosyl-7-azaindole Arylboronic acid K₂CO₃ B Add Catalyst: Pd(dppf)Cl₂ A->B C Add Solvents: DME/Water (4:1) B->C D Inert Atmosphere: Evacuate/Backfill N₂ C->D E Heat to 80 °C Stir for 12-24h D->E F Cool to RT E->F G Extraction: EtOAc, Water, Brine F->G H Purification: Column Chromatography G->H I I H->I 3-Aryl-1-tosyl-7-azaindole Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 3-Bromo-1-tosyl-7-azaindole Terminal Alkyne Et₃N in DMF B Degas with N₂ A->B C Add Catalysts: Pd(PPh₃)₂Cl₂, CuI B->C D Heat to 60 °C Stir for 4-8h C->D E Cool to RT D->E F Extraction: EtOAc, aq. NH₄Cl E->F G Purification: Column Chromatography F->G H H G->H 3-Alkynyl-1-tosyl-7-azaindole Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalysts: Pd₂(dba)₃, Xantphos B Add Reactants: 3-Bromo-1-tosyl-7-azaindole Amine, Cs₂CO₃ A->B C Add Solvent: Anhydrous Dioxane B->C D Seal and Heat to 100 °C Stir for 12-24h C->D E Cool to RT D->E F Filter through Celite E->F G Purification: Column Chromatography F->G H H G->H 3-Amino-1-tosyl-7-azaindole

References

Application Notes and Protocols for the Deprotection of 1-Tosyl-3-bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the deprotection of 1-tosyl-3-bromo-7-azaindole to yield 3-bromo-7-azaindole, a valuable intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors.[1][2][3] The presented methodology is based on a mild and efficient procedure utilizing cesium carbonate, which is compatible with a wide range of functional groups.[4][5]

Introduction

7-Azaindole scaffolds are privileged structures in medicinal chemistry, frequently employed in the design of kinase inhibitors due to their ability to mimic the hinge-binding interactions of ATP.[2][3] The synthesis of substituted 7-azaindoles often requires the protection of the indole nitrogen to facilitate regioselective functionalization. The tosyl group is a common protecting group for this purpose.[1][6] Subsequent removal of the tosyl group is a critical step to furnish the final product or a key intermediate for further elaboration.

The protocol described herein focuses on the cleavage of the N-tosyl group from 1-tosyl-3-bromo-7-azaindole. This deprotection is often accomplished under basic conditions.[1][6] A particularly effective and mild method involves the use of cesium carbonate in a mixed solvent system of tetrahydrofuran (THF) and methanol (MeOH).[4][5] This method is advantageous due to its high efficiency and tolerance of various functional groups, which often leads to high yields with minimal by-product formation.[5] Azaindoles, being more electron-deficient than indoles, tend to undergo this deprotection at a faster rate.[5]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the deprotection of N-tosylated azaindoles using cesium carbonate. The data is based on analogous reactions reported in the literature.[5]

ParameterValue/RangeNotes
Substrate 1-Tosyl-3-bromo-7-azaindole-
Reagent Cesium Carbonate (Cs₂CO₃)3.0 equivalents
Solvent THF:MeOH (2:1 v/v)-
Temperature Ambient Temperature (~22 °C)Reaction can be heated to reflux to increase rate.
Reaction Time 0.5 - 2 hoursAzaindoles deprotect significantly faster than indoles.[5]
Conversion >99%Monitored by HPLC or TLC.
Yield High (typically >95%)Isolated yield after work-up and purification.

Experimental Protocol

Deprotection of 1-Tosyl-3-bromo-7-azaindole using Cesium Carbonate

This protocol is adapted from a general procedure for the deprotection of N-tosylated indoles and azaindoles.[5]

Materials:

  • 1-Tosyl-3-bromo-7-azaindole

  • Cesium Carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) (optional, for reaction monitoring)

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add 1-tosyl-3-bromo-7-azaindole (1.0 eq).

    • Dissolve the substrate in a 2:1 mixture of anhydrous THF and anhydrous MeOH.

    • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Addition of Reagent:

    • To the stirred solution, add cesium carbonate (3.0 eq) in one portion at ambient temperature.

  • Reaction Monitoring:

    • Stir the resulting suspension at ambient temperature.

    • Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 0.5 to 2 hours.[5]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents.

    • To the residue, add deionized water and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-bromo-7-azaindole.

Visualizations

Experimental Workflow Diagram

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Dissolve 1-tosyl-3-bromo-7-azaindole in THF:MeOH (2:1) reagent 2. Add Cesium Carbonate (3.0 eq) start->reagent stir 3. Stir at Ambient Temperature (0.5 - 2 h) reagent->stir evap 4. Evaporate Solvents stir->evap extract 5. Aqueous Work-up & Extraction with EtOAc evap->extract dry 6. Dry, Filter & Concentrate extract->dry purify 7. Silica Gel Chromatography dry->purify product Pure 3-bromo-7-azaindole purify->product

Caption: Workflow for the deprotection of 1-tosyl-3-bromo-7-azaindole.

Logical Relationship Diagram

Logical_Relationship cluster_components Key Components cluster_process Process cluster_outcome Outcome substrate 1-Tosyl-3-bromo-7-azaindole (Protected Intermediate) reaction Deprotection Reaction (Nucleophilic Attack) substrate->reaction reagent Cesium Carbonate (Base) reagent->reaction solvent THF/MeOH (Solvent System) solvent->reaction product 3-Bromo-7-azaindole (Deprotected Product) reaction->product byproduct Tosyl Byproducts reaction->byproduct

Caption: Key relationships in the deprotection reaction.

References

Application Notes and Protocols for the Use of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a tosyl-protected form of 3-bromo-7-azaindole, is a pivotal building block in the synthesis of a diverse range of kinase inhibitors. The 7-azaindole scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to mimic the adenine core of ATP and form crucial hydrogen bond interactions with the hinge region of various kinases.[1][2] This key interaction is facilitated by the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole -NH group serving as a hydrogen bond donor.[1][2]

The bromine atom at the 3-position provides a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of kinase inhibitors. The tosyl protecting group on the pyrrole nitrogen enhances the stability of the 7-azaindole ring and can influence the regioselectivity of subsequent reactions.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of inhibitors targeting key kinases such as Phosphoinositide 3-kinase (PI3K), Anaplastic Lymphoma Kinase (ALK), and AP-2 Associated Kinase 1 (AAK1).

Targeted Kinases and Signaling Pathways

The 7-azaindole scaffold has been successfully employed to develop inhibitors against a multitude of kinases implicated in cancer and other diseases.

Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in many human cancers, making PI3K an attractive therapeutic target.[3] Inhibitors based on the 7-azaindole scaffold have demonstrated potent and selective inhibition of PI3K isoforms.[3]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Inhibitor 3-Substituted-7-azaindole Inhibitor Inhibitor->PI3K

PI3K/AKT/mTOR Signaling Pathway Inhibition

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, gene amplifications, or mutations, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[4] ALK inhibitors have shown significant clinical efficacy in patients with ALK-positive tumors.

ALK_Signaling_Pathway ALK ALK Fusion Protein (e.g., EML4-ALK) STAT3 STAT3 ALK->STAT3 Activation PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT Activation RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK Activation GeneTranscription Gene Transcription (Proliferation, Survival) STAT3->GeneTranscription PI3K_AKT->GeneTranscription RAS_MAPK->GeneTranscription Inhibitor 3-Substituted-7-azaindole Inhibitor Inhibitor->ALK

ALK Signaling Pathway Inhibition

AP-2 Associated Kinase 1 (AAK1): AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis. Inhibition of AAK1 has emerged as a potential therapeutic strategy for a range of diseases, including neuropathic pain and viral infections.

AAK1_Signaling_Pathway AAK1 AAK1 AP2 AP-2 Complex AAK1->AP2 Phosphorylation Clathrin Clathrin-Mediated Endocytosis AP2->Clathrin Regulation Inhibitor 3-Substituted-7-azaindole Inhibitor Inhibitor->AAK1

AAK1 and Clathrin-Mediated Endocytosis

Experimental Protocols

The following protocols describe the general procedures for the synthesis of kinase inhibitors using this compound as a key intermediate.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-7-azaindole Derivatives

This protocol details the palladium-catalyzed coupling of this compound with various arylboronic acids.

Suzuki_Workflow Start 3-Bromo-1-tosyl-1H- pyrrolo[2,3-b]pyridine + Arylboronic Acid Reaction Pd Catalyst, Base, Solvent, Heat Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Aryl-1-tosyl-1H- pyrrolo[2,3-b]pyridine Purification->Product Deprotection Base Hydrolysis (e.g., NaOH) Product->Deprotection FinalProduct 3-Aryl-1H-pyrrolo[2,3-b]pyridine Deprotection->FinalProduct Buchwald_Workflow Start 3-Bromo-1-tosyl-1H- pyrrolo[2,3-b]pyridine + Amine Reaction Pd Catalyst, Ligand, Base, Solvent, Heat Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Amino-1-tosyl-1H- pyrrolo[2,3-b]pyridine Purification->Product Deprotection Base Hydrolysis (e.g., NaOH) Product->Deprotection FinalProduct 3-Amino-1H-pyrrolo[2,3-b]pyridine Deprotection->FinalProduct

References

Synthesis of 3,5-Disubstituted-7-Azaindoles from Tosylated Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-azaindole scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds, including kinase inhibitors and anti-cancer agents.[1][2] The strategic functionalization at the 3- and 5-positions of the 7-azaindole core is a key aspect of structure-activity relationship (SAR) studies in drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of 3,5-disubstituted-7-azaindoles, leveraging tosylated precursors for regioselective functionalization via palladium-catalyzed cross-coupling reactions.

The presented methodologies utilize a robust synthetic sequence involving the protection of the 7-azaindole nitrogen with a tosyl group. This protecting group serves a dual purpose: it modulates the reactivity of the heterocyclic system and prevents undesired side reactions during subsequent functionalization steps.[3][4] The core of the synthetic strategy relies on the versatile Suzuki-Miyaura cross-coupling reaction to introduce a diverse range of substituents at the C3 and C5 positions of the azaindole ring.[3][5][6]

Synthetic Strategy Overview

Two primary synthetic routes are detailed, both commencing from commercially available 5-bromo-7-azaindole. The choice of route depends on the desired substitution pattern.

Route 1: Synthesis of 3-Aryl-5-(1-methyl-1H-pyrazol-4-yl)-7-azaindoles. This route is suitable for introducing a fixed substituent at the 5-position (in this case, a methyl-pyrazole) followed by diversification at the 3-position. The key steps involve an initial Suzuki coupling, followed by iodination, tosylation, a second Suzuki coupling, and final deprotection.

Route 2: General Synthesis of 3,5-Disubstituted-7-azaindoles. This more flexible route allows for the sequential and selective introduction of different substituents at both the 3- and 5-positions. It begins with halogenation at the 3-position, followed by tosylation to form a key di-halogenated and protected intermediate. Sequential Suzuki couplings at the more reactive C3-iodide followed by the C5-bromide allow for controlled disubstitution.

Experimental Protocols

Route 1: Synthesis of 3-Aryl-5-(1-methyl-1H-pyrazol-4-yl)-7-azaindoles

This protocol describes the synthesis of a library of compounds with a fixed 1-methyl-4-pyrazole moiety at the 5-position and variable aryl groups at the 3-position.

Step 1: Synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine (Intermediate 7)

  • Reaction: To a solution of 5-bromo-7-azaindole (1.0 equiv) in a 3:1 mixture of dioxane and water, add 1-methyl-4-pyrazoleboronic acid pinacol ester (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Degas the mixture with nitrogen for 15 minutes, then add PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv).

  • Reaction Conditions: Heat the reaction mixture at 85 °C for 4 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the product.

Step 2: Synthesis of 3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine

  • Reaction: Dissolve the product from Step 1 (1.0 equiv) in acetonitrile. Add N-iodosuccinimide (NIS) (1.1 equiv).

  • Reaction Conditions: Heat the mixture at 50 °C for 2 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography.

Step 3: Synthesis of 3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine (Intermediate 11)

  • Reaction: To a solution of the product from Step 2 (1.0 equiv) in dichloromethane (DCM), add triethylamine (TEA) (3.0 equiv), 4-dimethylaminopyridine (DMAP) (0.1 equiv), and tosyl chloride (1.2 equiv).

  • Reaction Conditions: Stir the reaction at room temperature for 12 hours.

  • Work-up and Purification: Quench the reaction with water and extract with DCM. Dry the combined organic layers over sodium sulfate, concentrate, and purify by column chromatography.

Step 4: General Procedure for Suzuki Coupling to Synthesize Protected 3,5-Disubstituted-7-azaindoles (Intermediate 12)

  • Reaction: In a microwave vial, combine intermediate 11 (1.0 equiv), the desired aryl boronic acid or pinacol ester (1.2 equiv), and potassium carbonate (2.0 equiv) in a 3:1 mixture of dioxane and water.

  • Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.1 equiv).

  • Reaction Conditions: Heat the mixture in a microwave reactor at 120 °C for 30 minutes.

  • Work-up and Purification: Dilute with ethyl acetate, filter through celite, and concentrate. Purify the residue by column chromatography.

Step 5: General Procedure for Tosyl Deprotection (Final Products 13a-aa)

  • Reaction: Dissolve the protected azaindole from Step 4 (1.0 equiv) in dioxane and add a 2M aqueous solution of sodium hydroxide (excess).

  • Reaction Conditions: Heat the mixture in a microwave reactor at 150 °C for 1-10 minutes.

  • Work-up and Purification: Neutralize the reaction with HCl, extract with ethyl acetate, dry the organic layer, and concentrate. Purify the final product by preparative HPLC.

Route 2: General Synthesis of 3,5-Disubstituted-7-azaindoles

This protocol allows for broader diversification at both the 3- and 5-positions of the 7-azaindole core.

Step 1: Synthesis of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (Intermediate 14)

  • Reaction: To a solution of 5-bromo-7-azaindole (1.0 equiv) in acetonitrile, add N-iodosuccinimide (NIS) (1.1 equiv).

  • Reaction Conditions: Heat the mixture at 50 °C for 2 hours.

  • Work-up and Purification: After cooling, the product typically precipitates and can be collected by filtration.

Step 2: Synthesis of 5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (Intermediate 15)

  • Reaction: To a suspension of intermediate 14 (1.0 equiv) in dichloromethane (DCM), add triethylamine (TEA) (3.0 equiv), 4-dimethylaminopyridine (DMAP) (0.1 equiv), and tosyl chloride (1.2 equiv).

  • Reaction Conditions: Stir the reaction at room temperature for 12 hours.

  • Work-up and Purification: Quench with water, extract with DCM, dry the organic layers, concentrate, and purify by column chromatography.

Step 3: Selective Suzuki Coupling at C3 (Intermediate 21)

  • Reaction: In a microwave vial, combine the dihalide intermediate 15 (1.0 equiv), the desired boronic acid for the 3-position (e.g., (3-cyanophenyl)boronic acid, 1.1 equiv), and potassium carbonate (2.0 equiv) in a 3:1 dioxane/water mixture.

  • Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.1 equiv).

  • Reaction Conditions: Heat in a microwave reactor at 120 °C for 5 minutes. This short reaction time is crucial for selectivity.

  • Work-up and Purification: Dilute with ethyl acetate, filter, concentrate, and purify by column chromatography.

Step 4: Suzuki Coupling at C5 (Intermediate 22)

  • Reaction: To the product from Step 3 (1.0 equiv) in a 3:1 dioxane/water mixture, add the second aryl boronic acid or pinacol ester for the 5-position (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv).

  • Reaction Conditions: Heat the reaction at 85 °C for 4 hours.

  • Work-up and Purification: Dilute with ethyl acetate, filter, concentrate, and purify by column chromatography.

Step 5: Tosyl Deprotection (Final Products 23a-f)

  • Reaction: Dissolve the fully substituted, protected azaindole from Step 4 (1.0 equiv) in dioxane and add a 2M aqueous solution of sodium hydroxide.

  • Reaction Conditions: Heat in a microwave reactor at 150 °C for 1-10 minutes.

  • Work-up and Purification: Neutralize with acid, extract with an organic solvent, dry, concentrate, and purify by preparative HPLC.

Data Presentation

Table 1: Summary of Yields for Key Intermediates in Route 1

IntermediateReaction StepYield (%)
5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridineSuzuki Coupling93%
3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridineIodination69%
3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridineTosylation89%

Table 2: Summary of Yields for Selected Final Products via Route 1

Compound3-Aryl SubstituentSuzuki Coupling Yield (%)Deprotection Yield (%)
13a Phenyl75%65%
13b 3-Cyanophenyl85%72%
13c 4-Methoxyphenyl68%58%
13d 2-Fluorophenyl55%45%

Table 3: Summary of Yields for Key Intermediates in Route 2

IntermediateReaction StepYield (%)
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (14)Iodination83%
5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (15)Tosylation78%
3-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile (21)Selective Suzuki (C3)60%

Table 4: Summary of Yields for Selected Final Products via Route 2

Compound5-Aryl SubstituentSuzuki Coupling (C5) Yield (%)Deprotection Yield (%)
23a Phenyl75%68%
23b 4-Fluorophenyl62%55%
23c Pyridin-3-yl51%42%
23d Thiophen-2-yl84%70%

(Note: Yields are based on published data and may vary depending on specific substrate and reaction scale.)[3]

Visualizations

G cluster_route1 Route 1: 3-Aryl-5-(pyrazolyl)-7-azaindole Synthesis Start1 5-Bromo-7-azaindole Int7 Intermediate 7 (5-Pyrazolyl-7-azaindole) Start1->Int7 Suzuki Coupling (Pyrazolylboronic ester, PdCl₂(dppf)) IodoInt 3-Iodo Intermediate Int7->IodoInt Iodination (NIS) TosInt11 Tosyl Protected Intermediate 11 IodoInt->TosInt11 Tosylation (TsCl, DMAP, TEA) ProtectedProd12 Protected 3,5-Disubstituted Product 12 TosInt11->ProtectedProd12 Suzuki Coupling (Arylboronic acid, PdCl₂(dppf)) FinalProd13 Final Product 13 ProtectedProd12->FinalProd13 Deprotection (NaOH, µw)

Caption: Synthetic workflow for Route 1.

G cluster_route2 Route 2: General 3,5-Disubstituted-7-azaindole Synthesis Start2 5-Bromo-7-azaindole Int14 Intermediate 14 (5-Bromo-3-iodo-7-azaindole) Start2->Int14 Iodination (NIS) Int15 Tosyl Protected Intermediate 15 (Dihalide) Int14->Int15 Tosylation (TsCl, DMAP, TEA) Int21 Intermediate 21 (C3-Substituted) Int15->Int21 Selective Suzuki (C3) (Ar¹-B(OH)₂, PdCl₂(dppf), µw) Int22 Protected 3,5-Disubstituted Product 22 Int21->Int22 Suzuki (C5) (Ar²-B(OH)₂, PdCl₂(dppf)) FinalProd23 Final Product 23 Int22->FinalProd23 Deprotection (NaOH, µw)

Caption: Synthetic workflow for Route 2.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R2_complex R¹-Pd(II)L₂-R² Transmetal->PdII_R2_complex RedElim Reductive Elimination PdII_R2_complex->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product RX R¹-X (Tos-Azaindole-I/Br) RX->OxAdd Boronic R²-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetal Base Base (K₂CO₃) Base->Transmetal

Caption: Key mechanism: Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Heck Reaction for 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the palladium-catalyzed Heck reaction of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. The Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide with an alkene.[1][2][3] This application note outlines a representative procedure for the coupling of this compound with an electron-deficient alkene, a common transformation in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science research. The protocol is based on established methodologies for similar substrates and provides a solid foundation for further optimization.

Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocycle in medicinal chemistry due to its presence in numerous biologically active compounds. The ability to functionalize this core structure is crucial for the development of new therapeutic agents. The Mizoroki-Heck reaction provides a versatile method for the arylation or vinylation of olefins, enabling the introduction of diverse substituents onto the 7-azaindole core.[2][4]

This protocol details the coupling of this compound with a generic acrylate ester. The tosyl group serves as a protecting group for the pyrrole nitrogen, enhancing stability and influencing reactivity. The reaction proceeds via a palladium(0)/palladium(II) catalytic cycle, involving oxidative addition of the palladium catalyst to the aryl bromide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired product and regenerate the active catalyst.[5][6]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.10 equivalents)

  • Triethylamine (Et₃N, 2.0 equivalents) or Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., acetonitrile, dioxane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the mixture for 10-15 minutes at room temperature until the solids have dissolved.

  • Addition of Alkene and Base: Add the alkene (1.5 eq) followed by the base (triethylamine or potassium carbonate, 2.0 eq) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation

The following table presents representative data for the Heck reaction of this compound with various acrylates, based on typical yields reported for similar reactions in the literature.

EntryAlkeneBaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylateEt₃NDMF901885
2Methyl acrylateK₂CO₃Acetonitrile802478
3Ethyl acrylateEt₃NDioxane1001682
4t-Butyl acrylateK₂CO₃DMF902075

Experimental Workflow

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Assemble Reaction Vessel (Flask, Stir Bar, Condenser) start->setup reagents Add Reactants (Aryl Bromide, Catalyst, Ligand) setup->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert add_solvents Add Solvent and Reagents (DMF, Alkene, Base) inert->add_solvents heat Heat and Stir (80-100 °C) add_solvents->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Isolated Product purify->end

Caption: General experimental workflow for the Heck reaction.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Heck reaction is a well-established pathway in organometallic chemistry. The following diagram illustrates the key steps involved.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pdII_complex R-Pd(II)L₂-Br pd0->pdII_complex R-Br dummy1 alkene_coordination Alkene Coordination pi_complex R-Pd(II)L(Alkene)-Br pdII_complex->pi_complex Alkene dummy2 migratory_insertion Migratory Insertion sigma_alkyl_pdII R'-Pd(II)L₂-Br pi_complex->sigma_alkyl_pdII dummy3 beta_hydride_elimination β-Hydride Elimination product_complex H-Pd(II)L₂(Product)-Br sigma_alkyl_pdII->product_complex dummy4 product_complex->pd0 + Base - H-Base⁺-Br⁻ reductive_elimination Reductive Elimination dummy5 product_release Product product_complex->product_release

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Safety Precautions

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • The reaction should be conducted under an inert atmosphere to prevent the degradation of the catalyst and reagents.

References

Application Notes and Protocols: Lithiation of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and pharmaceuticals. Functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery. One powerful method for introducing a variety of substituents at the C3-position is through the lithiation of a pre-functionalized precursor, such as 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. The tosyl protecting group on the indole nitrogen enhances the acidity of the pyrrole proton and stabilizes the resulting lithiated intermediate. The subsequent bromine-lithium exchange at the C3-position provides a versatile nucleophile that can react with a wide range of electrophiles.

This document provides detailed application notes and experimental protocols for the lithiation of this compound and its subsequent reaction with various electrophiles.

Reaction Principle

The lithiation of this compound proceeds via a halogen-metal exchange reaction. An organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), is used to replace the bromine atom at the C3-position with a lithium atom. This reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to ensure the stability of the highly reactive organolithium intermediate. The resulting 3-lithio-1-tosyl-1H-pyrrolo[2,3-b]pyridine can then be quenched with various electrophiles to introduce a diverse array of functional groups at the C3-position.

Data Presentation

The following table summarizes the expected outcomes from the reaction of the lithiated intermediate with a selection of electrophiles. Please note that the yields are based on analogous reactions reported in the literature for similar heterocyclic systems and may vary depending on the specific reaction conditions.

EntryElectrophile (E+)Product (3-E-1-tosyl-1H-pyrrolo[2,3-b]pyridine)Expected Yield (%)
1D₂O (Deuterium oxide)3-Deutero-1-tosyl-1H-pyrrolo[2,3-b]pyridine>95
2DMF (N,N-Dimethylformamide)1-Tosyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde70-85
3(CH₃)₂CO (Acetone)2-(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propan-2-ol65-80
4C₆H₅CHO (Benzaldehyde)Phenyl(1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol75-90
5CO₂ (Carbon dioxide)1-Tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid60-75
6I₂ (Iodine)3-Iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine80-95

Experimental Protocols

Materials and Equipment
  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) solution in hexanes

  • Selected electrophile (e.g., DMF, acetone, benzaldehyde, etc.)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware (oven-dried or flame-dried)

  • Magnetic stirrer and stir bars

  • Low-temperature bath (e.g., dry ice/acetone)

  • Syringes and needles for reagent transfer

General Procedure for Lithiation and Electrophilic Quench

Safety Precaution: Organolithium reagents are pyrophoric and react violently with water. All manipulations should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using proper personal protective equipment (PPE), including safety glasses, lab coat, and flame-resistant gloves.

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a rubber septum, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approximately 0.1-0.2 M concentration) under an inert atmosphere.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium or tert-butyllithium (1.1-1.2 eq) in hexanes to the stirred reaction mixture via syringe. The addition should be done dropwise to maintain the temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the lithiated species is often indicated by a color change.

  • Electrophilic Quench: Add the chosen electrophile (1.2-1.5 eq) to the reaction mixture at -78 °C. If the electrophile is a solid, it should be dissolved in a minimal amount of anhydrous THF before addition.

  • Warming: After the addition of the electrophile, continue stirring at -78 °C for 1-2 hours, and then allow the reaction mixture to slowly warm to room temperature.

  • Quenching the Reaction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (if an acidic product is formed), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-substituted-1-tosyl-1H-pyrrolo[2,3-b]pyridine.

Visualizations

ReactionPathway cluster_start Starting Material cluster_intermediate Lithiation cluster_product Product start This compound intermediate 3-Lithio-1-tosyl-1H-pyrrolo[2,3-b]pyridine start->intermediate  n-BuLi or t-BuLi THF, -78 °C product 3-Substituted-1-tosyl-1H-pyrrolo[2,3-b]pyridine intermediate->product  Electrophile (E+) -78 °C to rt

Caption: Reaction pathway for the lithiation of this compound.

ExperimentalWorkflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup Dissolve Starting Material in Anhydrous THF cool Cool to -78 °C setup->cool lithiation Add Organolithium Reagent cool->lithiation stir1 Stir at -78 °C lithiation->stir1 quench Add Electrophile stir1->quench stir2 Stir and Warm to Room Temperature quench->stir2 workup Aqueous Workup & Extraction stir2->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the lithiation and electrophilic quench.

Application Notes and Protocols: Functionalization of the 7-Azaindole Core via Brominated Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of indole and purine.[1] This framework is a core component of numerous biologically active molecules and FDA-approved drugs, including kinase inhibitors used in oncology.[1][2] Functionalization of the 7-azaindole ring system is crucial for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates.[3]

A robust and versatile strategy for modifying the 7-azaindole core involves the use of brominated intermediates. The bromine atom serves as a highly effective synthetic handle for introducing a wide array of functional groups through various metal-catalyzed cross-coupling reactions.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of brominated 7-azaindoles and their subsequent functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Section 1: Synthesis of Brominated 7-Azaindole Intermediates

The regioselective bromination of the 7-azaindole core is the initial key step. The position of bromination (e.g., C3, C4, C5) can be controlled by the choice of brominating agent and reaction conditions. 5-Bromo-7-azaindole is a particularly important intermediate used in the synthesis of new anti-tumor drugs like Vemurafenib.[2][6][7]

General Workflow for Functionalization

The overall strategy involves a two-step process: initial bromination of the 7-azaindole core, followed by diversification through cross-coupling reactions.

G cluster_0 Step 1: Intermediate Synthesis cluster_2 Result: Diverse Library A 7-Azaindole Core B Brominated 7-Azaindole (e.g., 5-Bromo-7-azaindole) A->B Bromination (e.g., NBS, Br₂) C Suzuki-Miyaura Coupling (C-C Bond) B->C D Buchwald-Hartwig Amination (C-N Bond) B->D E Sonogashira Coupling (C-C Bond) B->E F Other Couplings (e.g., C-O Bond) B->F G Functionalized 7-Azaindoles C->G Aryl/Heteroaryl Substituents D->G Amine/Amide Substituents E->G Alkynyl Substituents

Caption: General workflow for functionalizing the 7-azaindole core.

Protocol 1: Synthesis of 5-Bromo-7-azaindole

This protocol is based on the bromination of 7-azaindoline followed by dehydrogenation, a common method to achieve regioselectivity at the 5-position.[2][6]

Materials:

  • 7-azaindole

  • Raney Nickel

  • Ethanol (EtOH)

  • Hydrogen (H₂) gas

  • p-Toluenesulfonic acid

  • Dichloromethane (DCM)

  • Bromine (Br₂)

  • Sodium thiosulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene

  • Manganese dioxide (MnO₂)

Equipment:

  • Pressure reactor (autoclave)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Standard glassware for filtration and extraction

  • Rotary evaporator

Procedure:

  • Hydrogenation: To a pressure reactor, add 7-azaindole (e.g., 60g) and Raney Nickel (e.g., 20g). Add ethanol (e.g., 400 mL) as the solvent.[6]

  • Seal the reactor and purge with nitrogen, then fill with hydrogen gas to a pressure of 4 MPa.[6]

  • Heat the mixture to 95°C and stir for 12 hours.[6]

  • Cool the reaction to room temperature, vent the hydrogen, and filter the mixture to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

  • Concentrate the combined filtrates under reduced pressure to obtain crude 7-azaindoline.

  • Bromination: Dissolve the crude 7-azaindoline in dichloromethane (DCM). Add p-toluenesulfonic acid.

  • Cool the mixture in an ice bath and slowly add a solution of bromine (Br₂) in DCM dropwise.

  • Stir the reaction for several hours at room temperature.

  • Quench the reaction by washing with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield 5-bromo-7-azaindoline.

  • Dehydrogenation: Dissolve the 5-bromo-7-azaindoline (e.g., 84.8g) in toluene (e.g., 400 mL).[6]

  • Add manganese dioxide (MnO₂) (e.g., 221.5g) and heat the mixture to reflux for several hours.[6]

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of celite.

  • Wash the filter cake with DCM.

  • Concentrate the combined organic phases under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 5-bromo-7-azaindole. This process can yield a product with purity above 99% and a yield of over 74%.[6]

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Brominated 7-azaindoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling the bromo-azaindole with an organoboron reagent. This reaction is widely used to synthesize biaryl structures common in kinase inhibitors.[5][8][9]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII R¹-X (Bromo-azaindole) T Transmetalation PdII->T PdII_R2 R¹-Pd(II)L₂-R² T->PdII_R2 R²-B(OR)₂ (Boronic Acid/Ester) + Base RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product Product Formation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Quantitative Data Summary: Suzuki-Miyaura Coupling

The following table summarizes typical conditions and outcomes for the Suzuki coupling of halo-azaindoles.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
15-Bromo-7-azaindolePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME/H₂O80>90[9]
26-Chloro-7-azaindole4-Methoxyphenylboronic acidP1 (1.5)K₃PO₄Dioxane/H₂O6096[10]
33-Bromo-6-chloro-7-azaindolePhenylboronic acidPd₂(dba)₃/SPhos (5/20)K₃PO₄Dioxane/H₂O11088[11]
45-Chloro-7-azaindole3-Pyridylboronic acidP1 (1.0)K₃PO₄Dioxane/H₂O6091[10]

P1 = XPhos Pd G2 precatalyst.[10]

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-7-azaindole

This protocol describes a general procedure for the arylation of 5-bromo-7-azaindole.[5][12]

Materials:

  • 5-Bromo-7-azaindole

  • Arylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst, e.g., Pd(dppf)Cl₂ (1-5 mol%)

  • Base, e.g., K₂CO₃ or K₃PO₄ (2-3 equivalents)

  • Anhydrous solvent, e.g., Dioxane/Water (4:1) or Dimethoxyethane (DME)

Equipment:

  • Schlenk tube or reaction vial with a screw cap

  • Magnetic stirrer and stir plate with heating

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add 5-bromo-7-azaindole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) under the inert atmosphere.

  • Add the degassed solvent system (e.g., 4 mL Dioxane, 1 mL Water).

  • Seal the tube and heat the reaction mixture at 80-100°C with vigorous stirring overnight (12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-7-azaindole.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination enables the coupling of bromo-azaindoles with a wide range of primary and secondary amines. This reaction is crucial for synthesizing amino-azaindole motifs found in many pharmacologically active compounds.[13][14] A key advantage is the development of methods that work on unprotected 7-azaindoles, avoiding extra protection/deprotection steps.[13][14]

Quantitative Data Summary: Buchwald-Hartwig Amination of Halo-7-azaindoles

The table below outlines conditions for the amination of unprotected halo-7-azaindoles.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseYield (%)Reference
15-Bromo-7-azaindoleMorpholineP1 (1)L1 (1)LiHMDS96[13][14]
25-Bromo-7-azaindoleAnilineP1 (2)L1 (2)LiHMDS82[13]
36-Chloro-7-azaindoleN-MethylpiperazineP1 (1)L1 (1)LiHMDS94[13]
45-Bromo-3-chloro-7-azaindoleDi-n-propylamineP1 (1)L1 (1)LiHMDS90[13]

P1 = (RuPhos)Pd(neocuproine)Cl₂ precatalyst; L1 = RuPhos ligand. Reaction at the 5-position is selective over the 3-chloro position.[13]

Protocol 3: Buchwald-Hartwig Amination of 5-Bromo-7-azaindole

This protocol is adapted from procedures developed for unprotected halo-7-azaindoles.[13][14]

Materials:

  • 5-Bromo-7-azaindole

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium precatalyst, e.g., P1 (1-2 mol%)

  • Ligand, e.g., L1 (1-2 mol%)

  • Base, e.g., LiHMDS (1 M in THF, 2.4 equivalents)

  • Anhydrous solvent, e.g., Dioxane or Toluene

Equipment:

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Reaction vial with a screw cap

  • Magnetic stirrer

Procedure:

  • Inside a glovebox, add 5-bromo-7-azaindole (0.5 mmol), the palladium precatalyst (0.005 mmol), and the ligand (0.005 mmol) to a reaction vial.

  • Add the amine (0.6 mmol) and the anhydrous solvent (e.g., 2 mL Dioxane).

  • Add the LiHMDS solution (1.2 mmol, 1.2 mL of 1 M solution) to the stirred mixture.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 80-100°C for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to afford the desired amino-7-azaindole.

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a bromo-azaindole and a terminal alkyne, providing access to alkynyl-7-azaindole derivatives. These products can be further elaborated, for example, via click chemistry.[15][16][17]

Quantitative Data Summary: Sonogashira Coupling

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventYield (%)Reference
15-Bromo-3-iodo-2-aminopyridineTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMFHigh[15]
25-Bromo-3-iodo-2-aminopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMFHigh[16]
31-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NToluene95[18]

Note: Data often involves di-halogenated pyridines as precursors to 7-azaindoles. The reaction is selective for the more reactive C-I bond over the C-Br bond.[15][18]

Protocol 4: Sonogashira Coupling of 5-Bromo-7-azaindole

This is a general protocol for the Sonogashira reaction.[17]

Materials:

  • 5-Bromo-7-azaindole

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst, e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Base, e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous solvent, e.g., THF or DMF

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere supply (Argon or Nitrogen)

  • Syringes for liquid transfer

Procedure:

  • Add 5-bromo-7-azaindole (1.0 mmol) to a Schlenk flask. Evacuate and backfill with argon.

  • Add the solvent (e.g., 5 mL THF) and the base (e.g., 3 mL Et₃N).

  • Add the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.05 mmol) under a positive pressure of argon.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 2-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 5-alkynyl-7-azaindole.

Section 3: Application in Drug Discovery - The MAPK Pathway

The functionalization of the 7-azaindole core is paramount in developing targeted therapies. For instance, Vemurafenib, synthesized from 5-bromo-7-azaindole, is a potent inhibitor of the BRAF V600E mutated kinase.[5] This kinase is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often hyperactivated in cancers like melanoma.

G GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec RAS RAS Rec->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nuc Nucleus ERK->Nuc Prolif Cell Proliferation, Survival, Differentiation Nuc->Prolif Vem Vemurafenib (7-Azaindole Derivative) Vem->BRAF Inhibition

Caption: Inhibition of the MAPK pathway by a 7-azaindole derivative.

References

The Versatile Role of 3-Bromo-1-tosyl-7-azaindole in Medicinal Chemistry: A Building Block for Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Bromo-1-tosyl-7-azaindole has emerged as a critical building block in medicinal chemistry, providing a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The 7-azaindole core, a bioisostere of indole, is a privileged structure in drug discovery, known for its ability to mimic the adenine fragment of ATP and interact with the hinge region of kinases.[1][2] The introduction of a bromine atom at the 3-position and a tosyl protecting group on the indole nitrogen offers synthetic handles for regioselective functionalization, enabling the development of potent and selective inhibitors for various therapeutic targets, particularly in oncology and infectious diseases. This application note details the utility of 3-bromo-1-tosyl-7-azaindole, providing protocols for its key transformations and summarizing the biological activities of its derivatives.

Introduction

The 7-azaindole scaffold is a prominent feature in numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, vemurafenib.[1][2] Its ability to form two crucial hydrogen bonds with the kinase hinge region makes it an excellent starting point for fragment-based drug discovery.[1][2] The strategic placement of a bromine atom at the 3-position of the 1-tosyl-7-azaindole core allows for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions are instrumental in exploring the structure-activity relationships (SAR) of novel drug candidates.[3][4] The tosyl group serves as a robust protecting group for the azaindole nitrogen, enhancing stability and allowing for selective reactions at other positions before its removal under basic conditions.[3][4]

Applications in Drug Discovery

Kinase Inhibitors

The 7-azaindole framework is a cornerstone in the design of kinase inhibitors.[4][5] Derivatives of 3-bromo-1-tosyl-7-azaindole have been instrumental in the development of inhibitors for several kinases implicated in cancer.

  • Anaplastic Lymphoma Kinase (ALK): 3,5-Disubstituted-7-azaindole derivatives have been synthesized from 1-tosyl-3-iodo-5-bromo-7-azaindole, a closely related analogue, through successive palladium-catalyzed cross-coupling reactions.[4][5] These compounds have shown potential as ALK inhibitors, a key target in certain types of cancer.[4][5]

  • Janus Kinase (JAK) Family: C-3 aryl-7-azaindole derivatives have emerged as inhibitors of JAK2, a kinase involved in myeloproliferative disorders.[4]

  • Cyclin-Dependent Kinase 9 (CDK9) and Haspin Kinase: Novel 7-azaindole derivatives have been identified as inhibitors of CDK9/CyclinT and Haspin kinase, with some compounds acting as dual inhibitors.[6] These kinases are considered important targets in oncology.[6]

  • Fibroblast Growth Factor Receptor 4 (FGFR4): A series of selective and covalent FGFR4 inhibitors have been developed using a 7-azaindole scaffold, showing promise for the treatment of hepatocellular carcinoma.[7]

Anti-parasitic Agents

Beyond oncology, 3,5-disubstituted-7-azaindoles have been identified as potent growth inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT).[3] The synthesis of these compounds often involves the functionalization of a dihalo-7-azaindole precursor, highlighting the importance of halogenated azaindole intermediates.[3]

Key Synthetic Transformations

The bromine atom at the C-3 position of 3-bromo-1-tosyl-7-azaindole serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions.

Suzuki Coupling

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[8][9][10] This reaction is instrumental in synthesizing 3-aryl-7-azaindole derivatives.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[11][12][13] This reaction is employed to synthesize 3-alkynyl-7-azaindole derivatives, which can serve as key intermediates for further transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine.[14][15][16] This reaction is crucial for the synthesis of 3-amino-7-azaindole derivatives, introducing a key functional group for modulating the pharmacological properties of the molecule.[17]

Quantitative Data Summary

The following tables summarize the biological activity and reaction yields for various derivatives synthesized from 7-azaindole precursors.

Table 1: Biological Activity of 7-Azaindole Derivatives
Compound Class Target Activity (IC50) Reference
3,5-Disubstituted-7-azaindolesTrypanosoma bruceiSub-micromolar activity for some analogs[3]
C-3 Aryl-7-azaindole derivativeJAK2260 nM[4]
7-Azaindole derivative 8lHaspin Kinase14 nM[6]
7-Azaindole derivatives 8g, 8hCDK9/CyclinT and Haspin (Dual Inhibitors)Micromolar to nanomolar range[6]
Benzyl-7-azaindole 4FGFR11.9 µM
PLX4720 (5)BRAFV600E13 nM
Table 2: Representative Reaction Yields for 7-Azaindole Functionalization
Reaction Type Substrate Product Yield
Suzuki Coupling1-Tosyl-3-iodo-5-bromo-7-azaindole with aryl boronic acid3-Aryl-5-bromo-1-tosyl-7-azaindole24-85%
Suzuki Coupling5-Bromo-7-azaindole with 1-methyl-4-pyrazoleboronic acid pinacol ester5-(1-Methyl-1H-pyrazol-4-yl)-7-azaindole93%
Detosylation3,5-Disubstituted-1-tosyl-7-azaindole3,5-Disubstituted-7-azaindole10-83%
Iodination5-(1-Methyl-1H-pyrazol-4-yl)-7-azaindole with NIS3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-7-azaindole69%
Tosylation3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-7-azaindole with Tosyl chloride3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1-tosyl-7-azaindole89%

Experimental Protocols

Detailed methodologies for the key synthetic transformations of 3-bromo-1-tosyl-7-azaindole are provided below. These protocols are based on established procedures for similar substrates and serve as a robust starting point for reaction optimization.[3][8][11][14]

Protocol 1: General Procedure for Suzuki Coupling of 3-Bromo-1-tosyl-7-azaindole

Materials:

  • 3-Bromo-1-tosyl-7-azaindole

  • Arylboronic acid or pinacol ester

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a microwave vial, add 3-bromo-1-tosyl-7-azaindole (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2-2.5 equiv), and the palladium catalyst (5-10 mol%).

  • Purge the vial with an inert gas and evacuate three times.

  • Add the solvent (e.g., a 3:1 mixture of dioxane and 2M aqueous K₂CO₃ solution).

  • Degas the reaction mixture for approximately 10 minutes.

  • Heat the reaction in a microwave reactor at 120°C for 30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1-tosyl-7-azaindole.

Protocol 2: General Procedure for Sonogashira Coupling of 3-Bromo-1-tosyl-7-azaindole

Materials:

  • 3-Bromo-1-tosyl-7-azaindole

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., DMF or THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromo-1-tosyl-7-azaindole (1.0 equiv), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-alkynyl-1-tosyl-7-azaindole.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of 3-Bromo-1-tosyl-7-azaindole

Materials:

  • 3-Bromo-1-tosyl-7-azaindole

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like RuPhos Pd G1)

  • Ligand (e.g., RuPhos or XPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, or LiHMDS)

  • Anhydrous solvent (e.g., toluene or THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube, combine 3-bromo-1-tosyl-7-azaindole (1.0 equiv), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).

  • Add the base (1.4-2.5 equiv).

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent, followed by the amine (1.2-1.8 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 65-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-amino-1-tosyl-7-azaindole derivative.

Visualizations

Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FGFR4) Signaling_Proteins Downstream Signaling Proteins Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Signaling_Proteins->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression (Cell Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds 7_Azaindole_Inhibitor 7-Azaindole Inhibitor (e.g., from 3-Bromo-1-tosyl-7-azaindole) 7_Azaindole_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP binding

Caption: Generalized kinase signaling pathway and the inhibitory action of 7-azaindole derivatives.

Experimental Workflow

Suzuki_Coupling_Workflow Start Start: Suzuki Coupling Reaction_Setup 1. Combine Reactants: - 3-Bromo-1-tosyl-7-azaindole - Boronic Acid/Ester - Pd Catalyst & Base Start->Reaction_Setup Inert_Atmosphere 2. Establish Inert Atmosphere (Purge/Evacuate with N2/Ar) Reaction_Setup->Inert_Atmosphere Solvent_Addition 3. Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating 4. Heat Reaction Mixture (e.g., Microwave 120°C) Solvent_Addition->Heating Monitoring 5. Monitor Progress (TLC / LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup 6. Reaction Workup: - Cool, Dilute, Filter Monitoring->Workup Complete Purification 7. Purify Product (Column Chromatography) Workup->Purification Product Final Product: 3-Aryl-1-tosyl-7-azaindole Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship of Synthetic Steps

Synthesis_Logic cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions Start Starting Material 3-Bromo-1-tosyl-7-azaindole Suzuki Suzuki Coupling + Arylboronic Acid 3-Aryl-1-tosyl-7-azaindole Start:f0->Suzuki Sonogashira Sonogashira Coupling + Terminal Alkyne 3-Alkynyl-1-tosyl-7-azaindole Start:f0->Sonogashira Buchwald Buchwald-Hartwig Amination + Amine 3-Amino-1-tosyl-7-azaindole Start:f0->Buchwald Deprotection Deprotection (Remove Tosyl Group) Final Biologically Active Compound Suzuki:p0->Deprotection Sonogashira:p0->Deprotection Buchwald:p0->Deprotection

Caption: Logical relationship of key synthetic transformations starting from 3-bromo-1-tosyl-7-azaindole.

Conclusion

3-Bromo-1-tosyl-7-azaindole is a cornerstone in modern medicinal chemistry, providing a robust and versatile platform for the synthesis of novel therapeutic agents. Its utility is particularly evident in the development of kinase inhibitors for oncology and in the discovery of new treatments for infectious diseases. The well-established protocols for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions allow for systematic exploration of the chemical space around the 7-azaindole core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates. The continued application of this valuable building block is expected to yield further breakthroughs in the field of drug discovery.

References

Application Notes and Protocols: One-Pot Synthesis of 7-Azaindole Derivatives from Protected Halo-Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient one-pot synthesis of various 7-azaindole derivatives, valuable scaffolds in medicinal chemistry. The described methods focus on palladium- and copper-catalyzed cross-coupling reactions starting from readily available protected halo-7-azaindole or halopyridine precursors. These procedures offer advantages such as operational simplicity, reduced purification steps, and good to excellent yields.

Palladium-Catalyzed One-Pot Synthesis of C3,C6-Diaryl 7-Azaindoles

This protocol details a sequential Suzuki-Miyaura cross-coupling reaction for the synthesis of C3,C6-diaryl 7-azaindoles from a 6-chloro-3-iodo-N-protected 7-azaindole precursor. The method demonstrates excellent functional group tolerance.[1]

Experimental Workflow

cluster_0 Step 1: C3-Arylation cluster_1 Step 2: C6-Arylation start 6-chloro-3-iodo-N-protected 7-azaindole reagents1 Ar1-B(OH)2 (1.1 equiv) Pd2dba3 (5 mol%) SPhos (5 mol%) Cs2CO3 (2 equiv) start->reagents1 Add solvent1 Toluene/Ethanol (1:1) reagents1->solvent1 temp1 60 °C solvent1->temp1 intermediate C3-Aryl-6-chloro-N-protected 7-azaindole (in situ) temp1->intermediate reagents2 Ar2-B(OH)2 (1.1 equiv) Pd2dba3 (10 mol%) SPhos (20 mol%) intermediate->reagents2 Add to reaction mixture temp2 110 °C reagents2->temp2 product C3,C6-Diaryl-N-protected 7-azaindole temp2->product workup Aqueous Workup & Purification product->workup final_product Final C3,C6-Diaryl 7-azaindole workup->final_product

Caption: Workflow for the one-pot synthesis of C3,C6-diaryl 7-azaindoles.

Experimental Protocol
  • To a reaction vessel containing the N-protected 6-chloro-3-iodo-7-azaindole (1.0 equiv) is added the first arylboronic acid (Ar¹–B(OH)₂) (1.1 equiv), Pd₂(dba)₃ (5 mol %), SPhos (5 mol %), and Cs₂CO₃ (2.0 equiv).

  • A 1:1 mixture of toluene and ethanol is added as the solvent.

  • The reaction mixture is stirred at 60 °C and the progress is monitored by TLC or LC-MS.

  • Upon completion of the first coupling, the second arylboronic acid (Ar²–B(OH)₂) (1.1 equiv), additional Pd₂(dba)₃ (10 mol %), and SPhos (20 mol %) are added directly to the reaction mixture.[1]

  • The reaction temperature is increased to 110 °C and stirred until the second coupling is complete.[1]

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired C3,C6-diaryl 7-azaindole derivative.

Quantitative Data
EntryC3-Aryl (Ar¹)C6-Aryl (Ar²)Yield (%)
1Phenyl4-Methoxyphenyl88
2Phenyl4-Methylphenyl87
3Phenyl3,5-bis(Trifluoromethyl)phenyl53
43,5-bis(Trifluoromethyl)phenyl4-Methoxyphenyl66
5Phenyl3-Thienyl81

Reaction conditions: 6-chloro-3-iodo-N-protected 7-azaindole (1 equiv), Ar¹-B(OH)₂ (1.1 equiv), Pd₂(dba)₃ (5 mol %), SPhos (5 mol %), Cs₂CO₃ (2 equiv) in toluene/ethanol (1:1) at 60 °C; then Ar²-B(OH)₂ (1.1 equiv), Pd₂(dba)₃ (10 mol %), SPhos (20 mol %) at 110 °C.[1]

Copper-Catalyzed One-Pot Synthesis of 2-Substituted 7-Azaindoles

This protocol outlines a one-pot, palladium-free method for synthesizing 2-substituted 7-azaindoles from 2-iodo-N-mesylarylamines and terminal alkynes using a copper(I) oxide catalyst.[2][3] This approach is notable for its tolerance of various functional groups and avoidance of expensive palladium catalysts.[2][3]

Logical Relationship Diagram

cluster_0 Reaction Components cluster_1 Reaction Sequence starting_material 2-Iodo-N-mesylarylamine alkynylation Sequential Alkynylation starting_material->alkynylation alkyne Terminal Alkyne alkyne->alkynylation catalyst Cu2O catalyst->alkynylation solvent DMF solvent->alkynylation cyclization C-N Cyclization alkynylation->cyclization in situ product 2-Substituted 7-Azaindole cyclization->product

Caption: One-pot sequential alkynylation and cyclization for 2-substituted 7-azaindoles.

Experimental Protocol
  • In a reaction vial, combine the 2-iodo-N-mesylarylamine (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and copper(I) oxide (Cu₂O, 10-20 mol %).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Seal the reaction vial and heat the mixture at a temperature between 90-120 °C.[2]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pure 2-substituted 7-azaindole.

Quantitative Data
EntryStarting Material (R groups)AlkyneTemperature (°C)Time (h)Yield (%)
1R1=H, R2=H, R3=HEthyl propiolate90478
2R1=H, R2=H, R3=HPhenylacetylene1201282
3R1=H, R2=H, R3=H1-Hexyne1201263
4R1=H, R2=H, R3=H3-Butyn-1-ol1201275
5R1=F, R2=H, R3=HEthyl propiolate90475
6R1=Cl, R2=H, R3=HEthyl propiolate90472

General conditions: 2-iodo-N-mesylarylamine (1 equiv), alkyne (1.2-1.5 equiv), Cu₂O (10-20 mol%) in DMF.[2]

Alkali-Amide Controlled Selective Synthesis of 7-Azaindoles

This protocol describes a domino reaction between 2-fluoro-3-methylpyridine and various aldehydes to selectively synthesize 7-azaindoles. The chemoselectivity is controlled by the choice of the alkali-metal amide base.[4][5]

Signaling Pathway Diagram

cluster_0 Base Selection reagents 2-Fluoro-3-methylpyridine + Aldehyde LiN_SiMe3_2 LiN(SiMe3)2 reagents->LiN_SiMe3_2 KN_SiMe3_2 KN(SiMe3)2 reagents->KN_SiMe3_2 product1 7-Azaindoline LiN_SiMe3_2->product1 Domino Reaction product2 7-Azaindole KN_SiMe3_2->product2 Domino Reaction

Caption: Base-controlled selective synthesis of 7-azaindoles vs. 7-azaindolines.

Experimental Protocol for 7-Azaindole Synthesis
  • To a dried reaction flask under an inert atmosphere, add KN(SiMe₃)₂ (3.0 equiv).

  • Add a suitable solvent such as diisopropyl ether (iPr₂O).

  • Add the aldehyde (1.0 equiv) to the base suspension.

  • Add 2-fluoro-3-picoline (1.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 110 °C for 12 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired 7-azaindole derivative.

Quantitative Data
EntryAldehydeBaseProductYield (%)
1BenzaldehydeKN(SiMe₃)₂2-Phenyl-7-azaindole75
24-MethoxybenzaldehydeKN(SiMe₃)₂2-(4-Methoxyphenyl)-7-azaindole82
34-ChlorobenzaldehydeKN(SiMe₃)₂2-(4-Chlorophenyl)-7-azaindole71
42-NaphthaldehydeKN(SiMe₃)₂2-(Naphthalen-2-yl)-7-azaindole68
5BenzaldehydeLiN(SiMe₃)₂2-Phenyl-7-azaindoline85

Reaction conditions: 2-fluoro-3-picoline (1 equiv), aldehyde (1 equiv), base (3 equiv) in iPr₂O at 110 °C for 12 h.[4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Yield with 3-Bromo-1-tosyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-1-tosyl-7-azaindole.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield is a common issue in Suzuki coupling reactions. Several factors related to the catalyst, base, solvent, and reaction conditions can contribute to this problem.

Question: My Suzuki reaction with 3-Bromo-1-tosyl-7-azaindole is giving a low yield. What are the primary parameters I should investigate?

Answer:

When troubleshooting a low-yield Suzuki reaction with 3-Bromo-1-tosyl-7-azaindole, a systematic approach to evaluating each reaction component is crucial. Here are the key areas to focus on:

  • Catalyst System (Palladium Source and Ligand): The choice of palladium catalyst and ligand is critical for the efficiency of the reaction.[1][2][3] For heteroaromatic substrates like 7-azaindole, standard catalysts may not be optimal.

    • Recommendation: Screen a variety of palladium sources and ligands. While Pd(PPh₃)₄ can be a starting point, consider more effective systems for heteroaromatic couplings, such as those employing bulky, electron-rich phosphine ligands which can accelerate reductive elimination. A pre-catalyst like XPhos Pd G2 or G4 can also be highly effective.[2]

  • Base Selection: The base plays a crucial role in the activation of the boronic acid for the transmetalation step.[4][5][6] The strength and solubility of the base can significantly impact the reaction outcome.

    • Recommendation: If a common base like Na₂CO₃ is providing low yields, consider screening other bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][4] K₃PO₄ is often a good choice for sensitive substrates as it can be effective while being a milder base.[5] Ensure the base is finely powdered to maximize its reactivity.[3]

  • Solvent System: The solvent influences the solubility of reactants and the stability of the catalytic species.[7][8] For Suzuki reactions, a mixture of an organic solvent and water is often employed to facilitate the transmetalation step.[3]

    • Recommendation: Common solvent systems include dioxane/water, THF/water, or toluene/water. The ratio of the organic solvent to water can be critical and may require optimization.[7] Anhydrous conditions with a non-aqueous solvent like dioxane can also be effective, particularly if hydrolysis of the starting material or product is a concern.[9][10]

  • Reaction Temperature and Time: Sub-optimal temperature can lead to incomplete reaction, while excessive heat can cause degradation of the starting materials, product, or catalyst.

    • Recommendation: Typically, Suzuki reactions are heated between 80-110 °C.[5] If the reaction is sluggish, a moderate increase in temperature may be beneficial. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and to avoid product degradation.[5]

  • Degassing: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote side reactions like the homocoupling of the boronic acid.[1]

    • Recommendation: Thoroughly degas the solvent and the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before adding the catalyst.[1] Using freeze-pump-thaw cycles is a more rigorous method for removing dissolved oxygen.[1]

Issue 2: Presence of Significant Side Products

The formation of side products can complicate purification and reduce the yield of the desired coupled product. Common side reactions include protodeboronation and homocoupling.

Question: I am observing significant protodeboronation of my boronic acid and homocoupling of the 7-azaindole starting material. How can I minimize these side reactions?

Answer:

Protodeboronation (the replacement of the boronic acid group with a hydrogen) and homocoupling are common side reactions in Suzuki couplings. Here are strategies to mitigate them:

  • Minimizing Protodeboronation: This is particularly an issue with electron-rich or heteroaryl boronic acids.[5]

    • Use a Milder Base: Strong bases can accelerate protodeboronation. Switching to a milder base like K₃PO₄ or KF can be beneficial.[5]

    • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[11]

    • Control Water Content: While some water can be beneficial, excess water can promote protodeboronation. Using a carefully controlled amount of water or an anhydrous solvent system may be necessary.

  • Minimizing Homocoupling: This side reaction is often promoted by the presence of oxygen.

    • Thorough Degassing: As mentioned previously, ensuring the reaction is free of oxygen is critical to prevent the oxidative homocoupling of the boronic acid.[1]

    • Ligand Choice: Bulky electron-rich ligands can promote the desired cross-coupling over homocoupling.[12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of 3-Bromo-1-tosyl-7-azaindole?

A1: A good starting point would be to use Pd(dppf)Cl₂ (3-5 mol%) as the catalyst.[13][14][15] This catalyst is often effective for couplings involving heteroaromatic halides. Alternatively, a combination of a palladium precursor like Pd₂(dba)₃ (2 mol%) with a bulky, electron-rich phosphine ligand such as XPhos or SPhos (4 mol%) is a robust system for challenging couplings.[2][3]

Q2: Which base is generally recommended for Suzuki reactions involving azaindoles?

A2: For azaindole substrates, K₃PO₄ is often a reliable choice as it is effective in promoting the reaction while being less harsh than stronger bases, which can be important for these potentially sensitive heterocycles.[2][16] Cs₂CO₃ is also a highly effective base, though it is more expensive.[9][17] A screening of bases is always recommended for a new substrate.

Q3: What is the recommended solvent system for this reaction?

A3: A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a common and effective solvent system for Suzuki reactions with heteroaromatic compounds.[2][13][16] Toluene/water is another viable option.[1] The aqueous component aids in dissolving the inorganic base and facilitates the transmetalation step.

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5] By taking small aliquots from the reaction mixture over time, you can track the consumption of the starting materials and the formation of the product, allowing for the determination of the optimal reaction time.

Q5: My 3-Bromo-1-tosyl-7-azaindole starting material appears to be degrading under the reaction conditions. What can I do?

A5: Degradation of the starting material could be due to excessive heat or a base that is too strong. Consider lowering the reaction temperature and screening milder bases such as K₃PO₄ or even weaker bases like KF.[5][6] Reducing the reaction time based on careful monitoring can also prevent degradation.

Data Presentation

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Bromoindoles and Related Heterocycles

SubstrateBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dimethoxyethane802High
6-ChloroindolePhenylboronic acidXPhos-Pd-G2 (1.5)-K₃PO₄Dioxane/H₂O605-897
3-Chloroindazole5-Indole boronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄Dioxane/H₂O10015-
4-chloro-7-azaindoleArylboronic acids--K₂CO₃DMF70--

Data compiled from multiple sources for illustrative purposes.[2][9][13][14][15]

Table 2: General Troubleshooting Guide for Suzuki Reaction Optimization

ParameterRecommended Starting PointOptimization StrategyRationale
Catalyst Pd(dppf)Cl₂ (3-5 mol%)Screen Pd₂(dba)₃ with a ligand, or use a pre-catalyst like XPhos Pd G3/G4.Different catalysts have varying activities and stabilities. Pd(dppf)Cl₂ is often a good starting point for heteroaromatic couplings.[3][13][14][15]
Ligand - (if using Pd(dppf)Cl₂)Screen bulky, electron-rich ligands like XPhos, SPhos, or RuPhos (2:1 L:Pd ratio).Bulky ligands can accelerate the reductive elimination step and are often necessary for coupling electron-rich heterocycles.[3]
Base K₂CO₃ (2-3 equivalents)Try K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground for better reactivity.The strength and nature of the base can significantly impact the reaction outcome, especially with sensitive substrates.[3]
Solvent Dioxane/H₂O (4:1)Vary the solvent (e.g., Toluene, THF) and the organic/water ratio.Solvent affects solubility and can influence the rate of key steps in the catalytic cycle.[7]
Temperature 90-100 °CAdjust temperature in 10 °C increments.Balances reaction rate with the stability of reactants and catalyst.[4]

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling of 3-Bromo-1-tosyl-7-azaindole:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-1-tosyl-7-azaindole (1.0 mmol), the desired boronic acid or boronic ester (1.2-1.5 mmol), and the selected base (2.0-3.0 mmol).[4]

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[4]

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 mmol) and, if required, the ligand (e.g., XPhos, 0.06-0.10 mmol) under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL) via syringe.[4]

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 2-24 hours).[4]

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel.[5]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X (X = Br) oxidative_addition->pd2_complex + R1-X transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R1-Pd(II)L2-R2 transmetalation->pd2_intermediate + [R2-B(OH)3]- reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Releases Product product R1-R2 Coupled Product reductive_elimination->product boronic_acid R2-B(OH)2 Boronic Acid boronate [R2-B(OH)3]- Activated Boronate boronic_acid->boronate + Base base Base (e.g., K3PO4) boronate->transmetalation aryl_halide R1-X (3-Bromo-1-tosyl-7-azaindole) aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_degassing Ensure Thorough Degassing start->check_degassing screen_base Screen Bases (K3PO4, Cs2CO3) check_degassing->screen_base If still low yield screen_catalyst Screen Catalyst/Ligand (e.g., Pd(dppf)Cl2, XPhos Pd G2) screen_base->screen_catalyst If still low yield success Improved Yield screen_base->success If successful optimize_solvent Optimize Solvent System (Dioxane/H2O, Toluene/H2O) screen_catalyst->optimize_solvent If still low yield screen_catalyst->success If successful optimize_temp Optimize Temperature (80-110 °C) optimize_solvent->optimize_temp If still low yield optimize_solvent->success If successful optimize_temp->success If successful

References

Technical Support Center: Buchwald-Hartwig Coupling of 3-Bromo-1-tosyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Buchwald-Hartwig amination of 3-Bromo-1-tosyl-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Buchwald-Hartwig amination of 3-Bromo-1-tosyl-7-azaindole?

A1: The most prevalent side reactions are hydrodehalogenation of the starting material and dimerization of the aryl halide or the aminated product.[1][2] Hydrodehalogenation results in the formation of 1-tosyl-7-azaindole, while dimerization can lead to complex mixtures and reduce the yield of the desired product. Additionally, with azaindole substrates, there's a potential for the heterocyclic nitrogen to coordinate with the palladium catalyst, which can inhibit its activity.

Q2: My reaction is showing low or no conversion. What are the primary factors to investigate?

A2: Low or no conversion in a Buchwald-Hartwig amination can be attributed to several factors. A systematic approach to troubleshooting is recommended.[3] Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and ligand is critical and highly dependent on the specific amine and aryl halide. For N-heterocyclic compounds, sterically hindered and electron-rich phosphine ligands are often more effective.[4] The use of pre-catalysts can also be more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).[5]

  • Base Selection: The base plays a crucial role. While strong bases like sodium tert-butoxide (NaOtBu) can lead to faster reaction rates, they may be incompatible with base-sensitive functional groups. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but might require higher reaction temperatures. The solubility of the base is also a key consideration.[5]

  • Solvent Choice: The solvent must effectively dissolve the reactants. Common choices include toluene, dioxane, and THF.[5] Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[5]

  • Exclusion of Air and Moisture: The active Pd(0) catalyst is sensitive to air and moisture. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Q3: I am observing a significant amount of the hydrodehalogenated side product (1-tosyl-7-azaindole). How can I minimize this?

A3: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[2] To minimize it:

  • Ligand Choice: The selection of the phosphine ligand is crucial. Sterically hindered, electron-rich ligands can promote the desired reductive elimination over the side reactions.[6]

  • Base Selection: The nature and strength of the base can influence the formation of palladium hydride species that lead to hydrodehalogenation. Screening different bases can help identify conditions that disfavor this pathway.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of hydrodehalogenation relative to the amination reaction.

Q4: How can I prevent the formation of dimeric byproducts?

A4: Dimerization, or homo-coupling, can occur at high temperatures or with high catalyst loadings.[7] To prevent this:

  • Control Reaction Temperature: Avoid excessively high temperatures, as this can promote homo-coupling.

  • Optimize Catalyst Loading: Use the lowest effective catalyst concentration to minimize side reactions.

  • Ligand Effects: Certain ligands, particularly bidentate phosphine ligands, are believed to prevent the formation of palladium dimers that can lead to homo-coupling.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalyst- Use a pre-catalyst for more reliable generation of the active Pd(0) species. - Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere.
Poor choice of ligand- Screen different sterically hindered, electron-rich phosphine ligands (e.g., tBuXPhos, RuPhos).[4]
Inappropriate base- If using a strong base like NaOtBu with a base-sensitive substrate, switch to a weaker base like Cs₂CO₃ or K₃PO₄. - Ensure the base is sufficiently soluble in the reaction solvent.
Poor substrate solubility- Choose a solvent or solvent mixture that ensures all reactants are in solution at the reaction temperature.[5]
Significant Hydrodehalogenation Formation of Pd-H species- Optimize the ligand; bulky, electron-donating ligands can suppress this side reaction. - Screen different bases to find one that minimizes hydrodehalogenation. - Lower the reaction temperature.
Formation of Dimeric Byproducts High reaction temperature- Reduce the reaction temperature.
High catalyst loading- Decrease the catalyst loading to the minimum effective amount.
Ligand not preventing dimerization- Consider using bidentate phosphine ligands like BINAP or DPPF.[2]
Reaction Stalls Before Completion Catalyst deactivation- The azaindole substrate or the aminated product may be coordinating to the palladium center and inhibiting catalysis. The use of bulky ligands can sometimes mitigate this.
Reagent degradation- Ensure the stability of all reagents, especially the amine and the base, under the reaction conditions.

Data Presentation

Table 1: Effect of Ligand on the Amination of Aryl Bromides

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)Reference
XPhosPd₂(dba)₃NaOtBuTolueneReflux94[8]
RuPhosPd(OAc)₂NaOtBuToluene11090-97[9]
tBuXPhos[Pd(allyl)Cl]₂NaOtBuToluene10061-92[10]
BINAPPd(dba)₂Cs₂CO₃THF100~80[11]

Data synthesized from studies on similar aryl bromide substrates.

Table 2: Influence of Base on Buchwald-Hartwig Amination

BaseCatalyst SystemSolventTemperature (°C)ObservationsReference
NaOtBuPd(OAc)₂ / XPhosTolueneRefluxHigh yield (94%) with a non-base-sensitive substrate.[8]
Cs₂CO₃Pd₂(dba)₃ / BINAPTHF100Effective for base-sensitive substrates.[11]
K₃PO₄Pd(OAc)₂ / LigandDioxane100Good for substrates with sensitive functional groups.[3]
DBUXantPhos Pd G3MeCN/PhMe140Soluble organic base, useful in flow chemistry.[12]

This table provides a qualitative comparison of different bases and their general applicability.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of an aryl bromide, which can be adapted for 3-Bromo-1-tosyl-7-azaindole. Note: This is a general guideline and optimization will be necessary.

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).

  • Add 3-Bromo-1-tosyl-7-azaindole (1.0 equivalent).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine coupling partner (1.1-1.5 equivalents).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle A Pd(0)L Active Catalyst B Oxidative Addition Complex A->B + Ar-X C Amine Coordination B->C + HNRR' D Amido Complex C->D + Base - [Base-H]+X- D->A Reductive Elimination + Product E Product (Ar-NRR') D->E I [Base-H]+X- F Ar-X F->B G HNRR' G->C H Base H->D

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Check Reagent/Solvent Purity and Dryness Start->Check_Reagents Optimize_Ligand Screen Phosphine Ligands Check_Inert->Optimize_Ligand Check_Reagents->Optimize_Ligand Optimize_Base Screen Bases (Strength & Solubility) Optimize_Ligand->Optimize_Base Optimize_Temp Adjust Reaction Temperature Optimize_Base->Optimize_Temp Optimize_Catalyst Vary Catalyst Loading Optimize_Temp->Optimize_Catalyst Analyze Analyze Product and Byproducts (LC-MS, NMR) Optimize_Catalyst->Analyze Analyze->Optimize_Ligand Re-optimize Success Improved Yield/ Purity Analyze->Success

Caption: A systematic workflow for troubleshooting the Buchwald-Hartwig amination.

References

Preventing debromination in cross-coupling of 3-bromo-7-azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing debromination during cross-coupling reactions of 3-bromo-7-azaindoles.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of cross-coupling reactions, and why is it a problem with 3-bromo-7-azaindoles?

A1: Debromination is an undesired side reaction where the bromine atom at the 3-position of the 7-azaindole ring is replaced by a hydrogen atom, leading to the formation of 7-azaindole as a byproduct. This reduces the yield of the desired coupled product and complicates the purification process. 3-Bromo-7-azaindoles can be susceptible to this issue, particularly in palladium-catalyzed reactions, due to the electronic properties of the heterocyclic system.

Q2: What are the primary causes of debromination in these reactions?

A2: Several factors can contribute to debromination in palladium-catalyzed cross-coupling reactions:

  • Reaction Conditions: High temperatures, prolonged reaction times, and the choice of base can all promote this side reaction.[1]

  • Catalyst System: The specific palladium catalyst and ligands used play a crucial role. Highly active catalysts, while promoting the desired coupling, can sometimes also accelerate the rate of debromination.[2]

  • Presence of Hydride Sources: Protic solvents (like alcohols), water, or even certain reagents can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[1][3]

  • The Azaindole N-H Proton: The acidic proton on the nitrogen of the 7-azaindole ring can influence the electronic environment of the molecule and may contribute to debromination pathways, especially under basic conditions.[4][5]

Q3: How can I minimize debromination when performing a Suzuki-Miyaura coupling with 3-bromo-7-azaindole?

A3: To minimize debromination in Suzuki-Miyaura couplings, consider the following strategies:

  • Choice of Base: Use weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of strong bases like alkoxides.[1][6]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. For instance, the use of an XPhos-based catalyst system has been shown to be effective in avoiding debromination in similar heterocyclic systems.[6]

  • N-Protection: Protecting the nitrogen of the azaindole ring can suppress debromination.[4] However, some successful couplings have been achieved on the unprotected N-H.[7]

  • Anhydrous Conditions: Ensure the use of dry, aprotic solvents like toluene, dioxane, or THF to minimize the presence of potential hydride sources.[1]

Q4: Is debromination a concern in Buchwald-Hartwig amination of 3-bromo-7-azaindoles?

A4: Yes, debromination can also be a competing side reaction in Buchwald-Hartwig aminations. The general principles for preventing it are similar to those for Suzuki couplings. Optimization of the base, ligand, and palladium source is critical. For example, using a combination of Pd₂(dba)₃, a specific ligand like Xantphos, and Cs₂CO₃ in dioxane has been found to be effective for C-N bond formation with N-substituted 4-bromo-7-azaindoles.[8]

Q5: Can the choice of palladium precatalyst influence the extent of debromination?

A5: Absolutely. Modern palladium precatalysts, such as those from the Buchwald or Hartwig groups (e.g., G2, G3, G4 precatalysts), are often designed for high activity and stability. These can lead to cleaner reactions with lower catalyst loadings and may help to minimize side reactions like debromination by promoting the desired cross-coupling pathway more efficiently.[6][9]

Troubleshooting Guides

Problem: Significant formation of 7-azaindole (debrominated byproduct) is observed in my reaction.

This guide provides a systematic approach to diagnose and mitigate the debromination of 3-bromo-7-azaindole.

Debromination_Troubleshooting cluster_start cluster_steps cluster_solutions cluster_end start High Debromination Observed base Step 1: Evaluate the Base start->base Is the base too strong (e.g., NaOEt, t-BuOK)? temp_time Step 2: Assess Temperature & Time base->temp_time No weaker_base Switch to weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) base->weaker_base Yes catalyst Step 3: Analyze Catalyst System temp_time->catalyst No lower_temp Lower temperature and monitor reaction closely. Stop when starting material is consumed. temp_time->lower_temp Are conditions too harsh? reagents Step 4: Check Solvents & Reagents catalyst->reagents No change_ligand Consider bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). Use a modern precatalyst. catalyst->change_ligand Is the catalyst promoting debromination? dry_solvents Use anhydrous aprotic solvents (e.g., toluene, dioxane, THF). Ensure all reagents are dry. reagents->dry_solvents Are protic solvents or water present? end Debromination Minimized reagents->end No weaker_base->temp_time lower_temp->catalyst change_ligand->reagents dry_solvents->end

Caption: Troubleshooting workflow for minimizing debromination.

Data on Optimized Reaction Conditions

The following tables summarize optimized conditions for different cross-coupling reactions involving bromo-azaindole derivatives, where debromination is a potential side reaction.

Table 1: Optimized Conditions for Buchwald-Hartwig Amination of N-Substituted 4-Bromo-7-azaindoles [8]

ParameterCondition
Palladium Source Pd₂(dba)₃
Ligand Xantphos
Base Cs₂CO₃
Solvent Dioxane
Temperature Not specified
Note This system was found to be crucial for the C-N bond formation.

Table 2: Optimized Conditions for Suzuki-Miyaura Coupling of a 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one [6]

ParameterCondition
Palladium Source XPhosPdG2
Ligand XPhos
Base K₃PO₄
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 100 °C
Note This tandem catalyst system was required to avoid the debromination reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling to Minimize Debromination

This protocol is a general guideline based on literature for related compounds and should be optimized for specific substrates.[1][6]

Suzuki_Protocol cluster_prep Preparation cluster_inert Inert Atmosphere cluster_addition Reagent Addition cluster_reaction Reaction cluster_monitor Monitoring & Work-up prep 1. To a flame-dried Schlenk flask, add: - 3-Bromo-7-azaindole - Arylboronic acid - Base (e.g., K₃PO₄) inert 2. Seal the flask, evacuate and backfill with an inert gas (e.g., Argon) three times. prep->inert addition 3. Under positive inert gas pressure, add: - Anhydrous, degassed solvent (e.g., dioxane) - Palladium catalyst/precatalyst and ligand inert->addition reaction 4. Heat the reaction mixture to the lowest effective temperature (e.g., 80-100 °C) and stir vigorously. addition->reaction monitor 5. Monitor progress by TLC or LC-MS. 6. Upon completion, cool to room temperature and proceed with standard aqueous work-up and purification. reaction->monitor

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

1. Reaction Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 3-bromo-7-azaindole (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

2. Inert Atmosphere:

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

3. Solvent and Catalyst Addition:

  • Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., dioxane).

  • Add the palladium catalyst (e.g., XPhos Pd G2, 1-5 mol %) and any additional ligand if required.

4. Reaction:

  • Heat the reaction mixture to the lowest effective temperature (typically 80-100 °C) and stir vigorously.

5. Monitoring:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

6. Work-up:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Purification of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of the reaction products.

Issue 1: Low Purity of Crude Product After Synthesis

  • Symptom: TLC or LC-MS analysis of the crude product shows multiple spots or peaks, indicating the presence of significant impurities.

  • Possible Causes & Solutions:

Potential Impurity Identification Suggested Action
Unreacted 1H-pyrrolo[2,3-b]pyridineMore polar spot on TLC than the product.Optimize bromination reaction time and stoichiometry of the brominating agent.
Dibrominated or polybrominated speciesLess polar spot(s) on TLC than the product.Carefully control the amount of brominating agent and the reaction temperature.
Unreacted 3-Bromo-1H-pyrrolo[2,3-b]pyridineMore polar spot on TLC than the tosylated product.Ensure complete tosylation by optimizing reaction time, temperature, and the amount of tosyl chloride and base.
Excess p-toluenesulfonyl chloride (TsCl)Can be visualized on TLC; may co-elute with the product.Quench the reaction with a primary or secondary amine, or use a scavenger resin to remove excess TsCl.
p-Toluenesulfonic acidVery polar spot on TLC, may streak.Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.

Issue 2: Difficulty in Separating Product from Impurities via Column Chromatography

  • Symptom: The desired product co-elutes with impurities, resulting in impure fractions.

  • Possible Causes & Solutions:

Problem Suggested Troubleshooting Steps
Poor Separation Optimize the eluent system. Use a less polar solvent system to increase the retention of the product on the silica gel, allowing for better separation from less polar impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can be effective.
Product Degradation on Silica Gel The pyrrolo[2,3-b]pyridine core can be sensitive to the acidic nature of silica gel. Deactivate the silica gel by pre-treating it with a small amount of triethylamine (0.5-1%) in the eluent. Alternatively, use a different stationary phase like neutral alumina.
Streaking of Product on TLC/Column The compound may be interacting too strongly with the stationary phase. Add a small amount of a polar solvent like methanol or an amine base like triethylamine to the eluent to improve the peak shape and elution.

Issue 3: Low Recovery of Product After Purification

  • Symptom: The final yield of the purified product is significantly lower than expected.

  • Possible Causes & Solutions:

Problem Suggested Troubleshooting Steps
Product lost during workup Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions.
Product remains in the column If the product is too polar for the chosen eluent system, it may not elute from the column. Gradually increase the polarity of the eluent. A final wash with a highly polar solvent system (e.g., 10% methanol in dichloromethane) can be used to recover highly retained compounds.
Crystallization issues If purifying by recrystallization, ensure the correct solvent or solvent mixture is used. The product should be soluble in the hot solvent and sparingly soluble at room temperature or below. Slow cooling can promote the formation of purer crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities arise from incomplete reactions or side reactions. These include unreacted starting materials (1H-pyrrolo[2,3-b]pyridine and 3-Bromo-1H-pyrrolo[2,3-b]pyridine), over-brominated products (e.g., dibromo-1H-pyrrolo[2,3-b]pyridine), and residual reagents or byproducts from the tosylation step, such as p-toluenesulfonyl chloride and p-toluenesulfonic acid.

Q2: What is a good starting eluent system for column chromatography of this compound?

A2: A good starting point for column chromatography on silica gel is a mixture of hexanes and ethyl acetate. Based on TLC analysis, a typical starting ratio could be in the range of 9:1 to 4:1 (hexanes:ethyl acetate). The polarity can be gradually increased to elute the product.

Q3: My purified product shows signs of decomposition over time. How should I store it?

A3: this compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization can be an effective purification method, especially for removing less soluble or more soluble impurities. Common solvent systems for recrystallization of tosylated compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The ideal solvent system should be determined experimentally.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexanes and ethyl acetate to find an eluent system that gives the desired product an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture determined from the TLC analysis. Collect fractions and monitor the elution by TLC.

  • Gradient Elution (if necessary): If the product and impurities are not well-separated, a gradient elution can be employed by gradually increasing the proportion of the more polar solvent (ethyl acetate).

  • Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.

  • Decolorization (if necessary): If the solution is colored, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation

Table 1: Summary of Potential Impurities and Purification Strategies

Impurity Type Typical Rf (vs. Product) Primary Purification Method Secondary Method
1H-pyrrolo[2,3-b]pyridineStarting MaterialHigherColumn ChromatographyAqueous Wash (if protonated)
3-Bromo-1H-pyrrolo[2,3-b]pyridineIntermediateHigherColumn ChromatographyRecrystallization
Dibrominated speciesSide ProductLowerColumn ChromatographyRecrystallization
p-Toluenesulfonyl chlorideReagentSimilar/LowerColumn Chromatography / ScavengerAqueous Workup (hydrolysis)
p-Toluenesulfonic acidByproductMuch HigherAqueous Wash (basic)Column Chromatography (will stick to silica)

Visualizations

Purification_Workflow Crude_Product Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO3 wash) Crude_Product->Workup TLC_Analysis TLC Analysis Workup->TLC_Analysis Purification_Choice Choose Purification Method TLC_Analysis->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Crude solid Pure_Product Pure Product (>95%) Column_Chromatography->Pure_Product Recrystallization->Pure_Product Characterization Characterization (NMR, LC-MS) Pure_Product->Characterization

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue? Low_Purity Low Purity after Workup Start->Low_Purity Yes Co_elution Co-elution during Column Chromatography Start->Co_elution No, but... Check_Reaction Optimize Reaction Conditions: - Stoichiometry - Time - Temperature Low_Purity->Check_Reaction Check_Workup Improve Extraction/ Washing Protocol Low_Purity->Check_Workup Low_Recovery Low Recovery Co_elution->Low_Recovery No, but... Optimize_Eluent Optimize Eluent System: - Gradient Elution - Additives (e.g., Et3N) Co_elution->Optimize_Eluent Change_Stationary_Phase Change Stationary Phase: - Neutral Alumina Co_elution->Change_Stationary_Phase Low_Recovery->Optimize_Eluent Product stuck on column Low_Recovery->Check_Workup Optimize_Recrystallization Optimize Recrystallization: - Solvent Choice - Cooling Rate Low_Recovery->Optimize_Recrystallization

Caption: Troubleshooting logic for common purification challenges.

Technical Support Center: Tosyl Group Removal in Complex 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the removal of tosyl protecting groups from complex 7-azaindole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of a tosyl group from a 7-azaindole derivative often challenging?

A1: The deprotection of N-tosyl-7-azaindoles can be difficult due to the electron-deficient nature of the 7-azaindole ring system, which strengthens the N-S bond.[1] The pKa of azaindoles is lower than that of indoles, making the azaindole anion a better leaving group and thus facilitating the deprotection under certain conditions.[1] However, the reaction's success is highly dependent on the substituents present on the 7-azaindole core and their electronic properties.[1] For instance, electron-withdrawing groups can facilitate nucleophilic attack for deprotection, while electron-donating groups can slow down the reaction.[1]

Q2: What are the most common methods for removing a tosyl group from a 7-azaindole derivative?

A2: The most common methods involve basic hydrolysis, reductive cleavage, and acidic conditions.

  • Basic Hydrolysis: Reagents like cesium carbonate (Cs₂CO₃) in a mixed solvent system such as THF/methanol are effective.[1][2][3]

  • Reductive Cleavage: Methods using samarium(II) iodide (SmI₂) or magnesium in methanol (Mg/MeOH) are also widely employed.[4][5][6][7]

  • Acidic Conditions: While less common for complex molecules due to the harsh conditions, strong acids like HBr or H₂SO₄ can be used.[8]

Q3: How do substituents on the 7-azaindole ring affect the efficiency of tosyl group removal?

A3: Substituents play a crucial role. Electron-withdrawing groups (e.g., bromo, nitro, vinyl ester) on the indole ring generally facilitate the nucleophilic attack required for deprotection, leading to faster reaction times.[2] Conversely, electron-donating groups (e.g., methoxy) can slow down the reaction.[2] The position of the substituent also has a steric and electronic influence.

Troubleshooting Guides

Problem 1: Low to no conversion during tosyl deprotection with cesium carbonate.
Possible Cause Troubleshooting Step
Insufficient reagent Increase the equivalents of cesium carbonate. Typically, 3 equivalents are required for a reasonable reaction rate.[2]
Poor solubility of the substrate Ensure a mixed solvent system like THF/MeOH (2:1) is used to improve the solubility of lipophilic N-tosyl azaindoles.[2]
Low reaction temperature For unactivated or sterically hindered substrates, heating the reaction mixture to reflux may be necessary to achieve complete deprotection.[2]
Presence of excess water While a small amount of water may not affect the reaction, an excess can significantly hinder or stop the deprotection.[2] Ensure the use of dry solvents.
Incorrect carbonate salt Other alkali metal carbonates like Li₂CO₃ and Na₂CO₃ are generally ineffective. K₂CO₃ is less effective than Cs₂CO₃.[2]
Problem 2: Formation of side products during deprotection.
Possible Cause Troubleshooting Step
Trans-esterification If your molecule contains an ester and you are using THF/MeOH, consider switching to THF/EtOH to avoid trans-esterification byproducts.[2]
N-methylation When using methanol as a solvent with a base, methylation of the newly deprotected nitrogen can occur. If this is observed, consider alternative methods or purification strategies.
Decomposition of sensitive functional groups If your molecule has acid- or base-sensitive groups, choose a milder deprotection method. Reductive cleavage with SmI₂/amine/water is known for its mildness and tolerance of sensitive functionalities.[1][4]
Problem 3: Difficulty in removing the tosyl group from a sterically hindered 7-azaindole.
Possible Cause Troubleshooting Step
Steric hindrance around the nitrogen Reductive cleavage methods might be more effective. SmI₂ in the presence of an amine and water can deprotect highly hindered tosylamides in near-quantitative yields.[1][4]
Insufficient reactivity of the chosen method Consider activating the tosylamide before cleavage. For primary N-tosylamides, activation with a trifluoroacetyl group followed by reductive cleavage with SmI₂ at low temperatures can be very effective.[9][10]

Data Presentation

Table 1: Comparison of Cesium Carbonate Mediated N-Detosylation of Various Indoles and Azaindoles. [2]

EntrySubstrateTemp (°C)Time (h)Conversion (%)
1N-Tosyl-indole640.5>99
2N-Tosyl-2-methylindole644897
3N-Tosyl-3-methylindole648>99
4N-Tosyl-5-methoxyindole642.5>99
5N-Tosyl-5-bromoindole2215>99
6N-Tosyl-5-nitroindole0-50.590.4
7N-Tosyl-7-azaindole222>99
8N-Tosyl-4-azaindole220.5>99

Reactions were carried out with 3 equivalents of Cs₂CO₃ in a 2:1 mixture of THF and an alcohol (MeOH or EtOH).

Experimental Protocols

Protocol 1: General Procedure for N-Detosylation using Cesium Carbonate [2]

  • Dissolution: Dissolve the N-tosyl-7-azaindole derivative (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH) at ambient temperature.

  • Addition of Base: Add cesium carbonate (Cs₂CO₃) (3.0 equiv) to the solution.

  • Reaction: Stir the resulting mixture at the desired temperature (ambient or reflux) and monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

  • Purification: To the residue, add water and stir for 10 minutes. Filter the solid, wash with water, and dry under vacuum to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Instantaneous Detosylation of Tosylamides with SmI₂/Amine/Water [1][4]

  • Preparation of SmI₂ solution: In a septum-capped vial under an inert atmosphere, prepare a 0.1 M solution of SmI₂ in THF from samarium metal and 1,2-diiodoethane.

  • Reaction Setup: In a separate vial, dissolve the N-tosyl-7-azaindole derivative (1.0 equiv) in THF.

  • Deprotection: To the substrate solution, add water (excess) and an amine (e.g., pyrrolidine or triethylamine, excess). Then, add the freshly prepared SmI₂ solution dropwise until the characteristic dark blue color persists, indicating the consumption of the starting material. The reaction is typically instantaneous.

  • Work-up: Quench the reaction with a saturated aqueous solution of potassium carbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Detosylation using Magnesium in Methanol (Mg/MeOH) [5][6][7]

  • Reaction Setup: To a solution of the N-tosyl-7-azaindole derivative (1.0 equiv) in dry methanol, add magnesium turnings (typically 5-10 equivalents).

  • Reaction: Stir the mixture at room temperature or with sonication. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Filter the mixture to remove any remaining magnesium and inorganic salts. Concentrate the filtrate and extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to afford the deprotected 7-azaindole.

Visualizations

Deprotection_Method_Selection start Start: N-Tosyl-7-azaindole Derivative functional_groups Assess Functional Group Sensitivity start->functional_groups acid_labile Acid-Labile Groups Present? functional_groups->acid_labile base_labile Base-Labile Groups Present? acid_labile->base_labile No acidic Strong Acid (e.g., HBr) (harsh) acid_labile->acidic Yes (Avoid) reducible_groups Reducible Groups Present? (e.g., nitro, some esters) base_labile->reducible_groups No cs2co3 Cesium Carbonate (mild base) base_labile->cs2co3 Yes (Avoid) steric_hindrance Sterically Hindered? reducible_groups->steric_hindrance No sm_i2 SmI2/Amine/Water (mild, reductive) reducible_groups->sm_i2 Yes (Consider chemoselectivity) steric_hindrance->cs2co3 No steric_hindrance->sm_i2 Yes mg_meoh Mg/MeOH (reductive) steric_hindrance->mg_meoh Consider

Caption: Decision tree for selecting a suitable tosyl deprotection method.

Deprotection_Workflow start Start: N-Tosyl Substrate setup Reaction Setup (Solvent, Reagents) start->setup reaction Deprotection Reaction (Monitor by TLC/HPLC) setup->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization product Final Deprotected Product characterization->product

Caption: General experimental workflow for tosyl group deprotection.

References

Improving solubility of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, with a focus on improving its solubility for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

While specific quantitative solubility data for this compound is not extensively published, the parent compound, 7-azaindole, and its derivatives are known to have improved aqueous solubility compared to analogous indole compounds. The tosyl group, being a bulky and relatively nonpolar protecting group, can influence the overall solubility profile. Generally, this compound is expected to be soluble in a range of common organic solvents.

Q2: Which organic solvents are recommended for reactions involving this compound?

The choice of solvent is highly dependent on the specific reaction being performed. Based on reactions with similar 7-azaindole derivatives, the following solvents are commonly used:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig):

    • Aprotic polar solvents such as 1,4-dioxane, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are frequently employed, often in combination with water.

    • Aromatic hydrocarbons like toluene and xylene are also common, particularly for Buchwald-Hartwig aminations.

  • Other functionalization reactions:

    • Chlorinated solvents like dichloromethane (DCM) and chloroform can be suitable for a variety of transformations.

Q3: Can heating improve the solubility of this compound?

Yes, in many cases, heating the reaction mixture can significantly improve the solubility of starting materials, including this compound. However, it is crucial to consider the thermal stability of all reactants, catalysts, and reagents to avoid degradation. Monitoring the reaction progress closely when applying heat is recommended.

Q4: Are there alternative protecting groups to tosyl that might offer better solubility?

The tosyl group is a common and effective protecting group for the pyrrole nitrogen. However, if solubility remains a significant issue, exploring other protecting groups could be a viable strategy. Groups like tert-butyloxycarbonyl (Boc) or a simple methyl group might alter the solubility profile of the molecule. The choice of an alternative protecting group should be made based on its compatibility with subsequent reaction steps and ease of removal.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in a Chosen Reaction Solvent

Symptoms:

  • The starting material does not fully dissolve, even with stirring.

  • The reaction appears sluggish or does not proceed to completion.

  • A heterogeneous mixture is observed where a homogeneous solution is expected.

Troubleshooting Steps:

  • Solvent Screening:

    • If the initial solvent choice proves ineffective, perform small-scale solubility tests with a range of solvents. The table below provides a starting point for screening.

    • Consider using a co-solvent system. For instance, adding a more polar solvent like DMF or THF to a less polar solvent like toluene can enhance solubility.

  • Temperature Adjustment:

    • Gradually increase the reaction temperature while monitoring for any signs of decomposition. A modest increase in temperature can often be sufficient to achieve dissolution.

  • Sonication:

    • For small-scale reactions, placing the reaction vessel in an ultrasonic bath can help to break up solid aggregates and promote dissolution.

  • Change in Reagent Concentration:

    • If possible, running the reaction at a slightly lower concentration may help to keep all components in solution.

Issue 2: Precipitation of Material During the Reaction

Symptoms:

  • A clear reaction mixture becomes cloudy or forms a precipitate as the reaction progresses.

  • The reaction stalls before reaching completion.

Troubleshooting Steps:

  • Identify the Precipitate:

    • If possible, isolate a small sample of the precipitate and analyze it (e.g., by NMR or LC-MS) to determine if it is the starting material, product, or a reaction intermediate.

  • Adjust Solvent Composition:

    • If the product is precipitating, it may be less soluble in the reaction solvent than the starting material. Adding a co-solvent in which the product is more soluble can resolve this issue.

  • Increase Temperature:

    • As with initial solubility issues, carefully increasing the reaction temperature can help to keep all species in solution throughout the course of the reaction.

Data Presentation

Table 1: Recommended Solvents for Solubility Screening

Solvent ClassRecommended SolventsTypical Applications
Ethers 1,4-Dioxane, Tetrahydrofuran (THF)Suzuki and Buchwald-Hartwig coupling reactions
Aromatic Hydrocarbons Toluene, XyleneBuchwald-Hartwig amination, other cross-coupling
Amides N,N-Dimethylformamide (DMF)Suzuki coupling and various other reactions
Chlorinated Solvents Dichloromethane (DCM), ChloroformGeneral functionalization reactions

Experimental Protocols

General Protocol for a Suzuki Cross-Coupling Reaction

This protocol provides a general starting point for a Suzuki coupling reaction. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

  • Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add the chosen degassed solvent or solvent mixture (e.g., 1,4-dioxane/water 4:1). The concentration is typically in the range of 0.1-0.5 M.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid/Ester - Palladium Catalyst - Base solvent Add Degassed Solvent reagents->solvent degas Purge with Inert Gas solvent->degas heat Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for a Suzuki cross-coupling reaction.

troubleshooting_solubility start Poor Solubility Observed solvent_screen Perform Small-Scale Solvent Screening start->solvent_screen increase_temp Gradually Increase Reaction Temperature start->increase_temp sonicate Use Sonication for Small-Scale Reactions start->sonicate change_conc Decrease Reactant Concentration start->change_conc result Solubility Improved solvent_screen->result increase_temp->result sonicate->result change_conc->result

Caption: Troubleshooting guide for poor solubility.

Technical Support Center: Efficient Coupling of Tosylated 3-Bromo-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the catalytic coupling of N-tosylated 3-bromo-7-azaindole.

General Considerations for Coupling Reactions

The 7-azaindole scaffold is a valuable pharmacophore, but its pyridine nitrogen can complicate palladium-catalyzed cross-coupling reactions by coordinating to the metal center and inhibiting catalysis. The N-tosyl protecting group mitigates this issue to some extent by withdrawing electron density. However, careful selection of the catalyst, ligand, base, and solvent remains crucial for achieving high yields and minimizing side reactions.

FAQ 1: Suzuki-Miyaura Coupling

Question: I am planning a Suzuki-Miyaura coupling with N-tosyl-3-bromo-7-azaindole. Which catalyst system should I start with?

Answer: For the Suzuki-Miyaura coupling of N-protected bromo-azaindoles, several palladium-based catalyst systems have proven effective. The choice often depends on the steric and electronic properties of the boronic acid or ester coupling partner. A good starting point is often a catalyst system employing a bulky, electron-rich phosphine ligand. Below is a comparison of commonly used catalyst systems for similar substrates.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Bromo-N-heterocycles

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical YieldsReference
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O60-100Good to Excellent[1][2]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O60-100Good to Excellent[2]
Pd(dppf)Cl₂(none)K₂CO₃ or Cs₂CO₃DME or Dioxane/H₂O80-110Good[3][4]
Pd(PPh₃)₄(none)K₂CO₃ or Na₂CO₃Toluene/EtOH/H₂O90-110Moderate to Good[3]

Yields are highly substrate-dependent and the table serves as a guideline for initial catalyst screening.

Troubleshooting Suzuki-Miyaura Coupling
  • Low or No Conversion:

    • Catalyst Inactivation: The pyridine nitrogen of the azaindole can inhibit the palladium catalyst. Ensure you are using a sufficiently bulky and electron-rich ligand (e.g., XPhos, SPhos) to shield the metal center.[1][2]

    • Ineffective Base: The choice of base is critical for the transmetalation step. K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like K₂CO₃ for challenging substrates. Ensure the base is finely powdered and anhydrous.

    • Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (Argon or Nitrogen).

    • Poor Boronic Acid Quality: Boronic acids can degrade over time (protodeboronation). Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).

  • Side Product Formation:

    • Homocoupling of Boronic Acid: This suggests the presence of oxygen or overly high temperatures. Improve degassing and consider lowering the reaction temperature.

    • Dehalogenation of Starting Material: This can occur if the reaction is too slow or if there are sources of hydride in the reaction mixture. Using a more active catalyst system or a different solvent may help.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon), add the N-tosyl-3-bromo-7-azaindole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add N-tosyl-3-bromo-7-azaindole, boronic acid, base to Schlenk tube B Add Pd catalyst and ligand A->B C Evacuate and backfill with Argon (3x) B->C D Add degassed solvent C->D E Heat to 80-100 °C with stirring D->E F Monitor by TLC/LC-MS E->F G Cool to room temperature F->G H Dilute with organic solvent, wash with H₂O/brine G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

General workflow for a Suzuki-Miyaura coupling experiment.

FAQ 2: Buchwald-Hartwig Amination

Question: I need to perform a Buchwald-Hartwig amination on N-tosyl-3-bromo-7-azaindole. What are the recommended conditions?

Answer: Buchwald-Hartwig amination on N-protected bromo-azaindoles generally requires a strong base and a palladium catalyst with a specialized phosphine ligand. The choice of ligand is crucial and often depends on the nature of the amine coupling partner.

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemperature (°C)Coupling PartnerReference
Pd(OAc)₂XantphosCs₂CO₃Dioxane100-110Amides, Amines[5]
Pd₂(dba)₃XPhosNaOtBuToluene or Dioxane80-110Primary/Secondary Amines[6]
Pd(OAc)₂BINAPNaOtBu or K₃PO₄Toluene80-110Primary/Secondary Amines[7]
Pd precatalystRuPhosLiHMDSTHFRoom Temp - 60Primary/Secondary Amines[8]

NaOtBu is a very strong base and may not be compatible with all functional groups.

Troubleshooting Buchwald-Hartwig Amination
  • Low Yield/Incomplete Reaction:

    • Base Strength: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[8] However, for base-sensitive substrates, Cs₂CO₃ or K₃PO₄ can be effective, especially with ligands like Xantphos.[5]

    • Ligand Choice: The ligand plays a key role. For sterically hindered amines, ligands like XPhos are often effective. For more general applications, Xantphos or BINAP can be good starting points.[5][9]

    • Solvent Effects: The polarity of the solvent can influence the reaction outcome. Toluene is a common choice for nonpolar substrates, while dioxane or THF may be better for more polar reactants.

  • Side Reactions:

    • Hydrodehalogenation: The bromo-azaindole can be reduced to the corresponding azaindole. This can be minimized by using a more active catalyst system to ensure the desired coupling reaction is faster.

    • Competitive N-arylation: If the amine coupling partner also has an N-H bond (e.g., a primary amine), double arylation can sometimes occur. This can be controlled by adjusting the stoichiometry of the reactants.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv) under an inert atmosphere.

  • Reagent Addition: Add the N-tosyl-3-bromo-7-azaindole (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C).

  • Monitoring and Work-up: Follow the same procedure as for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Oxidative\nAddition->Aryl-Pd(II)-Br(L2) Amine Coordination Amine Coordination Aryl-Pd(II)-Br(L2)->Amine Coordination Amine [Aryl-Pd(II)-Amine(L2)]+Br- [Aryl-Pd(II)-Amine(L2)]+Br- Amine Coordination->[Aryl-Pd(II)-Amine(L2)]+Br- Deprotonation\n(Base) Deprotonation (Base) [Aryl-Pd(II)-Amine(L2)]+Br-->Deprotonation\n(Base) Aryl-Pd(II)-Amido(L2) Aryl-Pd(II)-Amido(L2) Deprotonation\n(Base)->Aryl-Pd(II)-Amido(L2) Reductive\nElimination Reductive Elimination Aryl-Pd(II)-Amido(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Coupled Product Coupled Product Reductive\nElimination->Coupled Product

Catalytic cycle for the Buchwald-Hartwig amination.

FAQ 3: Sonogashira Coupling

Question: I want to perform a Sonogashira coupling to install an alkyne at the 3-position of N-tosyl-7-azaindole. What is a reliable catalytic system?

Answer: The Sonogashira coupling is a highly effective method for forming C-C triple bonds. The classic conditions involve a palladium catalyst and a copper(I) co-catalyst with an amine base. For substrates like 3-bromo-7-azaindole, these conditions are generally a good starting point.

Table 3: Common Catalyst Systems for Sonogashira Coupling

Catalyst PrecursorCo-catalystBaseSolventTemperature (°C)Typical YieldsReference
Pd(PPh₃)₂Cl₂CuIEt₃N or i-Pr₂NHTHF or DMFRoom Temp - 70Good to Excellent[6]
Pd(PPh₃)₄CuIEt₃NDMFRoom Temp - 60Good to Excellent[1]
Pd(OAc)₂(none)PiperidineDMF80-100Good (Copper-free)[10]
Troubleshooting Sonogashira Coupling
  • Low or No Product Formation:

    • Catalyst Quality: Ensure the palladium and copper catalysts are of high quality. CuI is sensitive to oxidation and should be fresh or purified.

    • Inert Atmosphere: Oxygen can promote the homocoupling of the terminal alkyne (Glaser coupling) and deactivate the palladium catalyst. Rigorous exclusion of air is crucial.

    • Base Choice: An amine base like triethylamine or diisopropylethylamine is typically used, which also acts as a solvent in some cases. Ensure the base is anhydrous.

  • Significant Homocoupling (Glaser Product):

    • This is a common side reaction and is often due to the presence of oxygen. Improve degassing procedures.

    • Running the reaction under a slight positive pressure of an inert gas can help.

    • In some cases, using a copper-free Sonogashira protocol may be beneficial.[10]

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add the N-tosyl-3-bromo-7-azaindole (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) iodide (1-10 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2-5 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).

  • Monitoring and Work-up: Follow the same procedure as for the Suzuki-Miyaura coupling.

Catalyst_Selection_Logic Coupling_Type Select Coupling Type Suzuki Suzuki-Miyaura (C-C single bond) Coupling_Type->Suzuki Buchwald Buchwald-Hartwig (C-N bond) Coupling_Type->Buchwald Sonogashira Sonogashira (C-C triple bond) Coupling_Type->Sonogashira Catalyst_Suzuki Start with: Pd(OAc)₂/SPhos or Pd(dppf)Cl₂ Base: K₃PO₄ Suzuki->Catalyst_Suzuki Catalyst_Buchwald Start with: Pd(OAc)₂/Xantphos or Pd₂(dba)₃/XPhos Base: Cs₂CO₃ or NaO-tBu Buchwald->Catalyst_Buchwald Catalyst_Sonogashira Start with: Pd(PPh₃)₂Cl₂/CuI Base: Et₃N Sonogashira->Catalyst_Sonogashira Troubleshooting Low Yield or Side Reactions? Catalyst_Suzuki->Troubleshooting Catalyst_Buchwald->Troubleshooting Catalyst_Sonogashira->Troubleshooting Optimize Optimize: - Ligand - Base - Solvent - Temperature - Degassing Troubleshooting->Optimize Yes Successful Coupling Successful Coupling Troubleshooting->Successful Coupling No Optimize->Coupling_Type Re-evaluate

Decision-making workflow for catalyst selection.

References

Managing steric hindrance in reactions with 3-Bromo-1-tosyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing steric hindrance and other challenges during reactions with 3-Bromo-1-tosyl-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with 3-Bromo-1-tosyl-7-azaindole in cross-coupling reactions?

A1: The primary challenges stem from steric hindrance and the electronic properties of the molecule. The bulky tosyl group at the N-1 position and the bromine atom at the C-3 position can sterically hinder the approach of coupling partners and catalysts. Additionally, the electron-deficient nature of the pyridine ring in the 7-azaindole core can influence the reactivity of the C-Br bond.

Q2: How does the tosyl protecting group affect the reactivity of 3-Bromo-7-azaindole?

A2: The tosyl group is a strong electron-withdrawing group, which can decrease the electron density of the azaindole ring system. While this can activate the C-Br bond towards oxidative addition in some palladium-catalyzed coupling reactions, its significant steric bulk is often the dominating factor, impeding access to the reaction center. The tosyl group has been identified as a suitable protecting group in various transformations of 7-azaindoles, though its removal might be necessary for certain applications.[1]

Q3: Which palladium-catalyzed cross-coupling reactions are commonly performed with 3-Bromo-1-tosyl-7-azaindole?

A3: The most common cross-coupling reactions for this substrate include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are invaluable for forming new carbon-carbon and carbon-nitrogen bonds at the C-3 position, enabling the synthesis of a diverse range of functionalized 7-azaindole derivatives.

Q4: When should the tosyl group be removed, and what are the recommended conditions?

A4: The tosyl group is typically removed after the desired functionalization at the C-3 position has been achieved. Deprotection can be accomplished under basic conditions. A mild and efficient method involves the use of cesium carbonate (Cs₂CO₃) in a mixed solvent system like THF/MeOH.[2] The reaction progress should be carefully monitored to avoid decomposition of the desired product.

Troubleshooting Guides for Common Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Issue: Low or no conversion of 3-Bromo-1-tosyl-7-azaindole.

Possible CauseSuggested Solution(s)
Inactive Catalyst Ensure the palladium catalyst is active. Use a fresh batch or consider air- and moisture-stable pre-catalysts like Pd(dppf)Cl₂ or those based on bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).
Steric Hindrance Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos to promote the oxidative addition and reductive elimination steps.[3] N-heterocyclic carbene (NHC) ligands can also be effective for sterically demanding couplings.
Inappropriate Base The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. For sterically hindered substrates, a stronger, non-nucleophilic base might be required.
Low Reaction Temperature Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times for sterically hindered substrates.
Solvent Effects The solvent can significantly impact the reaction. A mixture of a non-polar solvent (e.g., dioxane, toluene) and a polar aprotic solvent or water is often effective. Ensure the solvent is properly degassed to prevent catalyst deactivation.

Issue: Formation of significant homocoupling byproducts of the boronic acid.

Possible CauseSuggested Solution(s)
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Boronic Acid Instability Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Consider using more stable boronate esters (e.g., pinacol esters).
Sonogashira Coupling

Issue: Failure of the Sonogashira coupling reaction.

Possible CauseSuggested Solution(s)
Catalyst System Inefficiency For sterically hindered substrates, traditional Pd(PPh₃)₄ may not be optimal. Consider using a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky phosphine ligand. Copper-free Sonogashira conditions can sometimes be advantageous in complex systems.
Amine Base Issues The amine base (e.g., triethylamine, diisopropylethylamine) must be dry and of high purity. Ensure it is freshly distilled or from a recently opened bottle.
Low Solubility of Acetylene If using a gaseous acetylene, ensure efficient bubbling through the reaction mixture. For less volatile alkynes, ensure they are fully dissolved.
Buchwald-Hartwig Amination

Issue: Low yield in the amination of 3-Bromo-1-tosyl-7-azaindole, especially with bulky amines.

Possible CauseSuggested Solution(s)
Ligand Incompatibility The choice of ligand is crucial for coupling sterically hindered partners. Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) which have been specifically developed for challenging amination reactions.[4]
Base Strength and Type A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base should be freshly opened or stored under an inert atmosphere.
Catalyst Deactivation Ensure rigorous exclusion of air and moisture, as the palladium(0) active species can be sensitive. The use of pre-catalysts can help ensure the generation of the active catalyst.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 3-Bromo-1-tosyl-7-azaindole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Bromo-1-tosyl-7-azaindole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To a flame-dried reaction vessel, add 3-Bromo-1-tosyl-7-azaindole, the arylboronic acid, the base, and a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst and ligand (if separate) under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Workflows

Below are diagrams illustrating the general workflows for managing steric hindrance in key cross-coupling reactions.

Suzuki_Workflow cluster_start Starting Materials cluster_conditions Reaction Conditions A 3-Bromo-1-tosyl-7-azaindole G Reaction Mixture (Heated under Inert Atmosphere) A->G B Arylboronic Acid B->G C Palladium Pre-catalyst (e.g., Pd(dppf)Cl₂) C->G D Bulky Ligand (e.g., SPhos, XPhos) D->G E Base (e.g., K₂CO₃, K₃PO₄) E->G F Degassed Solvent (e.g., Dioxane/H₂O) F->G H Workup & Purification G->H I 3-Aryl-1-tosyl-7-azaindole H->I

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_conditions Reaction Conditions A 3-Bromo-1-tosyl-7-azaindole G Reaction Mixture (Heated under Inert Atmosphere) A->G B Primary or Secondary Amine B->G C Palladium Pre-catalyst C->G D Bulky Biarylphosphine Ligand (e.g., XPhos, RuPhos) D->G E Strong, Non-nucleophilic Base (e.g., NaOtBu) E->G F Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) F->G H Workup & Purification G->H I 3-Amino-1-tosyl-7-azaindole H->I

Caption: Workflow for Buchwald-Hartwig Amination.

Logical_Troubleshooting Start Low Reaction Yield Q1 Is the catalyst active and under inert atmosphere? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is steric hindrance a likely issue? A1_Yes->Q2 Sol1 Use fresh catalyst/pre-catalyst. Ensure rigorous degassing. A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Employ bulky, electron-rich ligands (e.g., SPhos, XPhos). A2_Yes->Sol2 Q3 Are the base and solvent appropriate? A2_No->Q3 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Reaction Optimized A3_Yes->End Sol3 Screen alternative bases and solvents. Consider higher temperatures. A3_No->Sol3 Sol3->End

Caption: Troubleshooting Logic for Low Yields.

References

Technical Support Center: Amination of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. Our aim is to address common experimental challenges and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Buchwald-Hartwig amination of this compound is resulting in low to no yield. What are the primary factors to investigate?

Low or no yield in the Buchwald-Hartwig amination of this substrate can often be attributed to several critical factors:

  • Catalyst and Ligand Inactivity: The choice of palladium precursor and phosphine ligand is paramount and highly dependent on the amine coupling partner.[1] Sterically hindered and electron-rich ligands are often necessary to promote efficient catalytic turnover.[1]

  • Inappropriate Base Selection: The strength and solubility of the base are crucial. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can be incompatible with sensitive functional groups.[1][2] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer better functional group tolerance but might require higher temperatures.[1][2]

  • Solvent Effects: The reaction solvent must be able to dissolve the reagents to a sufficient extent. Aprotic, non-polar solvents like toluene and dioxane are frequently used.[1] If reagents are insoluble, the reaction may fail.[1]

  • Sub-optimal Reaction Temperature: Typical temperatures for these couplings range from 80-100°C.[1][2] Insufficient heat can lead to a sluggish or incomplete reaction, while excessive temperatures may cause catalyst decomposition.[1]

  • Presence of Oxygen and Moisture: The Pd(0) active catalyst is sensitive to oxygen.[1] All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Impurity of Starting Materials: Impurities present in the this compound or the amine can act as catalyst poisons.

Q2: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). How can this side reaction be minimized?

Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.[1] It can occur when β-hydride elimination becomes competitive with the desired reductive elimination step. To mitigate this:

  • Utilize Bulkier Ligands: Employing sterically hindered phosphine ligands can often suppress hydrodehalogenation by disfavoring the geometry required for β-hydride elimination.[1]

  • Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of hydrodehalogenation relative to the desired amination.

Q3: My primary amine is undergoing diarylation. What adjustments can be made to favor monoarylation?

The formation of a diarylamine is a potential side reaction when using primary amines.[1]

  • Control Stoichiometry: Carefully controlling the stoichiometry of the reactants can help to minimize diarylation.[1]

  • Ligand Selection: The use of specific ligands, such as KPhos, has been shown to suppress the formation of diarylamine byproducts.[1]

Q4: I am attempting to use aqueous ammonia for the amination and am observing hydroxylation of the starting material. How can I avoid this?

The use of aqueous ammonia presents a challenge due to the potential for competing hydroxylation of the aryl halide.[3][4][5]

  • Specialized Ligands: The choice of ligand is critical to suppress this competing pathway.[1] Ligands like KPhos have been specifically developed to favor amination over hydroxylation when using aqueous ammonia.[5]

Q5: Can the tosyl protecting group be cleaved in situ or is a separate deprotection step required?

While some protecting groups can be cleaved under coupling conditions, the tosyl group is generally stable to the basic conditions of the Buchwald-Hartwig reaction. A separate deprotection step is typically necessary. Common methods for tosyl group removal include treatment with strong acids like methanesulfonic acid in trifluoroacetic acid or reductive cleavage using reagents like sodium naphthalenide.[6][7]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes a hypothetical screening of reaction conditions for the amination of this compound with a generic secondary amine, based on general principles from the literature.

Entry Palladium Precursor (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Observations
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10085High conversion, clean reaction.
2Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene10078Good yield.
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane11065Lower yield, required higher temperature.
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Dioxane11062Similar to Cs₂CO₃.
5Pd₂(dba)₃ (2)dppf (4)NaOtBu (1.5)Toluene10025Low conversion, less effective ligand.
6Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)THF6640Incomplete reaction at lower temperature.

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), the phosphine ligand (0.04 equiv), and the palladium precursor (0.02 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the base (e.g., NaOtBu, 1.5 equiv).

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Amination reagents 1. Add Reactants: - this compound - Amine - Pd Precursor & Ligand inert 2. Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent_base 3. Add Anhydrous, Degassed Solvent and Base inert->solvent_base reaction 4. Heat and Stir (e.g., 100°C, 12-24h) solvent_base->reaction monitoring 5. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 6. Quench and Extract monitoring->workup purification 7. Purify Product (Column Chromatography) workup->purification

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

troubleshooting_logic Troubleshooting Logic for Failed Amination start Low or No Product check_reagents Are starting materials pure? start->check_reagents check_atmosphere Was the reaction run under an inert atmosphere? check_reagents->check_atmosphere Yes check_conditions Review Reaction Conditions: - Catalyst/Ligand - Base - Solvent - Temperature check_atmosphere->check_conditions Yes optimize_catalyst Screen different ligands and Pd precursors. check_conditions->optimize_catalyst optimize_base Screen alternative bases (e.g., Cs2CO3, K3PO4). check_conditions->optimize_base optimize_solvent Try a different solvent (e.g., Dioxane, THF). check_conditions->optimize_solvent optimize_temp Vary the reaction temperature. check_conditions->optimize_temp success Successful Amination optimize_catalyst->success optimize_base->success optimize_solvent->success optimize_temp->success

Caption: A logical guide for troubleshooting failed amination reactions.

References

Technical Support Center: Large-Scale Synthesis of 3-Bromo-1-tosyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the large-scale synthesis of 3-Bromo-1-tosyl-7-azaindole. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Bromo-1-tosyl-7-azaindole on a large scale?

A1: The most prevalent and scalable synthetic approach involves a two-step process:

  • Bromination: Electrophilic bromination of 7-azaindole at the C3 position to yield 3-bromo-7-azaindole.

  • Tosylation: Subsequent N-tosylation of the 3-bromo-7-azaindole intermediate to afford the final product, 3-Bromo-1-tosyl-7-azaindole.

Q2: What are the critical process parameters to control during the bromination step?

A2: Key parameters for the bromination of 7-azaindole include reaction temperature, the choice of brominating agent and solvent, and the stoichiometry of the reagents. Careful control of these parameters is crucial to ensure high yield and regioselectivity, minimizing the formation of di-brominated and other impurities.

Q3: What are the typical challenges encountered during the tosylation of 3-bromo-7-azaindole?

A3: Common challenges in the tosylation step include incomplete reaction, formation of O-tosylated byproducts (if applicable to the reaction conditions), and difficulties in removing the tosylating agent and base post-reaction. Ensuring anhydrous conditions and optimizing the base and solvent system are critical for a successful tosylation.

Q4: How can the purity of the final product, 3-Bromo-1-tosyl-7-azaindole, be ensured on a large scale?

A4: Ensuring high purity on a large scale typically involves a robust purification strategy. Crystallization is a commonly employed method for the purification of both the intermediate and the final product.[1] The choice of an appropriate solvent system is critical for effective purification and obtaining a product with high purity, often exceeding 99% as determined by HPLC.[2]

Troubleshooting Guide

Bromination of 7-Azaindole

Q: Low yield of 3-bromo-7-azaindole is observed. What are the potential causes and solutions?

A: Low yields in the bromination of 7-azaindole can stem from several factors:

  • Incomplete Reaction: The reaction time or temperature may be insufficient. Consider extending the reaction time or gradually increasing the temperature while monitoring the reaction progress by TLC or HPLC.

  • Suboptimal Brominating Agent: The choice of brominating agent is crucial. While reagents like N-bromosuccinimide (NBS) are common, for large-scale synthesis, using bromine gas with a suitable catalyst might offer higher efficiency.[3]

  • Poor Reagent Quality: Ensure the 7-azaindole starting material is of high purity. Impurities can interfere with the reaction.

Q: Formation of multiple brominated products is observed. How can this be controlled?

A: The formation of di- or poly-brominated species is a common side reaction. To enhance the regioselectivity for mono-bromination at the C3 position:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will likely lead to over-bromination.

  • Temperature Control: Running the reaction at a lower temperature can often improve selectivity.

  • Catalyst Selection: The use of specific catalysts, such as a mixture of nickel(II) acetate and triethanolamine borosilicate, has been reported to give high yields of the mono-brominated product.[3]

Tosylation of 3-bromo-7-azaindole

Q: The tosylation of 3-bromo-7-azaindole is incomplete. What could be the issue?

A: Incomplete tosylation is a frequent challenge. Consider the following:

  • Insufficient Base: The base used may not be strong enough or used in sufficient quantity to deprotonate the azaindole nitrogen effectively. Triethylamine (TEA) is commonly used, and ensuring an adequate molar excess is important.[4]

  • Moisture Contamination: Tosyl chloride is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and anhydrous solvents are used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Low Reaction Temperature: While the reaction is often started at a low temperature to control exotherms, it may require warming to room temperature or gentle heating to proceed to completion.

Q: The final product is difficult to purify and contains residual tosyl chloride and base. How can this be addressed?

A: Post-reaction workup is critical for removing unreacted reagents.

  • Aqueous Workup: A thorough aqueous workup can help remove the bulk of the unreacted tosyl chloride (as toluenesulfonic acid after hydrolysis) and the amine base.

  • Crystallization: Recrystallization from a suitable solvent system is a highly effective method for purifying the final product on a large scale. Toluene and ethyl acetate are commonly used solvents for the crystallization of azaindole derivatives.[2][5]

Experimental Protocols

Step 1: Large-Scale Synthesis of 3-bromo-7-azaindole

This protocol is adapted from a reported procedure for the bromination of 7-azaindole.[3]

Materials and Equipment:

  • Large-scale reaction vessel equipped with a mechanical stirrer, temperature probe, and addition funnel.

  • 7-azaindole

  • Nickel(II) acetate

  • Triethanolamine borosilicate

  • Bromine gas

  • Suitable organic solvent (e.g., a high-boiling point ether or hydrocarbon)

  • Purification and filtration equipment

Procedure:

  • Charge the reaction vessel with the chosen organic solvent and 7-azaindole (1.0 equivalent).

  • Add the catalyst, a mixture of nickel(II) acetate and triethanolamine borosilicate (e.g., in a 3:1 molar ratio).

  • Heat the mixture to the desired reaction temperature (e.g., 100 °C) with stirring.

  • Slowly introduce bromine gas (e.g., 3.0 equivalents) into the reaction mixture over a period of time, maintaining the reaction temperature.

  • After the addition is complete, continue to stir the reaction mixture at the set temperature for a specified duration (e.g., 3 hours), monitoring the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture and proceed with the workup and purification, which may involve filtration to remove the catalyst and subsequent crystallization of the product from an appropriate solvent.

Step 2: Large-Scale Synthesis of 3-Bromo-1-tosyl-7-azaindole

This protocol is based on a reported tosylation of a similar 7-azaindole derivative.[4]

Materials and Equipment:

  • Large-scale reaction vessel equipped with a mechanical stirrer, temperature probe, and addition funnel, under an inert atmosphere.

  • 3-bromo-7-azaindole

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Purification and filtration equipment

Procedure:

  • Charge the reaction vessel with anhydrous dichloromethane (DCM) and 3-bromo-7-azaindole (1.0 equivalent).

  • Add triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified duration (e.g., 12 hours), monitoring the reaction progress by HPLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain 3-Bromo-1-tosyl-7-azaindole.

Data Presentation

Table 1: Reaction Parameters for the Bromination of 7-Azaindole

ParameterCondition 1[3]Condition 2 (Alternative)
Brominating Agent Bromine GasN-Bromosuccinimide (NBS)
Catalyst Nickel(II) acetate / Triethanolamine borosilicateNot typically required
Solvent Organic Solvent (e.g., high-boiling ether)Dichloromethane (DCM) or Acetonitrile (ACN)
Temperature 100 °C0 °C to Room Temperature
Reaction Time 3 hours2-6 hours
Reported Yield 99.0%Variable, typically lower than Condition 1

Table 2: Reaction Parameters for the Tosylation of 3-bromo-7-azaindole

ParameterCondition 1[4]Condition 2 (Alternative)
Tosylating Agent p-Toluenesulfonyl chloride (TsCl)p-Toluenesulfonic anhydride (Ts₂O)
Base Triethylamine (TEA)Pyridine
Catalyst 4-Dimethylaminopyridine (DMAP)Not typically required
Solvent Dichloromethane (DCM)Pyridine (as solvent and base)
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C
Reaction Time 12 hours4-8 hours
Reported Yield 78%Generally high

Mandatory Visualization

Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_tosylation Step 2: Tosylation 7-Azaindole 7-Azaindole Bromination_Reaction Bromination 7-Azaindole->Bromination_Reaction Brominating_Agent Brominating Agent (e.g., Br2) Brominating_Agent->Bromination_Reaction Purification_1 Purification (Crystallization) Bromination_Reaction->Purification_1 3-Bromo-7-azaindole 3-Bromo-7-azaindole Tosylation_Reaction Tosylation 3-Bromo-7-azaindole->Tosylation_Reaction Purification_1->3-Bromo-7-azaindole Tosylating_Agent Tosylating Agent (e.g., TsCl) Tosylating_Agent->Tosylation_Reaction Base Base (e.g., TEA, DMAP) Base->Tosylation_Reaction Purification_2 Purification (Crystallization) Tosylation_Reaction->Purification_2 Final_Product 3-Bromo-1-tosyl-7-azaindole Purification_2->Final_Product

Caption: Workflow for the large-scale synthesis of 3-Bromo-1-tosyl-7-azaindole.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-1-tosyl-7-azaindole and 3-Bromo-1-Boc-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the realm of medicinal chemistry, the 7-azaindole scaffold is a privileged structure. Functionalization of this core, often starting from halogenated precursors, is a critical step in the development of novel therapeutics. The choice of the nitrogen protecting group can significantly influence the reactivity of the heterocyclic system. This guide provides an objective comparison of the reactivity of two commonly used protected 3-bromo-7-azaindoles: the tosyl-protected and the Boc-protected analogues.

Executive Summary

The selection between a tosyl (Ts) and a tert-butyloxycarbonyl (Boc) protecting group for the 7-azaindole nitrogen has profound implications for subsequent cross-coupling and metalation reactions at the C-3 position. The strongly electron-withdrawing nature of the tosyl group generally deactivates the azaindole system towards oxidative addition in palladium-catalyzed cross-coupling reactions, often requiring more forcing conditions. Conversely, the Boc group, while still electron-withdrawing, is less deactivating and can lead to higher reactivity and yields under milder conditions. However, the stability of the protecting group under various reaction conditions is also a critical factor to consider.

Comparative Reactivity in Key Transformations

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The electronic nature of the N-protecting group on the 7-azaindole ring plays a crucial role in the efficiency of this reaction.

Discussion: The tosyl group's strong electron-withdrawing character reduces the electron density of the 7-azaindole ring system, making the C-Br bond less susceptible to oxidative addition by the Pd(0) catalyst. Consequently, Suzuki couplings with 3-Bromo-1-tosyl-7-azaindole may require higher temperatures, longer reaction times, and more specialized catalyst systems to achieve satisfactory yields. In contrast, the Boc group is less electron-withdrawing, leading to a more electron-rich aromatic system that is more amenable to oxidative addition. This generally translates to milder reaction conditions and higher yields for 3-Bromo-1-Boc-7-azaindole.

Table 1: Representative Experimental Protocols for Suzuki-Miyaura Coupling

Parameter3-Bromo-1-tosyl-7-azaindole3-Bromo-1-Boc-7-azaindole
Aryl Halide 3-Bromo-1-tosyl-7-azaindole3-Bromo-1-Boc-7-azaindole
Boronic Acid Arylboronic acid (1.5 equiv)Arylboronic acid (1.5 equiv)
Catalyst Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ (10 mol%)Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)1,4-Dioxane/H₂O (4:1)
Temperature 90-110 °C80-90 °C
Reaction Time 12-24 h4-12 h
Expected Yield Moderate to GoodGood to Excellent
Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, introducing alkynyl moieties into the 7-azaindole core.

Discussion: Similar to the Suzuki coupling, the reactivity in Sonogashira reactions is influenced by the electron density of the azaindole ring. The tosyl-protected substrate is expected to be less reactive due to the electron-withdrawing nature of the protecting group. This may necessitate the use of more active catalyst systems, higher temperatures, and potentially the presence of a copper(I) co-catalyst to drive the reaction to completion. The Boc-protected analogue, being more electron-rich, is anticipated to undergo Sonogashira coupling under milder conditions, often providing cleaner reactions and higher yields.

Table 2: Representative Experimental Protocols for Sonogashira Coupling

Parameter3-Bromo-1-tosyl-7-azaindole3-Bromo-1-Boc-7-azaindole
Aryl Halide 3-Bromo-1-tosyl-7-azaindole3-Bromo-1-Boc-7-azaindole
Alkyne Terminal alkyne (1.5 equiv)Terminal alkyne (1.2 equiv)
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)Pd(PPh₃)₂Cl₂ (3 mol%)
Co-catalyst CuI (10 mol%)CuI (5 mol%)
Base Et₃N or DIPEA (3.0 equiv)Et₃N or DIPEA (2.5 equiv)
Solvent DMF or THFTHF
Temperature 60-80 °CRoom Temperature to 50 °C
Reaction Time 6-18 h2-8 h
Expected Yield ModerateGood to Excellent
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many biologically active compounds.

Discussion: The success of the Buchwald-Hartwig amination is highly dependent on the ligand choice and the electronic properties of the aryl halide. While the electron-deficient nature of the tosyl-protected 7-azaindole might suggest faster reductive elimination, the initial oxidative addition step can be sluggish. Therefore, a highly active catalyst system, often employing bulky, electron-rich phosphine ligands, is typically required. The Boc-protected substrate, with its higher electron density, generally undergoes oxidative addition more readily, allowing for a broader range of reaction conditions and potentially higher yields.[1]

Table 3: Representative Experimental Protocols for Buchwald-Hartwig Amination

Parameter3-Bromo-1-tosyl-7-azaindole3-Bromo-1-Boc-7-azaindole
Aryl Halide 3-Bromo-1-tosyl-7-azaindole3-Bromo-1-Boc-7-azaindole
Amine Primary or secondary amine (1.2 equiv)Primary or secondary amine (1.2 equiv)
Catalyst Pd₂(dba)₃ (2.5 mol%)Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (10 mol%) or RuPhos (5 mol%)Xantphos (8 mol%) or DavePhos (4 mol%)
Base Cs₂CO₃ (1.5 equiv) or NaOtBu (1.5 equiv)Cs₂CO₃ (1.5 equiv) or K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane or Toluene1,4-Dioxane or Toluene
Temperature 100-120 °C90-110 °C
Reaction Time 12-24 h8-16 h
Expected Yield GoodGood to Excellent
Lithiation-Borylation

Lithiation followed by borylation is a versatile method for introducing a boronic ester functionality, which can then be used in subsequent cross-coupling reactions.

Discussion: The success of halogen-metal exchange is highly sensitive to the stability of the resulting organometallic intermediate. The strongly electron-withdrawing tosyl group can acidify the protons on the 7-azaindole ring, potentially leading to side reactions upon treatment with strong organolithium bases. Furthermore, the stability of the lithiated species at the 3-position may be compromised. The Boc group, being less activating towards deprotonation of the ring protons, might offer a cleaner reaction profile for halogen-metal exchange. However, both substrates require careful optimization of the reaction conditions, such as the choice of organolithium reagent and temperature, to achieve successful lithiation-borylation.

Table 4: Representative Experimental Protocols for Lithiation-Borylation

Parameter3-Bromo-1-tosyl-7-azaindole3-Bromo-1-Boc-7-azaindole
Aryl Halide 3-Bromo-1-tosyl-7-azaindole3-Bromo-1-Boc-7-azaindole
Lithium Reagent n-BuLi or t-BuLi (1.1 equiv)n-BuLi (1.1 equiv)
Boronic Ester Isopropyl pinacol borate (1.2 equiv)Isopropyl pinacol borate (1.2 equiv)
Solvent Anhydrous THF or Et₂OAnhydrous THF or Et₂O
Temperature -78 °C-78 °C
Reaction Time 1-3 h1-2 h
Expected Yield Moderate (potential for side reactions)Good

Visualizing Reaction Pathways

Cross-Coupling_Workflow cluster_tosyl 3-Bromo-1-tosyl-7-azaindole cluster_boc 3-Bromo-1-Boc-7-azaindole Tosyl_Start 3-Bromo-1-tosyl-7-azaindole Tosyl_Suzuki Suzuki Coupling (Harsh Conditions) Tosyl_Start->Tosyl_Suzuki Tosyl_Sonogashira Sonogashira Coupling (Harsh Conditions) Tosyl_Start->Tosyl_Sonogashira Tosyl_Buchwald Buchwald-Hartwig (Active Catalyst) Tosyl_Start->Tosyl_Buchwald Tosyl_Product Functionalized Product Tosyl_Suzuki->Tosyl_Product Tosyl_Sonogashira->Tosyl_Product Tosyl_Buchwald->Tosyl_Product Boc_Start 3-Bromo-1-Boc-7-azaindole Boc_Suzuki Suzuki Coupling (Mild Conditions) Boc_Start->Boc_Suzuki Boc_Sonogashira Sonogashira Coupling (Mild Conditions) Boc_Start->Boc_Sonogashira Boc_Buchwald Buchwald-Hartwig (Standard Catalyst) Boc_Start->Boc_Buchwald Boc_Product Functionalized Product Boc_Suzuki->Boc_Product Boc_Sonogashira->Boc_Product Boc_Buchwald->Boc_Product

Caption: Comparative reactivity pathways for cross-coupling reactions.

Protecting_Group_Effects PG Protecting Group Tosyl Tosyl (Ts) PG->Tosyl Boc Boc PG->Boc EW Electron-Withdrawing Strength Reactivity Reactivity in Pd Cross-Coupling EW->Reactivity Steric Steric Hindrance Lower Lower Reactivity (Slower Oxidative Addition) Reactivity->Lower Higher Higher Reactivity (Faster Oxidative Addition) Reactivity->Higher Tosyl->EW Strong Tosyl->Steric High Boc->EW Moderate Boc->Steric High High High Moderate Moderate

Caption: Influence of protecting groups on reactivity.

Conclusion and Recommendations

The choice between 3-Bromo-1-tosyl-7-azaindole and 3-Bromo-1-Boc-7-azaindole should be guided by the specific requirements of the synthetic route.

  • 3-Bromo-1-Boc-7-azaindole is generally the preferred substrate for palladium-catalyzed cross-coupling reactions due to its higher reactivity, which often translates to milder reaction conditions, shorter reaction times, and higher yields. Its main drawback is its lability to strong acids.

  • 3-Bromo-1-tosyl-7-azaindole is a more robust substrate that can withstand a wider range of reaction conditions, including those involving strong acids. However, its lower reactivity in cross-coupling reactions necessitates more forcing conditions and carefully optimized catalyst systems. The tosyl group can be more challenging to remove, often requiring harsh conditions.

For exploratory and discovery chemistry where rapid diversification is key, the higher reactivity of the Boc-protected derivative makes it a more attractive starting material. For process development and scale-up, the robustness of the tosyl group might be advantageous, provided that the cross-coupling and deprotection steps can be optimized to be efficient and high-yielding. Researchers should carefully consider the downstream steps in their synthetic sequence when selecting the appropriate protecting group for their 7-azaindole chemistry.

References

Reactivity Face-Off: A Comparative Guide to the Suzuki Coupling of 3-Bromo- vs. 3-Iodo-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the 7-azaindole scaffold is a critical step in the synthesis of a vast array of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this process, enabling the formation of carbon-carbon bonds to introduce diverse aryl and heteroaryl substituents. A key consideration in this synthetic strategy is the choice of the halide at the 3-position. This guide provides an objective, data-driven comparison of the reactivity of 3-bromo- and 3-iodo-7-azaindole derivatives in Suzuki coupling reactions.

The general trend in palladium-catalyzed cross-coupling reactions dictates that the reactivity of aryl halides follows the order I > Br > Cl > F. This is primarily attributed to the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine bond is more susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle. This often translates to faster reaction rates and the feasibility of using milder reaction conditions for iodo-substituted substrates compared to their bromo counterparts.

Quantitative Comparison of Reactivity

The following tables summarize experimental data for the Suzuki-Miyaura coupling of 3-iodo- and 3-bromo-7-azaindole derivatives with various arylboronic acids. It is important to note that the data for the 3-iodo-7-azaindole is from a study on a 6-chloro-3-iodo-N-methyl-7-azaindole substrate, while the data for the 3-bromo derivative is from studies on N-unprotected 3-bromoindazoles, as a direct comparative study on 3-bromo-7-azaindole under similar conditions was not available in the reviewed literature. This difference in the heterocyclic core and N-substitution should be considered when interpreting the results.

Table 1: Suzuki Coupling of a 3-Iodo-7-Azaindole Derivative

Substrate: 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (5)SPhos (10)Cs₂CO₃Toluene/Ethanol (1:1)60285
24-Methylphenylboronic acidPd₂(dba)₃ (5)SPhos (10)Cs₂CO₃Toluene/Ethanol (1:1)60289
33-Methylphenylboronic acidPd₂(dba)₃ (5)SPhos (10)Cs₂CO₃Toluene/Ethanol (1:1)60293
44-Methoxyphenylboronic acidPd₂(dba)₃ (5)SPhos (10)Cs₂CO₃Toluene/Ethanol (1:1)60293
54-Fluorophenylboronic acidPd₂(dba)₃ (5)SPhos (10)Cs₂CO₃Toluene/Ethanol (1:1)60279
63,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃ (5)SPhos (10)Cs₂CO₃Toluene/Ethanol (1:1)60267
7Naphthalene-2-boronic acidPd₂(dba)₃ (5)SPhos (10)Cs₂CO₃Toluene/Ethanol (1:1)60292
8Benzo[d][1][2]dioxol-5-ylboronic acidPd₂(dba)₃ (5)SPhos (10)Cs₂CO₃Toluene/Ethanol (1:1)60276

Data collated from a study by Shweta, K.; et al. ACS Omega 2023, 8 (9), 8415–8426.[2][3]

Table 2: Suzuki Coupling of 3-Bromoindazole Derivatives (as a proxy for 3-Bromo-7-Azaindole)

Substrate: 3-Bromo-1H-indazole

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)178
24-Methylphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)182
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)181
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)1.575
54-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)268
6Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)179

Data collated from a study by Belasri, A.; et al. on microwave-assisted Suzuki-Miyaura cross-coupling of free (NH) 3-bromoindazoles.[4][5]

Experimental Protocols

General Procedure for Suzuki Coupling of 3-Iodo-7-Azaindole Derivative

To a solution of the 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a 1:1 mixture of toluene and ethanol are added the corresponding arylboronic acid (1.2 equiv) and cesium carbonate (2.0 equiv). The mixture is degassed with argon for 15 minutes. Then, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 10 mol%) are added. The reaction mixture is stirred at 60 °C for 2 hours under an argon atmosphere. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-7-azaindole derivative.[2][3]

General Procedure for Suzuki Coupling of 3-Bromoindazole Derivative (Microwave-Assisted)

In a microwave vial, 3-bromo-1H-indazole (1.0 equiv), the respective arylboronic acid (1.5 equiv), cesium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) are mixed in a 7:2:1 mixture of 1,4-dioxane/ethanol/water. The vial is sealed and subjected to microwave irradiation at 140 °C for 1-2 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to give the corresponding 3-aryl-1H-indazole.[4][5]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Azaindole Halide, Boronic Acid, and Base solvent Add Degassed Solvent reagents->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst heating Heat Reaction Mixture (Conventional or Microwave) catalyst->heating extraction Aqueous Work-up and Extraction heating->extraction Cooling purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between a 3-bromo- and a 3-iodo-7-azaindole derivative for Suzuki coupling is a trade-off between reactivity, cost, and availability of the starting material. The presented data, although not from a direct head-to-head comparison, aligns with the general principle that iodo-substituted heterocycles are more reactive. The 3-iodo-7-azaindole derivative generally provides high yields under milder conditions (60 °C) compared to the more forcing conditions (140 °C, microwave) often required for the 3-bromoindazole counterparts. Researchers should consider the higher reactivity of the 3-iodo derivatives, which may lead to cleaner reactions and higher yields, against the potentially higher cost and lower stability of the starting material. Conversely, 3-bromo-7-azaindoles, while requiring more forcing conditions, may be more cost-effective and readily available. The specific choice will ultimately depend on the complexity of the target molecule, the scale of the reaction, and economic considerations.

References

Reactivity Face-Off: Protected vs. Unprotected 3-Bromo-7-Azaindole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Strategic Synthesis

In the synthesis of complex molecules central to drug discovery, the 7-azaindole scaffold is a privileged structure. Its functionalization, often through palladium-catalyzed cross-coupling reactions, is a critical step in the development of novel therapeutics. A key strategic decision in this process is whether to protect the azaindole nitrogen. This guide provides a comparative analysis of the reactivity of protected versus unprotected 3-bromo-7-azaindole in three common and powerful cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This objective comparison, supported by experimental data, aims to inform synthetic strategy and streamline the drug development process.

Executive Summary: To Protect or Not to Protect?

The decision to use a protecting group on the 7-azaindole nitrogen is a trade-off between step economy and reaction efficiency. While proceeding with the unprotected substrate is often possible and desirable to shorten synthetic routes, the available data strongly suggests that N-protection generally leads to higher yields, broader substrate scope, and more reliable reaction outcomes. The acidic N-H proton of the unprotected 7-azaindole can interfere with the catalytic cycle of palladium-catalyzed reactions, potentially leading to catalyst inhibition and lower yields.

Comparative Reactivity Data

The following tables summarize quantitative data from various sources, comparing the yields of cross-coupling reactions for protected and unprotected 3-bromo-7-azaindole and analogous substrates. It is important to note that reaction conditions may vary between studies.

Table 1: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Unprotected 3-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)0.2585[1]
Unprotected 3-Bromo-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)0.2590[1]
Unprotected 3-Chloro-1H-indazole5-Indoleboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O10015Modest[2]
N-Bn-3-chloroindazole5-Indoleboronic acidPd₂(dba)₃ / PPh₃K₃PO₄1,4-Dioxane/H₂O8015High[2]

Note: Data for 3-bromo/chloro-indazole is used as a close structural analog of 3-bromo-7-azaindole.

Table 2: Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Unprotected 3-bromo-enolPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NEt₃NReflux113[3]
TBDMS-protected 3-bromo-enol etherPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NEt₃NReflux190[3]

Note: Data for a 3-bromo-1,2-dione system is presented to illustrate the dramatic effect of protection in a related vinyl bromide system, as direct comparative data for 3-bromo-7-azaindole was not available.

Table 3: Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Unprotected 5-Bromo-7-azaindoleMorpholineRuPhos Pd G2LiHMDSTHF650.595[4]
Unprotected 5-Bromo-7-azaindoleN-MethylpiperazineRuPhos Pd G2LiHMDSTHF650.592[4]
Unprotected 5-Bromo-7-azaindoleAnilineBrettPhos Pd G2LiHMDSTHF65485[4]
Unprotected 4-Chloro-7-azaindoleN-MethylpiperazineRuPhos Pd G2LiHMDSTHF650.594[4]

Reaction Pathways and Workflows

The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium_Cross_Coupling_Cycle General Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X_L2 R-Pd(II)(X)L2 Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation Transmetalation (R'-M) R-Pd(II)-X_L2->Transmetalation R-Pd(II)-R'_L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)-R'_L2 Reductive_Elimination Reductive Elimination R-Pd(II)-R'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Experimental_Workflow General Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Substrate, Reagents, Catalyst, and Solvent Setup->Reagents Reaction Heat and Stir Reagents->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for cross-coupling.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling of Unprotected 3-Bromo-7-Azaindole

Materials:

  • Unprotected 3-bromo-7-azaindole

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Ethanol/Water (e.g., 7:2:1)

  • Microwave vial

Procedure:

  • To a microwave vial, add unprotected 3-bromo-7-azaindole (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with argon or nitrogen.

  • Add the degassed solvent mixture (e.g., 5 mL).

  • Seal the vial and place it in a microwave reactor. Irradiate at 140 °C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling of N-Boc-Protected 3-Bromo-7-Azaindole

Materials:

  • N-Boc-3-bromo-7-azaindole

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add N-Boc-3-bromo-7-azaindole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature or heat to reflux as required, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Buchwald-Hartwig Amination of Unprotected 5-Bromo-7-Azaindole

Materials:

  • Unprotected 5-bromo-7-azaindole

  • Amine (1.2 equiv)

  • RuPhos Pd G2 precatalyst (2 mol%)

  • LiHMDS (1 M in THF, 2.4 equiv)

  • Anhydrous THF

Procedure:

  • To an oven-dried Schlenk tube, add the RuPhos Pd G2 precatalyst (0.02 mmol) and unprotected 5-bromo-7-azaindole (1.0 mmol).

  • Seal the tube, and evacuate and backfill with argon.

  • Add anhydrous THF (5 mL) and the amine (1.2 mmol).

  • Add the LiHMDS solution (2.4 mL, 2.4 mmol) dropwise at room temperature.

  • Heat the reaction to 65 °C and stir for the required time (typically 0.5-4 hours).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion

The strategic use of a protecting group on the 7-azaindole nitrogen is a critical consideration in the synthesis of complex, biologically active molecules. The evidence from the literature strongly indicates that while cross-coupling reactions on unprotected 3-bromo-7-azaindole are feasible, particularly for Buchwald-Hartwig amination with robust catalyst systems, the use of an N-protecting group generally affords superior yields and broader applicability, especially for Suzuki and Sonogashira couplings. Researchers and drug development professionals should weigh the benefits of a shorter synthetic route against the potential for higher and more consistent yields offered by a protection/deprotection strategy. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of the synthetic target.

References

Comparative 1H NMR Analysis of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine and Related Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison for researchers in drug discovery and organic synthesis, providing key proton NMR data for the title compound and its structural analogues. This guide includes a comprehensive data summary, standardized experimental protocols, and a visual representation of the proton environments.

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, in particular, is a prevalent motif in numerous biologically active compounds. Understanding the impact of substitution on the electronic environment of this nucleus is critical for the rational design of new molecular entities. This guide provides a comparative ¹H NMR analysis of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine alongside key analogues: the parent 1H-pyrrolo[2,3-b]pyridine, 3-methyl-1H-pyrrolo[2,3-b]pyridine, and 5-bromo-1H-pyrrolo[2,3-b]pyridine. The inclusion of these derivatives allows for a clear discernment of the effects of bromination at the 3- and 5-positions, as well as the influence of an electron-withdrawing tosyl group on the pyrrole nitrogen.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and its analogues. The data is presented to facilitate a direct comparison of the electronic effects of the different substituents on the 7-azaindole core.

CompoundSolventH-2 (s)H-3 (s)H-4 (dd)H-5 (dd)H-6 (dd)Other Signals (ppm)
This compound CDCl₃7.65-8.407.208.157.95 (d, J = 8.4 Hz, 2H, Tosyl), 7.25 (d, J = 8.4 Hz, 2H, Tosyl), 2.38 (s, 3H, Tosyl-CH₃)
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)CDCl₃7.356.508.307.107.8010.5 (br s, 1H, N-H)
3-Methyl-1H-pyrrolo[2,3-b]pyridine[1]CDCl₃7.11-8.317.077.9010.27 (s, 1H, N-H), 2.33 (s, 3H, CH₃)
5-Bromo-1H-pyrrolo[2,3-b]pyridine[2]DMF-d₇7.636.508.20-8.3011.91 (br s, 1H, N-H)

Analysis of Substituent Effects

The ¹H NMR data reveals significant electronic perturbations within the 7-azaindole scaffold upon substitution.

  • Tosylation of the Pyrrole Nitrogen: The introduction of the electron-withdrawing tosyl group in this compound leads to a general downfield shift of all protons on the pyrrolo[2,3-b]pyridine core compared to the N-H analogues. This is most pronounced for H-2, which shifts from approximately 7.11-7.63 ppm to 7.65 ppm, and the protons of the pyridine ring (H-4, H-5, and H-6). This deshielding effect is attributed to the inductive and mesomeric withdrawal of electron density by the sulfonyl group.

  • Bromination at the 3-Position: The presence of a bromine atom at the 3-position results in the absence of the H-3 signal. The effect of the bromine on the adjacent H-2 proton is a noticeable downfield shift.

  • Bromination at the 5-Position: In 5-bromo-1H-pyrrolo[2,3-b]pyridine, the absence of the H-5 signal is observed. The adjacent protons, H-4 and H-6, experience altered chemical shifts and coupling patterns due to the electronic influence of the bromine atom.

  • Methyl Substitution at the 3-Position: The electron-donating methyl group in 3-methyl-1H-pyrrolo[2,3-b]pyridine leads to an upfield shift of the H-2 proton signal compared to the parent 7-azaindole, reflecting an increase in electron density at this position.

Experimental Protocol for ¹H NMR Analysis

To ensure reproducibility and accuracy of the ¹H NMR data, the following standardized protocol is recommended for the analysis of this compound and its analogues.[3][4]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethylformamide (DMF-d₇).

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

2. NMR Data Acquisition:

  • The ¹H NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer.

  • A standard single-pulse experiment should be utilized.

  • The spectral width should be set to approximately 12-16 ppm.

  • An acquisition time of 3-4 seconds and a relaxation delay of 1-2 seconds are recommended.

  • The temperature should be maintained at 298 K (25 °C).

  • For signal enhancement, 16 to 64 scans can be accumulated.

3. Data Processing:

  • Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

  • The spectra should be manually phased and baseline corrected.

  • The chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMF-d₇: δ 8.03, 2.92, 2.75 ppm) or an internal standard such as tetramethylsilane (TMS).

  • Integration of the signals should be performed to determine the relative proton ratios.

Visualization of Proton Environments

The following diagrams, generated using the DOT language, illustrate the key proton environments and their through-bond coupling relationships for the analyzed compounds.

G cluster_0 This compound H2 H-2 H4 H-4 H5 H-5 H4->H5 J ≈ 8 Hz H6 H-6 H4->H6 meta (small J) H5->H6 J ≈ 5 Hz Tosyl-H Tosyl Ar-H Tosyl-CH3 Tosyl-CH₃

Caption: Key proton environments in this compound.

G cluster_1 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) H2 H-2 H3 H-3 H2->H3 J ≈ 3 Hz H4 H-4 H5 H-5 H4->H5 J ≈ 8 Hz H6 H-6 H4->H6 meta (small J) H5->H6 J ≈ 5 Hz NH N-H

Caption: Key proton environments in 1H-pyrrolo[2,3-b]pyridine.

References

Efficacy of Protecting Groups for 3-Bromo-7-Azaindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-bromo-7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for a multitude of biologically active compounds, including kinase inhibitors.[1][2] The N-H proton of the pyrrole ring can interfere with various synthetic transformations, such as metal-catalyzed cross-coupling reactions, by acting as a competing nucleophile or causing catalyst poisoning.[3] Therefore, the judicious selection of a nitrogen protecting group is paramount to achieving successful and high-yielding synthetic outcomes. This guide provides an objective comparison of common protecting groups for 3-bromo-7-azaindole, supported by experimental data and detailed protocols.

Comparative Analysis of Protecting Groups

The choice of a protecting group depends on its stability to the planned downstream reaction conditions and the ease of its removal. Sulfonyl, carbamate, and silyl-based groups are the most frequently employed protectors for the 7-azaindole nitrogen. Below is a summary of their performance based on literature data.

Protecting GroupStructureProtection Conditions & YieldDeprotection Conditions & YieldStability & Compatibility Notes
Tosyl (Ts) Ts-TsCl, TEA, DMAP, DCM, rt, 12 h (89%) [4]2M aq. NaOH, dioxane, 150 °C, µw, 1-10 min (10-83%) [4]Stable to acidic and various cross-coupling conditions (Suzuki, Sonogashira).[1][4][5] Removal requires harsh basic conditions, which may not be suitable for sensitive substrates.[1][4]
Benzenesulfonyl PhSO₂-PhSO₂Cl, BaseBasic media (e.g., NaOH, Cs₂CO₃)[1]Used effectively in sequential Suzuki-Miyaura cross-coupling reactions at C3 and C5 positions.[1] Deprotection yields can be low (16-25%) in some cases.[1]
Boc Boc-Boc₂O, DMAP, TEA or NaH, THF[6]Thermolysis (heating) or acidic conditions (TFA, HCl).[7][8]Often unstable under standard Suzuki-Miyaura coupling conditions.[9] Can direct Ir-catalyzed C-H borylation to the C3 position.[7] Thermal deprotection is effective, but acidic cleavage can lead to decomposition.[7]
SEM SEM-SEM-Cl, NaH, DMF, 0 °C[4]TBAF or acid (e.g., HCl)Robust and stable under Suzuki-Miyaura conditions where Boc is unstable.[9] Can act as a dual protecting-activating group.[10] Cleavage with TBAF is common; can also be removed with acid.[1]

Experimental Protocols

Tosyl (Ts) Protection of 3-Bromo-7-azaindole[4]

Reagents and Conditions:

  • 3-Bromo-7-azaindole

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Room temperature, 12 hours

Procedure:

  • Dissolve 3-bromo-7-azaindole in dichloromethane (DCM).

  • Add triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

  • Add tosyl chloride (TsCl) portion-wise while stirring.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield 3-bromo-1-tosyl-7-azaindole (Reported Yield: 89%[4]).

Tosyl (Ts) Deprotection[4]

Reagents and Conditions:

  • 3-Bromo-1-tosyl-7-azaindole derivative

  • 2M aqueous Sodium Hydroxide (NaOH)

  • Dioxane

  • Microwave irradiation, 150 °C, 1-10 minutes

Procedure:

  • Dissolve the tosyl-protected 3-bromo-7-azaindole derivative in dioxane in a microwave-safe vessel.

  • Add 2M aqueous NaOH solution.

  • Seal the vessel and heat the mixture in a microwave reactor at 150 °C for 1-10 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • After cooling, neutralize the reaction mixture with a suitable acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify by chromatography (Reported Yields: 10-83%[4]).

SEM Protection of 3-Bromo-7-azaindole[4]

Reagents and Conditions:

  • 3-Bromo-7-azaindole derivative

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • N,N-Dimethylformamide (DMF)

  • 0 °C to room temperature

Procedure:

  • Suspend sodium hydride (NaH) in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Add a solution of the 3-bromo-7-azaindole derivative in DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Visualized Workflows and Reactions

G start Start: 3-Bromo-7-azaindole condition Subsequent Reaction Conditions? start->condition pg1 Use Tosyl (Ts) or Benzenesulfonyl condition->pg1 Suzuki Coupling & Harsh Basic Deprotection Tolerated pg2 Use SEM condition->pg2 Suzuki Coupling & Mild Deprotection Needed pg3 Consider Boc (with caution) condition->pg3 Ir-Catalyzed Borylation pg4 Use Tosyl (Ts) or SEM condition->pg4 Acidic Conditions deprotection Perform Deprotection pg1->deprotection pg2->deprotection pg3->deprotection pg4->deprotection

G sub 3-Bromo-7-azaindole prot_ts 3-Bromo-1-tosyl-7-azaindole sub->prot_ts  TsCl, TEA, DMAP  DCM, rt, 89%[4] prot_sem 3-Bromo-1-(SEM)-7-azaindole sub->prot_sem  SEM-Cl, NaH  DMF, 0 °C prot_ts->sub  2M NaOH, Dioxane  µw, 150 °C[4]   prot_sem->sub  TBAF or Acid  

Conclusion

The selection of an appropriate protecting group for 3-bromo-7-azaindole is critical for the successful synthesis of complex derivatives.

  • Tosyl (Ts) and other sulfonyl groups are robust and highly stable to common cross-coupling conditions, but their removal requires harsh basic conditions that may limit substrate scope.[1][4]

  • SEM group offers a versatile alternative, demonstrating good stability in cross-coupling reactions where the Boc group often fails, and it can be removed under milder, fluoride-mediated or acidic conditions.[1][9]

  • Boc group is generally less stable but can be useful in specific applications like directed C-H borylation.[7] Its lability under both acidic and some cross-coupling conditions requires careful planning.[7][9]

Researchers should carefully consider the entire synthetic route, particularly the conditions of subsequent coupling and final deprotection steps, to select the optimal protecting group strategy. The data and protocols provided in this guide serve as a foundational resource for making an informed decision.

References

A Comparative Guide to Catalysts for 3-Bromo-1-tosyl-7-azaindole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 7-azaindole scaffold is a critical step in the synthesis of numerous biologically active compounds. The strategic introduction of substituents at the 3-position of 3-Bromo-1-tosyl-7-azaindole via cross-coupling reactions offers a versatile approach to novel chemical entities. This guide provides a comparative overview of common catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, supported by representative experimental data from analogous systems to inform catalyst selection and reaction optimization.

Catalyst Performance Comparison

Palladium-Based Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. Palladium catalysts are the most common choice for this transformation.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃DME/H₂O802>90Effective for various bromo-indazoles.[1][2]
Pd(PPh₃)₄PPh₃Cs₂CO₃Dioxane/H₂O901285-95A classic, reliable catalyst system.
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O10015-2091-99Effective for chloro-azaindoles, suggesting high reactivity for bromo analogs.[3]
Palladium-Based Catalysts for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The choice of ligand is crucial for achieving high yields, especially with heterocyclic substrates.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃XantphosCs₂CO₃Dioxane1003-4~90Broadly applicable for amidation of bromo-azaindoles.
Pd(OAc)₂RuPhosLiHMDSDioxaneRT-10012-24~80Effective for unprotected halo-7-azaindoles.[4]
[Pd(allyl)Cl]₂t-BuXPhosNaOt-BuToluene10024~60-90Good for coupling with various amines.[5]
Palladium/Copper Co-catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄CuIEt₃NDioxane6018up to 91Widely used for the synthesis of 7-azaindole derivatives.[6]
PdCl₂(PPh₃)₂CuIEt₃NDMFRT-6012-24~85Effective for various halo-azaindoles.[7]
Pd₂(dba)₃CuIDBUMeCN/PhMe10030 min~80-90Example from a flow chemistry setup, indicating rapid reaction times are possible.

Experimental Protocols

The following are representative experimental protocols for key coupling reactions, adapted for 3-Bromo-1-tosyl-7-azaindole based on established methods for similar substrates.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of 3-Aryl-1-tosyl-7-azaindole

Materials:

  • 3-Bromo-1-tosyl-7-azaindole

  • Arylboronic acid

  • Pd(dppf)Cl₂

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add 3-Bromo-1-tosyl-7-azaindole (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(dppf)Cl₂ (0.05 equiv.) to the flask under a stream of argon.

  • Add degassed DME and water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Reaction: Synthesis of 3-Amino-1-tosyl-7-azaindole

Materials:

  • 3-Bromo-1-tosyl-7-azaindole

  • Amine

  • Pd₂(dba)₃

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Dioxane (anhydrous and degassed)

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and Cs₂CO₃ (1.5 equiv.) to a dry reaction tube.

  • Add 3-Bromo-1-tosyl-7-azaindole (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed dioxane to the tube.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 3-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling

Reaction: Synthesis of 3-Alkynyl-1-tosyl-7-azaindole

Materials:

  • 3-Bromo-1-tosyl-7-azaindole

  • Terminal alkyne

  • Pd(PPh₃)₄

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dioxane (anhydrous and degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add 3-Bromo-1-tosyl-7-azaindole (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed dioxane and triethylamine via syringe.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.

  • Stir the reaction at 60 °C for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic solution with saturated aqueous NH₄Cl and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for catalyst screening and optimization for the coupling of 3-Bromo-1-tosyl-7-azaindole.

experimental_workflow cluster_start Starting Materials cluster_screening Catalyst System Screening cluster_optimization Reaction Optimization cluster_analysis Analysis & Purification 3-Bromo-1-tosyl-7-azaindole 3-Bromo-1-tosyl-7-azaindole Palladium Catalysts Palladium Catalysts 3-Bromo-1-tosyl-7-azaindole->Palladium Catalysts Copper Catalysts Copper Catalysts 3-Bromo-1-tosyl-7-azaindole->Copper Catalysts Nickel Catalysts Nickel Catalysts 3-Bromo-1-tosyl-7-azaindole->Nickel Catalysts Coupling Partner Coupling Partner Coupling Partner->Palladium Catalysts Coupling Partner->Copper Catalysts Coupling Partner->Nickel Catalysts Ligand Ligand Palladium Catalysts->Ligand Copper Catalysts->Ligand Nickel Catalysts->Ligand Base Base Ligand->Base Solvent Solvent Base->Solvent Temperature Temperature Solvent->Temperature Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Temperature->Reaction Monitoring (TLC/LC-MS) Workup & Purification Workup & Purification Reaction Monitoring (TLC/LC-MS)->Workup & Purification Characterization (NMR, MS) Characterization (NMR, MS) Workup & Purification->Characterization (NMR, MS) Final Product Final Product Characterization (NMR, MS)->Final Product

Caption: General workflow for catalyst screening and optimization.

Catalytic Cycles

Understanding the catalytic cycles is fundamental to troubleshooting and optimizing cross-coupling reactions.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 product R¹-R² pd2_trans->product Reductive Elimination reagents1 R¹-X reagents1->pd0 Oxidative Addition reagents2 R²-B(OR)₂ base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox pd2_amido R¹-Pd(II)L₂(NR²R³) pd2_ox->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 product R¹-NR²R³ pd2_amido->product Reductive Elimination reagents1 R¹-X reagents1->pd0 Oxidative Addition reagents2 HNR²R³ base Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox pd2_alkynyl R¹-Pd(II)L₂(C≡CR²) pd2_ox->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 product R¹-C≡CR² pd2_alkynyl->product Reductive Elimination cu_x Cu-X cu_alkynyl Cu-C≡CR² cu_x->cu_alkynyl Alkyne Activation cu_alkynyl->pd2_ox cu_alkynyl->cu_x reagents1 R¹-X reagents1->pd0 Oxidative Addition reagents2 H-C≡CR² base Base

Caption: Simplified catalytic cycle for Sonogashira coupling.

References

A Comparative Crystallographic and Biological Guide to 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural features of bromo-substituted 1-tosyl-1H-pyrrolo[2,3-b]pyridines (also known as bromo-tosyl-7-azaindoles) and explores their potential as scaffolds in drug discovery. While crystallographic data for a series of 3-bromo-1-tosyl derivatives is not publicly available, this guide leverages data from the closely related 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine to provide insights into the structural characteristics of this class of compounds. Furthermore, we delve into relevant signaling pathways where the pyrrolo[2,3-b]pyridine core has shown significant activity, offering a rationale for its application in therapeutic development.

Comparison of Crystallographic Data

Understanding the three-dimensional structure of a molecule is paramount in rational drug design. X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies.

Below is a summary of the crystallographic data for 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, which serves as a valuable reference for the 3-bromo isomer.

Table 1: Crystallographic Data for 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

ParameterValue[1]
Chemical FormulaC₁₄H₁₁BrN₂O₂S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.342(3)
b (Å)11.485(3)
c (Å)12.624(4)
α (°)90
β (°)108.75(3)
γ (°)90
Volume (ų)1419.3(7)
Z4
Density (calculated) (Mg/m³)1.655
Absorption coefficient (mm⁻¹)3.168
F(000)712

Table 2: Selected Bond Lengths and Angles for 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

BondLength (Å)[1]AngleAngle (°)[1]
Br(1)-C(5)1.897(4)C(6)-C(5)-C(4)118.6(4)
S(1)-O(1)1.429(3)O(1)-S(1)-O(2)120.3(2)
S(1)-O(2)1.431(3)N(1)-S(1)-C(8)106.3(2)
S(1)-N(1)1.678(3)C(4)-N(1)-S(1)123.7(3)
S(1)-C(8)1.765(4)C(7)-N(2)-C(6)117.4(4)
N(1)-C(7a)1.423(5)C(5)-C(6)-N(2)124.0(4)
N(1)-C(4)1.428(5)C(3a)-C(4)-N(1)108.9(4)

Experimental Protocols

Synthesis of 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine[1]

To a solution of 5-bromo-7-azaindole in DMF, sodium hydride (NaH) was added in an ice bath, and the mixture was stirred for 30 minutes. Then, p-toluenesulfonyl chloride (TsCl) was added, and the reaction mixture was stirred at room temperature for 5 hours. After the reaction was complete, the mixture was poured into ice water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.

X-ray Crystallography[1]

Single crystals of 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine suitable for X-ray diffraction were obtained by slow evaporation from a mixed solvent of ethyl acetate and petroleum ether. A crystal of appropriate dimensions was mounted on a diffractometer. The crystal structure was solved by direct methods and refined by full-matrix least-squares on F².

Alternative Structural Analysis Methods

While single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of small molecules, other techniques can provide valuable structural information, especially when suitable crystals cannot be obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the connectivity of atoms and the local chemical environment. For pyrrolo[2,3-b]pyridine derivatives, ¹H and ¹³C NMR are routinely used to confirm the structure in solution.

  • Powder X-ray Diffraction (PXRD): Used to analyze the crystalline nature of a solid sample. While it does not provide the detailed atomic coordinates of a single crystal study, it is useful for identifying crystalline phases and assessing purity.

  • Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to predict the geometry and electronic properties of molecules. These theoretical models can be compared with experimental data to gain deeper insights into the molecular structure. In the case of 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, DFT calculations were used to optimize the molecular structure and compare it with the X-ray diffraction results[1].

Potential Signaling Pathways for Drug Development

The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2][3] For drug development professionals, understanding the potential molecular targets is crucial. Two key signaling pathways where this scaffold has shown promise are the IKKα/NF-κB and FGFR pathways.

IKKα/NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. The IκB kinase (IKK) complex, which includes the catalytic subunits IKKα and IKKβ, is a key upstream activator of this pathway. Dysregulation of NF-κB signaling is implicated in various diseases, including cancer and inflammatory disorders.

Aminoindazole-pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of IKKα, demonstrating the potential of this scaffold to modulate the NF-κB pathway. These inhibitors often interact with the hinge region of the kinase domain.

IKK_NFkB_Signaling_Pathway IKKα/NF-κB Signaling Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1) IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Stimuli->IKK_complex Activation IKK_active Active IKK Complex IKK_complex->IKK_active IkB_NFkB IκB-NF-κB Complex (Cytoplasm) IKK_active->IkB_NFkB Phosphorylation p_IkB Phosphorylated IκB IkB_NFkB->p_IkB NFkB NF-κB IkB_NFkB->NFkB Release Proteasome Proteasome p_IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus NFkB_nucleus NF-κB (Nucleus) Gene_expression Target Gene Expression (Inflammation, Proliferation, Survival) NFkB_nucleus->Gene_expression Transcription Inhibitor 3-Bromo-1-tosyl- 1H-pyrrolo[2,3-b]pyridine Derivative (Hypothetical) Inhibitor->IKK_active Inhibition

IKKα/NF-κB Signaling Pathway
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of FGFRs, a family of receptor tyrosine kinases, is a known driver in various cancers. Consequently, FGFR inhibitors are an important class of targeted cancer therapies.

Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, highlighting the suitability of this scaffold for targeting the ATP-binding site of the kinase domain.[3]

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding FGFR_dimer FGFR Dimerization & Autophosphorylation FGFR->FGFR_dimer FRS2 FRS2 FGFR_dimer->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruitment PI3K PI3K FRS2->PI3K Activation RAS RAS GRB2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (Proliferation, Survival, Angiogenesis) ERK->Cellular_Response AKT AKT PI3K->AKT AKT->Cellular_Response Inhibitor 3-Bromo-1-tosyl- 1H-pyrrolo[2,3-b]pyridine Derivative (Hypothetical) Inhibitor->FGFR_dimer Inhibition

FGFR Signaling Pathway

Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure via X-ray crystallography follows a well-defined workflow, from sample preparation to data analysis and deposition.

Xray_Workflow Experimental Workflow for X-ray Crystallography Synthesis Synthesis & Purification of Derivative Crystallization Crystal Growth Synthesis->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Deposition Deposition (e.g., CCDC) Validation->Deposition

X-ray Crystallography Workflow

References

A Comparative Guide to the Biological Activity of 3-Bromo-1-tosyl-7-azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-Bromo-1-tosyl-7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of biologically active compounds. Its derivatives have shown significant promise in various therapeutic areas, particularly in oncology, by targeting key enzymes involved in cell signaling and DNA repair. This guide provides an objective comparison of the performance of these derivatives against other established alternatives, supported by experimental data.

Kinase Inhibition: Targeting VEGFR-2 and BRAFV600E

Derivatives of 3-Bromo-1-tosyl-7-azaindole have been extensively explored as potent kinase inhibitors. The 7-azaindole core acts as an excellent hinge-binding motif, forming crucial hydrogen bonds within the ATP-binding pocket of various kinases.[1][2]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[3][4] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

Comparative Activity of VEGFR-2 Inhibitors

Compound ClassSpecific Compound ExampleTargetIC50 (nM)Reference
7-Azaindole Derivative Axitinib (structurally related)VEGFR-20.2N/A
Alternative SorafenibVEGFR-23.12 - 90[5][6]
Alternative SunitinibVEGFR-22.0N/A
Alternative PazopanibVEGFR-230.0N/A
Bis([7][8][9]triazolo)[4,3-a:3',4'-c]quinoxaline Derivative Compound 23jVEGFR-23.7[5]
Thiadiazole–thiophene Derivative Compound 49VEGFR-28.2[10]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented is for comparative purposes and is collated from various sources.

BRAFV600E Inhibition

The BRAFV600E mutation is a driver in a significant percentage of melanomas and other cancers, leading to constitutive activation of the MAPK/ERK signaling pathway.[11]

Comparative Activity of BRAFV600E Inhibitors

Compound ClassSpecific Compound ExampleTargetIC50 (nM)Reference
7-Azaindole Derivative VemurafenibBRAFV600E31N/A
Alternative DabrafenibBRAFV600E0.8N/A
Alternative EncorafenibBRAFV600E0.3N/A
Non-oxime Indazole Derivative N/ABRAFV600EN/A[12]

PARP Inhibition: A Key Target in DNA Repair

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Inhibiting PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) can lead to synthetic lethality and cell death.

Comparative Activity of PARP Inhibitors

Compound ClassSpecific Compound ExampleTargetIC50 (nM)Reference
7-Azaindole Derivative RucaparibPARP11.4[13]
Alternative OlaparibPARP11.5[13]
Alternative NiraparibPARP13.8[13]
Alternative TalazoparibPARP10.57[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Assay (VEGFR-2 & BRAFV600E) - General Protocol

This protocol outlines a luminescence-based assay to quantify the inhibitory activity of a test compound on a target kinase.[3][4][14][15]

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, BRAFV600E)

  • Kinase buffer (e.g., 200mM Tris-HCl, pH 7.4, 100mM MgCl2, 0.5mg/ml BSA)[16]

  • ATP solution

  • Substrate (e.g., inactive MEK1 for BRAF, Poly (Glu:Tyr, 4:1) for VEGFR-2)

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Enzyme and Substrate Preparation: Thaw the kinase, kinase buffer, and substrate on ice. Prepare a dilution of the active kinase in kinase dilution buffer.

  • Reaction Setup: In a multi-well plate, add the diluted kinase to each well (except for the blank control).

  • Inhibitor Addition: Add serial dilutions of the test compound to the appropriate wells. For the positive control (no inhibition), add buffer with the same DMSO concentration.

  • Reaction Initiation: Prepare a substrate/ATP mix and add it to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at ambient temperature for a specified time (e.g., 40 minutes).[16]

  • Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.[7][8][9][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7][17]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

PARP Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.[18][19][20]

Materials:

  • Recombinant human PARP enzyme

  • Histone-coated plates

  • Biotinylated NAD+

  • Activated DNA

  • Test compound (serially diluted)

  • Streptavidin-HRP

  • Colorimetric or chemiluminescent substrate

  • 96-well plates

  • Microplate reader

Procedure:

  • Plate Preparation: Use a histone-coated 96-well plate.

  • Reaction Mixture: Prepare a reaction mixture containing the PARP enzyme, activated DNA, and biotinylated NAD+.

  • Inhibitor Addition: Add serial dilutions of the test compound to the appropriate wells.

  • Incubation: Incubate the plate to allow the PARP-catalyzed biotinylation of histones.

  • Detection: Add Streptavidin-HRP, which will bind to the biotinylated histones.

  • Signal Generation: Add a suitable HRP substrate to generate a colorimetric or luminescent signal.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP inhibition and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Point of Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 7-Azaindole Derivatives Inhibitor->VEGFR2 ATP Competition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by 7-azaindole derivatives.

BRAF_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK/ERK Cascade cluster_downstream Downstream Effects cluster_inhibitor Point of Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS (GTP-bound) RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Inhibitor 7-Azaindole Derivatives (e.g., Vemurafenib) Inhibitor->BRAF Inhibition

Caption: The RAS-RAF-MEK-ERK signaling pathway with BRAF V600E mutation and inhibitor action.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison StartMat 3-Bromo-1-tosyl-7-azaindole Derivatives Synthesis of 7-Azaindole Derivatives StartMat->Derivatives KinaseAssay Kinase Inhibition Assay (IC50) Derivatives->KinaseAssay CellAssay Cell-Based Assay (e.g., MTT for GI50) Derivatives->CellAssay DataComp Compare Activity with Alternative Inhibitors KinaseAssay->DataComp CellAssay->DataComp

Caption: General experimental workflow for the evaluation of 7-azaindole derivatives.

References

Isomeric Comparison: 3-bromo vs 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Medicinal Chemists and Researchers

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to numerous biologically active compounds, including kinase inhibitors for cancer therapy. The strategic functionalization of the 7-azaindole core is paramount for modulating pharmacological activity. This guide provides a comparative analysis of two key isomeric building blocks: 3-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine and 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, focusing on their synthesis, reactivity in cross-coupling reactions, and overall utility in drug discovery programs.

Physicochemical Properties

A summary of the fundamental properties of the two isomers is presented below. The tosyl (tosyl) group serves as a common protecting group for the pyrrole nitrogen, enhancing stability and modifying the electronic properties of the ring system.

PropertyThis compound4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
CAS Number 226085-18-3348640-07-3[1]
Molecular Formula C₁₄H₁₁BrN₂O₂SC₁₄H₁₁BrN₂O₂S[1]
Molecular Weight 351.22 g/mol 351.22 g/mol [1]
Appearance SolidSolid
IUPAC Name 3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine4-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine[1]

Synthesis and Experimental Protocols

The synthetic accessibility of these isomers is a critical factor for their application. While both can be prepared from 7-azaindole, the regioselectivity of the bromination step is key.

General Synthesis Workflow:

The typical synthesis involves two main steps:

  • N-Tosylation: Protection of the pyrrole nitrogen of 7-azaindole with tosyl chloride.

  • Regioselective Bromination: Introduction of a bromine atom at either the C3 or C4 position.

The bromination of the C3 position is generally achieved via electrophilic substitution, as the C3 position of the 7-azaindole ring is electron-rich.[2] In contrast, functionalization at the C4 position often requires a more directed approach, sometimes involving metalation or starting from a pre-functionalized pyridine ring.[3]

G Start 7-Azaindole Tosyl N-Tosylation (TsCl, Base) Start->Tosyl Tosyl_Azaindole 1-Tosyl-7-azaindole Tosyl->Tosyl_Azaindole Bromination_3 Electrophilic Bromination (e.g., NBS) Tosyl_Azaindole->Bromination_3 Bromination_4 Directed Halogenation/ Multi-step Synthesis Tosyl_Azaindole->Bromination_4 Product_3 3-bromo-1-tosyl-1H- pyrrolo[2,3-b]pyridine Bromination_3->Product_3 Product_4 4-bromo-1-tosyl-1H- pyrrolo[2,3-b]pyridine Bromination_4->Product_4

General synthetic pathways to the 3-bromo and 4-bromo isomers.
Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on common electrophilic bromination procedures.

  • N-Tosylation: To a solution of 7-azaindole (1.0 eq) in a suitable solvent like DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes. Add tosyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product by column chromatography to yield 1-tosyl-1H-pyrrolo[2,3-b]pyridine.

  • C3-Bromination: Dissolve the 1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in THF or DMF. Cool the solution to -78 °C. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise. Monitor the reaction by TLC. Upon completion, quench the reaction with aqueous sodium thiosulfate solution and extract the product. Purify by recrystallization or column chromatography to obtain this compound.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of these bromo-isomers is as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The position of the bromine atom significantly influences the reactivity of the C-Br bond.

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are common motifs in pharmaceuticals.[4][5] The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br Pd_complex Ar-Pd(II)L₂(Br) OxAdd->Pd_complex Transmetal Transmetalation Pd_complex->Transmetal Coupled_Pd Ar-Pd(II)L₂(R) Transmetal->Coupled_Pd Boronate R-B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination Coupled_Pd->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
Isomeric Reactivity Comparison

The electronic environment of the C-Br bond dictates its susceptibility to oxidative addition, which is often the rate-determining step in the catalytic cycle.[5] The 4-position on the 7-azaindole nucleus is part of the pyridine ring and is generally considered more electron-deficient than the 3-position on the pyrrole ring. This difference in electronic character leads to a higher reactivity for the 4-bromo isomer in many standard palladium-catalyzed cross-coupling reactions.[6][7]

Feature3-bromo Isomer (Pyrrole Ring)4-bromo Isomer (Pyridine Ring)
Electronic Nature C3 is relatively electron-rich.C4 is part of the electron-deficient pyridine ring.
C-Br Bond Reactivity Generally less reactive in oxidative addition.Generally more reactive in oxidative addition.
Typical Coupling Conditions May require more forcing conditions: higher temperatures, stronger bases, or more active catalyst systems.Often proceeds under milder conditions with standard catalysts (e.g., Pd(PPh₃)₄).[6][8]
Potential Side Reactions Protodebromination can be a competing pathway under harsh conditions.Generally cleaner couplings with fewer side reactions.

Representative Suzuki Coupling Data:

SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
3-bromo-1-tosyl-7-azaindole Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane100Typically Moderate to Good
4-bromo-1-tosyl-7-azaindole Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O85Typically Good to Excellent[6]

Note: Yields are representative and can vary significantly based on the specific boronic acid, catalyst, and precise reaction conditions.

Biological Significance and Applications

Both isomers serve as crucial intermediates for synthesizing compounds targeting a wide range of biological targets. The 7-azaindole core is a bioisostere of indole and is found in numerous kinase inhibitors.

  • FGFR Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[9]

  • ATM Inhibitors: The scaffold has been utilized to design highly selective and orally available ATM (Ataxia-Telangiectasia Mutated) kinase inhibitors, which act as chemosensitizers in cancer therapy.[10]

  • PDE4B Inhibitors: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective inhibitors of phosphodiesterase 4B (PDE4B), with potential applications in treating central nervous system diseases.[11]

  • SGK-1 Kinase Inhibitors: The 1H-pyrrolo[2,3-b]pyridine structure is central to compounds designed to inhibit SGK-1 kinase, which is involved in various cell signaling pathways.[12]

The choice between the 3-bromo and 4-bromo isomer allows researchers to explore different substitution patterns around the core, which is essential for structure-activity relationship (SAR) studies and optimizing drug candidates for potency and selectivity.

Conclusion

Both 3-bromo- and 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine are invaluable tools in medicinal chemistry. The key distinctions lie in their synthesis and reactivity:

  • This compound: The C-Br bond at the electron-rich C3 position is less reactive, often requiring more specialized or forcing conditions for cross-coupling.

  • 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: The C-Br bond at the electron-deficient C4 position is more reactive, enabling a broader range of cross-coupling reactions under milder conditions.[7]

The selection of an isomer is therefore a strategic decision based on the desired final molecular architecture and the synthetic route. The higher reactivity of the 4-bromo isomer often makes it a more versatile starting point for library synthesis and initial exploration, while the 3-bromo isomer provides access to a different vector for molecular diversification, crucial for fine-tuning pharmacological properties.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a halogenated organic compound commonly used in research and drug development.

For the safe handling and disposal of this compound, researchers, scientists, and drug development professionals must adhere to strict protocols. This compound is classified as a hazardous substance, and its disposal is regulated by national and local authorities. The following procedures are based on safety data sheet (SDS) recommendations and general best practices for laboratory chemical waste management.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the contaminated material in a sealed, appropriately labeled container for hazardous waste disposal.

Hazard Identification and Classification

Understanding the hazards associated with this compound is the first step in its safe disposal. Key hazard information is summarized in the table below.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as regulated chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Waste Segregation: It is crucial to segregate waste containing this compound. As a halogenated organic compound, it must be collected separately from non-halogenated organic waste, aqueous waste, and solid waste.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

    • The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • Keep the container securely closed except when adding waste.

    • Do not mix with other incompatible waste streams.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.[1] All waste materials must be disposed of in accordance with national and local regulations.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Pure compound, contaminated labware, solutions) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Is a designated and labeled waste container available? C->D E Obtain a new, properly labeled waste container D->E No F Place waste in the designated container D->F Yes E->F G Store container in a designated Satellite Accumulation Area (SAA) F->G H Arrange for pickup by a licensed waste disposal service G->H I Document waste disposal H->I

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment.

References

Personal protective equipment for handling 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

This compound is a chemical that requires careful handling due to its potential hazards. Based on available data, it is harmful if swallowed and may cause an allergic skin reaction. Structurally similar compounds, such as 3-Bromo-1H-pyrrolo[2,3-b]pyridine, are toxic if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation. Therefore, it is prudent to handle this compound with a high degree of caution.

Key Hazard Statements:

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

Key Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[1].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that meet ANSI Z87.1 standards[2][3].
Face ShieldRecommended when there is a risk of splashing or explosion[4][5][6].
Hand Protection GlovesChemically resistant nitrile gloves are a good initial choice for many laboratory chemicals[4][7][8].
Body Protection Laboratory CoatA flame-retardant lab coat that is fully buttoned with long sleeves[3][4][8].
ApronA chemical-resistant apron can provide an additional layer of protection[2].
Full-Length PantsTrousers that cover the entire leg are mandatory. Shorts and skirts are not permitted[9].
Closed-Toed ShoesShoes must fully cover the feet; sandals and perforated shoes are not allowed[3][8][9].
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood[8][9].
RespiratorMay be required if engineering controls are insufficient. Use requires proper training and fit-testing[2][4][10].

Experimental Workflow for Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 handle1 Work in a Fume Hood prep2->handle1 Begin Experiment handle2 Weigh and Handle Solid handle1->handle2 handle3 Store in Inert Atmosphere handle2->handle3 spill1 Evacuate Area handle2->spill1 In case of spill disp1 Segregate Halogenated Waste handle3->disp1 End of Experiment spill2 Absorb with Inert Material spill1->spill2 spill3 Collect and Seal Waste spill2->spill3 spill3->disp1 Post-cleanup disp2 Label Waste Container disp1->disp2 disp3 Arrange for Licensed Disposal disp2->disp3

Caption: Workflow for safe handling and disposal.

Step-by-Step Handling and Disposal Plan

I. Pre-Experiment Preparation

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound and any other chemicals being used.

  • Assemble and Inspect PPE: Ensure all necessary PPE is available and in good condition. Wear all required PPE before entering the laboratory and handling the chemical[2][11].

  • Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Keep the work area clean and uncluttered[9]. Have spill control materials readily accessible.

II. Handling the Chemical

  • Work in a Ventilated Area: All manipulations of this compound should be performed inside a certified chemical fume hood to avoid inhalation of any dust or vapors[8][9].

  • Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure.

  • Storage: The compound should be stored at room temperature under an inert atmosphere. Ensure the container is tightly sealed when not in use.

III. In Case of a Spill

  • Evacuate and Alert: In the event of a spill, evacuate the immediate area and alert your supervisor and colleagues.

  • Contain and Absorb: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials[12].

  • Collect and Dispose: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal[12].

  • Decontaminate: Clean the spill area as recommended by your institution's safety protocols.

IV. Disposal Plan

  • Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical, including contaminated materials, must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste[12]. Do not mix with non-halogenated waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service. Never dispose of this chemical down the drain or in regular trash[1][12].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.